molecular formula C30H24F3NO2 B12415804 MRS4738

MRS4738

货号: B12415804
分子量: 487.5 g/mol
InChI 键: PXJXLYRJAGOTQU-DFZDUAMZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MRS4738 is a useful research compound. Its molecular formula is C30H24F3NO2 and its molecular weight is 487.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C30H24F3NO2

分子量

487.5 g/mol

IUPAC 名称

4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C30H24F3NO2/c31-30(32,33)24-8-5-17(6-9-24)20-7-10-26-21(11-20)12-22(29(35)36)14-28(26)19-3-1-18(2-4-19)27-15-25-13-23(27)16-34-25/h1-12,14,23,25,27,34H,13,15-16H2,(H,35,36)/t23-,25-,27-/m1/s1

InChI 键

PXJXLYRJAGOTQU-DFZDUAMZSA-N

手性 SMILES

C1[C@@H]2C[C@@H]([C@H]1CN2)C3=CC=C(C=C3)C4=C5C=CC(=CC5=CC(=C4)C(=O)O)C6=CC=C(C=C6)C(F)(F)F

规范 SMILES

C1C2CC(C1CN2)C3=CC=C(C=C3)C4=C5C=CC(=CC5=CC(=C4)C(=O)O)C6=CC=C(C=C6)C(F)(F)F

产品来源

United States

Foundational & Exploratory

MRS4738: A Technical Guide to its Mechanism of Action as a Potent P2Y14 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS4738 has emerged as a significant pharmacological tool and a potential therapeutic candidate due to its potent and high-affinity antagonism of the P2Y14 receptor (P2Y14R).[1][2] This G protein-coupled receptor (GPCR) is activated by UDP-sugars, such as UDP-glucose, and plays a crucial role in various physiological and pathophysiological processes, particularly in the immune system and inflammatory responses. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its interaction with the P2Y14R signaling pathway.

Core Mechanism of Action: Competitive Antagonism of the P2Y14 Receptor

This compound acts as a competitive antagonist at the P2Y14 receptor.[3] This means that it binds to the same site on the receptor as the endogenous agonists (e.g., UDP-glucose) but does not activate the receptor. By occupying the binding site, this compound prevents the agonists from binding and initiating downstream signaling cascades. This competitive antagonism has been demonstrated through functional assays, such as the inhibition of agonist-induced effects and rightward shifts in agonist dose-response curves, a hallmark of competitive antagonists as described by Schild analysis.[3][4][5][6][7]

Quantitative Data Summary

The potency and affinity of this compound for the P2Y14 receptor have been characterized using various in vitro assays. The following tables summarize the key quantitative data available for this compound and related compounds.

CompoundAssay TypeCell LineReceptor SpeciesParameterValueReference
This compound Fluorescence Binding AssayCHOHumanIC503.11 nM[8]
This compound (enantiomer 15)Fluorescence Binding AssayNot SpecifiedHumanAffinityHigher than PPTN (Compound 1)[9]
PPTN (Compound 1)Functional cAMP AssayC6 GliomaHumanK_B434 pM[3]
Isoquinuclidine 34Not SpecifiedNot SpecifiedNot SpecifiedIC5015.6 nM[1][9]
Isonortropanol 30Not SpecifiedNot SpecifiedNot SpecifiedIC5021.3 nM[1][9]

Note: IC50 values from competitive binding assays are dependent on the concentration and affinity of the labeled ligand used. K_B_ values from functional assays like the Schild analysis provide a more direct measure of antagonist affinity.

Signaling Pathways Modulated by this compound

The P2Y14 receptor is a G_i/o_-coupled GPCR.[10] Its activation by endogenous agonists leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, P2Y14R activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. By competitively blocking the P2Y14 receptor, this compound prevents these downstream signaling events.

P2Y14R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G Protein UDP-Glucose UDP-Glucose P2Y14R P2Y14 Receptor UDP-Glucose->P2Y14R Activates This compound This compound This compound->P2Y14R Blocks G_alpha_i Gαi P2Y14R->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits G_beta_gamma Gβγ MAPK_Cascade MAPK Cascade (e.g., ERK1/2) G_beta_gamma->MAPK_Cascade Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inflammation) PKA->Cellular_Response Modulates Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Activates Transcription_Factors->Cellular_Response Regulates

P2Y14 Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

Fluorescence Competition Binding Assay

This protocol describes a method to determine the binding affinity (K_i_) of this compound for the P2Y14 receptor using a competitive binding assay with a fluorescently labeled ligand.

Materials:

  • CHO-K1 cells stably expressing human P2Y14R

  • Fluorescently labeled P2Y14R antagonist (e.g., a derivative of PPTN with a fluorescent tag)

  • This compound

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture CHO-K1-hP2Y14R cells to ~80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 20,000-40,000 cells per well and allow them to adhere overnight.

  • Preparation of Ligands:

    • Prepare a stock solution of the fluorescently labeled antagonist in DMSO. Dilute to a working concentration (e.g., 2X the K_d_ value) in assay buffer.

    • Prepare a serial dilution of this compound in assay buffer.

  • Assay:

    • Wash the cells once with assay buffer.

    • Add the serially diluted this compound to the wells.

    • Add the fluorescently labeled antagonist to all wells (except for the background wells).

    • Include control wells for total binding (fluorescent ligand only) and non-specific binding (fluorescent ligand + a high concentration of a known unlabeled antagonist).

  • Incubation: Incubate the plate at room temperature for 2-3 hours in the dark to reach binding equilibrium.

  • Detection: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Plot the fluorescence intensity against the log concentration of this compound.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the fluorescent ligand and K_d_ is its dissociation constant.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture CHO-K1-hP2Y14R cells B Seed cells in 96-well plate A->B E Wash cells B->E C Prepare serial dilution of this compound F Add this compound dilutions C->F D Prepare fluorescent antagonist solution G Add fluorescent antagonist D->G E->F F->G H Incubate at RT (2-3h) G->H I Measure fluorescence H->I J Plot data and determine IC50 I->J K Calculate Ki using Cheng-Prusoff J->K

Fluorescence Competition Binding Assay Workflow.
In Vivo Model of Allergic Asthma

This compound has shown efficacy in animal models of allergic asthma. The following is a representative protocol for an ovalbumin (OVA)-induced asthma model in mice.

Animals: Female BALB/c mice (6-8 weeks old).

Procedure:

  • Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline.

  • Drug Administration: From day 21 to 27, administer this compound or vehicle control (e.g., saline) to the mice via a suitable route (e.g., intraperitoneal or intranasal).

  • Challenge: On days 25, 26, and 27, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes.

  • Assessment (Day 28):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes, and macrophages).

    • Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (e.g., using H&E and PAS staining).

    • Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.

Conclusion

This compound is a potent and selective competitive antagonist of the P2Y14 receptor. Its mechanism of action involves the direct blockade of the receptor, thereby inhibiting downstream signaling pathways, including the G_i_-mediated inhibition of adenylyl cyclase and the activation of the MAPK/ERK cascade. The in vitro and in vivo data strongly support its potential as a valuable research tool for elucidating the roles of the P2Y14 receptor and as a promising lead compound for the development of novel therapeutics for inflammatory diseases such as asthma. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings.

References

MRS4738: A Technical Guide to a Potent P2Y14 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS4738 is a potent and selective antagonist of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor implicated in various inflammatory and neuropathic pain pathways. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound. It is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of targeting the P2Y14 receptor. This document summarizes key quantitative data, details experimental protocols for in vitro and in vivo studies, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Function and Mechanism of Action

This compound functions as a high-affinity antagonist of the P2Y14 receptor.[1][2][3] The P2Y14 receptor is a Gi-coupled receptor, and its activation by endogenous ligands such as UDP-glucose leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] By blocking the binding of these agonists, this compound prevents this downstream signaling cascade.

The P2Y14 receptor is expressed in various tissues, including immune cells like neutrophils and eosinophils, as well as in the central nervous system.[2] Its activation is associated with inflammatory responses and pain signaling. Consequently, the antagonistic action of this compound has shown therapeutic potential in preclinical models of asthma and neuropathic pain.[5][6][7][8]

Signaling Pathways

The signaling cascade initiated by P2Y14R activation and inhibited by this compound is multifaceted. The primary pathway involves the Gi alpha subunit inhibiting adenylyl cyclase. However, the Gβγ subunits can activate other downstream effectors. Additionally, P2Y14R activation has been shown to induce RhoA activation, leading to cytoskeletal rearrangement and chemotaxis in neutrophils, as well as stimulate the MAP kinase and STAT3 signaling pathways in other cell types.[1][2][9]

P2Y14R_Signaling cluster_membrane Cell Membrane P2Y14R P2Y14R G_protein Gi/o P2Y14R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC inhibits RhoA RhoA Activation G_protein->RhoA activates MAPK MAPK Signaling G_protein->MAPK activates STAT3 STAT3 Phosphorylation G_protein->STAT3 activates UDP_Glucose UDP-Glucose (Agonist) UDP_Glucose->P2Y14R This compound This compound (Antagonist) This compound->P2Y14R ATP ATP ATP->AC Chemotaxis Chemotaxis RhoA->Chemotaxis Inflammation Inflammation MAPK->Inflammation STAT3->Inflammation Pain Neuropathic Pain Inflammation->Pain

P2Y14 Receptor Signaling Pathway

Quantitative Data

This compound is a pure (S,S,S) 2-azanorbornane enantiomer that displays high affinity for the P2Y14 receptor.[5][6][7] Its binding affinity has been characterized in both human and mouse orthologs of the receptor.

Parameter Species Value Assay Reference
IC50Human P2Y14R3.11 nMFluorescence Binding Assay[5]
IC50Mouse P2Y14R34.2 nMFluorescence Binding Assay[5]

Experimental Protocols

In Vitro: Fluorescence Binding Assay

This protocol is used to determine the binding affinity of compounds to the P2Y14 receptor expressed in whole cells.[6][10]

Workflow:

Binding_Assay_Workflow A CHO cells expressing hP2Y14R are cultured B Cells are harvested and washed A->B C Cells are incubated with a fluorescent P2Y14R antagonist (tracer) B->C D Increasing concentrations of This compound are added C->D E Incubation to reach equilibrium D->E F Fluorescence intensity is measured (e.g., flow cytometry) E->F G IC50 values are calculated from concentration-response curves F->G

Fluorescence Binding Assay Workflow

Detailed Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y14 receptor (hP2Y14R) are cultured in appropriate media.

  • Cell Preparation: Cells are harvested, washed, and resuspended in a suitable assay buffer.

  • Incubation: The cells are incubated with a known fluorescently labeled P2Y14R antagonist, which serves as a tracer.

  • Competition: Increasing concentrations of the test compound (this compound) are added to displace the fluorescent tracer from the receptor.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Detection: The amount of bound fluorescent tracer is quantified using a suitable detection method, such as flow cytometry or a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity is plotted against the concentration of the test compound, and the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the fluorescent tracer) is determined by non-linear regression analysis.

In Vivo: Mouse Model of Allergic Asthma

This model is used to evaluate the anti-inflammatory effects of this compound in the context of allergic airway inflammation.[11] A double prodrug of this compound, MRS4815, has been shown to dramatically reduce lung inflammation in this model.[5][6][7]

Workflow:

Asthma_Model_Workflow A Sensitization: Mice are sensitized with ovalbumin (OVA) and an adjuvant (e.g., Aspergillus protease) B Challenge: After a period of time, mice are challenged with aerosolized OVA A->B C Treatment: This compound or its prodrug is administered (e.g., intraperitoneally) before the challenge B->C D Assessment: Bronchoalveolar lavage (BAL) fluid is collected C->D E Cell Counting: Eosinophil and other inflammatory cell counts in BAL fluid are determined D->E F Cytokine Analysis: Levels of inflammatory cytokines in BAL fluid are measured D->F

Mouse Model of Allergic Asthma Workflow

Detailed Methodology:

  • Sensitization: Mice are sensitized to an allergen, typically ovalbumin (OVA), administered with an adjuvant such as Aspergillus oryzae protease, via the oropharyngeal route. This is repeated after one week.[11]

  • Challenge: Fourteen days after the initial sensitization, the mice are challenged with an aerosolized solution of OVA to induce an allergic inflammatory response in the lungs.[11]

  • Treatment: The test compound (this compound or its prodrug) is administered, for example, via intraperitoneal (i.p.) injection, 30 minutes prior to the allergen challenge.[11]

  • Sample Collection: At a defined time point after the challenge (e.g., 48 hours), the mice are euthanized, and bronchoalveolar lavage (BAL) fluid is collected.

  • Analysis: The BAL fluid is analyzed for the total and differential cell counts, with a particular focus on eosinophils, which are characteristic of allergic asthma. Cytokine levels in the BAL fluid can also be measured to assess the inflammatory response.

In Vivo: Mouse Model of Neuropathic Pain

The chronic constriction injury (CCI) model is a widely used model to study neuropathic pain and to evaluate the efficacy of analgesic compounds.[10][12]

Workflow:

Neuropathic_Pain_Model_Workflow A Surgical Procedure: The sciatic nerve of one hind paw is loosely ligated to induce chronic constriction injury (CCI) B Pain Behavior Assessment: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments A->B C Treatment: This compound is administered (e.g., i.p.) after the establishment of neuropathic pain B->C D Post-treatment Assessment: Mechanical allodynia is reassessed at various time points after drug administration C->D E Data Analysis: The paw withdrawal threshold is determined to quantify the analgesic effect D->E

Chronic Constriction Injury (CCI) Model Workflow

Detailed Methodology:

  • Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb of a mouse is exposed, and loose ligatures are tied around it. This procedure leads to the development of chronic neuropathic pain.

  • Behavioral Testing: Mechanical allodynia, a hallmark of neuropathic pain, is assessed by measuring the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness.

  • Drug Administration: Once neuropathic pain is established (typically 7 days post-surgery), this compound is administered, for instance, by i.p. injection.[10][12]

  • Post-treatment Assessment: The paw withdrawal threshold is measured at various time points after drug administration to determine the onset, magnitude, and duration of the analgesic effect.[12]

Conclusion

This compound is a valuable pharmacological tool for studying the role of the P2Y14 receptor in health and disease. Its high potency and demonstrated efficacy in preclinical models of inflammation and neuropathic pain highlight the therapeutic potential of targeting this receptor. The data and protocols presented in this guide provide a foundation for further research and development of P2Y14R antagonists as a novel class of therapeutics. Further investigation into the pharmacokinetics and safety profile of this compound and its analogs is warranted to advance these findings toward clinical applications.

References

MRS4738: A Potent and Selective P2Y14 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and characterization of MRS4738, a potent and selective antagonist of the P2Y14 receptor (P2Y14R). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the P2Y14R in various inflammatory and neurological conditions.

Introduction to the P2Y14 Receptor

The P2Y14 receptor, also known as GPR105, is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1][2] It is activated by extracellular UDP-sugars, most notably UDP-glucose, as well as UDP.[1][3] The P2Y14R is primarily coupled to the Gi/o family of G proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][4] Downstream signaling can also involve the activation of mitogen-activated protein kinase (MAPK) pathways, mobilization of intracellular calcium, and activation of RhoA.[1][3][5]

The P2Y14 receptor is expressed in various tissues and cell types, with prominent expression in immune cells such as neutrophils and mast cells, as well as in the brain and epithelial tissues.[4][5] Its involvement in inflammatory processes has made it an attractive target for the development of novel therapeutics for conditions including asthma, neuropathic pain, and acute kidney injury.[6][7][8]

This compound: A High-Affinity P2Y14R Antagonist

This compound is a small molecule antagonist that exhibits high affinity and selectivity for the human P2Y14 receptor.[9][10] It has been shown to possess anti-hyperalgesic and anti-asthmatic activity in preclinical in vivo models.[9][10][11] The chemical structure of this compound is based on a naphthalene- and piperidine-containing scaffold.[6]

Quantitative Data

The antagonistic potency of this compound and related compounds has been determined in various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Antagonist Activity of this compound and Related Compounds at the Human P2Y14 Receptor

CompoundAssay TypeCell LineIC50 (nM)Reference
This compound Fluorescence Binding AssayCHO cells expressing hP2Y14R3.11[4]
PPTN (prototypical antagonist)Fluorescence Binding AssayCHO cells expressing hP2Y14R-[6]
MRS4815 (prodrug of this compound)---[10][12]

Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the specific binding of a fluorescent ligand or agonist response.

Table 2: In Vivo Efficacy of this compound and its Prodrugs

CompoundAnimal ModelDoseRoute of AdministrationObserved EffectReference
This compound Mouse model of neuropathic pain10 µmol/kgIntraperitoneal (i.p.)Reversal of mechano-allodynia[13]
MRS4815 (prodrug of This compound )Mouse model of allergic asthma--Dramatically reduced lung inflammation[10][11][12]

Signaling Pathways and Experimental Workflows

P2Y14 Receptor Signaling Pathway

Activation of the P2Y14 receptor by its endogenous agonists, such as UDP-glucose, initiates a signaling cascade characteristic of Gi-coupled receptors.

Caption: P2Y14 Receptor Signaling Cascade.

Mechanism of this compound Antagonism

This compound acts as a competitive antagonist at the P2Y14 receptor, preventing the binding of endogenous agonists and thereby inhibiting downstream signaling.

MRS4738_Antagonism cluster_membrane Plasma Membrane cluster_cytosol Cytosol UDP_Glucose UDP-Glucose P2Y14R P2Y14R UDP_Glucose->P2Y14R binds & activates This compound This compound This compound->P2Y14R binds & blocks Signaling Downstream Signaling (e.g., ↓cAMP, ↑Ca²⁺) P2Y14R->Signaling Experimental_Workflow cluster_invitro In Vitro Characterization cluster_functional_assays cluster_invivo In Vivo Validation Binding Radioligand/Fluorescence Binding Assays Functional Functional Assays Binding->Functional Potency & Selectivity Adenylyl_Cyclase Adenylyl Cyclase Inhibition Assay Calcium Calcium Mobilization Assay Chemotaxis Chemotaxis Assay Pain_Model Neuropathic Pain Model Adenylyl_Cyclase->Pain_Model Functional Blockade Calcium->Pain_Model Functional Blockade Asthma_Model Asthma Model Chemotaxis->Asthma_Model Functional Blockade Therapeutic_Potential Therapeutic_Potential Pain_Model->Therapeutic_Potential Asthma_Model->Therapeutic_Potential

References

MRS4738: A Potent and Selective P2Y14 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MRS4738 is a synthetic organic molecule that has emerged as a potent and high-affinity antagonist for the P2Y14 receptor (P2Y14R).[1][2] This receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars, such as UDP-glucose, and plays a significant role in various physiological and pathophysiological processes, particularly in the immune system. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended for researchers and professionals in drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid, is a complex molecule featuring a naphthalene core.[3] Its structure is distinguished by a bridged piperidine analogue, specifically a (1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl group, which contributes to its high affinity for the P2Y14 receptor.[4][5]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid
Canonical SMILESC1=CC(=CC=C1[C@H]2C[C@H]3C[C@@H]2CN3)C4=CC(=CC5=C4C=CC(=C5)C6=CC=C(C=C6)C(F)(F)F)C(=O)O[3]
Isomeric SMILESC1[C@@H]2C--INVALID-LINK--C3=CC=C(C=C3)C4=C5C=CC(=CC5=CC(=C4)C(=O)O)C6=CC=C(C=C6)C(F)(F)F[3]
InChIInChI=1S/C30H24F3NO2/c31-30(32,33)24-8-5-17(6-9-24)20-7-10-26-21(11-20)12-22(29(35)36)14-28(26)19-3-1-18(2-4-19)27-15-25-13-23(27)16-34-25/h1-12,14,23,25,27,34H,13,15-16H2,(H,35,36)/t23-,25-,27-/m1/s1[3]
InChI KeyPXJXLYRJAGOTQU-DFZDUAMZSA-N[3]
Molecular FormulaC30H24F3NO2
Molecular Weight487.51 g/mol
Compound ClassSynthetic organic[3]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Calculated logD at pH 7.42.87[6]

Pharmacological Properties

This compound is a highly potent and selective antagonist of the P2Y14 receptor. Its antagonistic activity has been demonstrated in various in vitro and in vivo models.

Table 3: In Vitro Activity of this compound

AssayCell LineParameterValueReference
P2Y14R Antagonist BindinghP2Y14R-CHO cellsIC502.40 nM[7]
CytotoxicityHepG2 cellsIC5011 μM[2]

The pure (S,S,S) 2-azanorbornane enantiomer, this compound, exhibits higher affinity for the P2Y14 receptor compared to its parent compound and other stereoisomers.[5]

Mechanism of Action: P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is coupled to the Gi/o family of G proteins. Upon activation by its endogenous ligands, such as UDP-glucose, the receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound exerts its antagonistic effect by blocking the binding of these agonists to the P2Y14 receptor, thereby preventing the downstream signaling cascade.

P2Y14R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space UDP-Glucose UDP-Glucose P2Y14R P2Y14 Receptor UDP-Glucose->P2Y14R Activates This compound This compound This compound->P2Y14R Inhibits Gi Gαi P2Y14R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Response Cellular Response (e.g., Inhibition of Inflammation) cAMP->Response Regulates

Caption: P2Y14 Receptor Signaling Pathway and Inhibition by this compound.

In Vivo Activity

This compound has demonstrated significant efficacy in animal models of inflammatory and neuropathic pain, as well as asthma, highlighting its therapeutic potential.

  • Anti-hyperalgesic Activity: In a mouse model of chronic neuropathic pain (chronic constriction injury), administration of a prodrug of this compound resulted in a nearly complete reversal of mechanohyperalgesia.[7]

  • Anti-asthmatic Activity: In a mouse model of allergic asthma, a double prodrug of this compound, known as MRS4815, dramatically reduced lung inflammation.[1][4][5] Specifically, it was shown to reduce the eosinophil content in bronchoalveolar lavage fluid (BALF).

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process, with a key step being the Suzuki coupling reaction. While the full detailed synthesis is complex and proprietary in some aspects, a general overview based on the synthesis of its analogs can be described. The process typically involves the preparation of a suitably functionalized naphthalene core and a separate synthesis of the bridged piperidine moiety, followed by their coupling.

Synthesis_Workflow Start1 Functionalized Naphthalene Precursor Step1 Suzuki Coupling Start1->Step1 Start2 Bridged Piperidine Precursor ((1S,4S,5S)-2-azabicyclo[2.2.1]heptane) Start2->Step1 Intermediate Coupled Intermediate Step1->Intermediate Step2 Ester Hydrolysis Intermediate->Step2 Final This compound Step2->Final

Caption: General Synthetic Workflow for this compound.

A detailed synthesis of related bridged piperidine analogues involves the preparation of bromo-intermediates of the modified piperidine rings, followed by a Suzuki coupling with the naphthalene core, and subsequent ester hydrolysis.[5] The synthesis of the specific (1S,4S,5S)-2-azanorbornane moiety often starts from chiral precursors to ensure the correct stereochemistry.[4][5]

In Vitro P2Y14R Antagonist Binding Assay

The antagonist binding affinity of this compound for the human P2Y14 receptor can be determined using a fluorescence-based assay with whole cells expressing the receptor.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y14 receptor (hP2Y14R-CHO).

  • Fluorescent Ligand: A fluorescently labeled P2Y14R antagonist is used as a tracer.

  • Procedure:

    • hP2Y14R-CHO cells are incubated with a fixed concentration of the fluorescent antagonist.

    • Increasing concentrations of the test compound (this compound) are added to compete for binding to the receptor.

    • After incubation, the amount of bound fluorescent ligand is measured using flow cytometry.

    • The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand, is calculated.[7]

In Vivo Mouse Model of Allergic Asthma

The anti-inflammatory effects of this compound in the context of asthma can be evaluated using a murine model of allergic asthma.

  • Animal Model: BALB/c mice are commonly used.

  • Sensitization: Mice are sensitized with an allergen, such as ovalbumin (OVA) mixed with an adjuvant like alum, via intraperitoneal injections over a period of several days.

  • Challenge: Following sensitization, mice are challenged with an aerosolized solution of the allergen to induce an asthmatic response.

  • Treatment: this compound or its prodrug is administered, typically intraperitoneally, prior to the allergen challenge.

  • Endpoint Analysis:

    • Bronchoalveolar lavage fluid (BALF) is collected to measure the number of inflammatory cells, particularly eosinophils.

    • Lung tissue can be collected for histopathological analysis to assess inflammation and airway remodeling.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the P2Y14 receptor in health and disease. Its high potency, selectivity, and demonstrated in vivo efficacy in models of inflammation and pain make it and its derivatives promising candidates for further drug development. This guide provides a foundational understanding of its chemical and pharmacological characteristics to aid researchers in their exploration of P2Y14R-targeted therapeutics.

References

In Vivo Efficacy of MRS4738: A Technical Guide to its Anti-Inflammatory and Analgesic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of MRS4738, a potent and selective antagonist of the P2Y14 receptor. The P2Y14 receptor, a G-protein coupled receptor activated by UDP-sugars, has emerged as a promising target for therapeutic intervention in a range of inflammatory and neuropathic pain conditions. This document summarizes key quantitative data, details experimental methodologies for preclinical evaluation, and illustrates the underlying signaling pathways and experimental workflows.

Core Efficacy Data of this compound Administration

The in vivo administration of this compound has demonstrated significant efficacy in attenuating inflammatory responses and alleviating neuropathic pain in established murine models. The following tables summarize the key quantitative findings from these studies.

Animal Model Compound Dose Administration Route Key Efficacy Metric Result Reference
Chronic Constriction Injury (CCI) of the Sciatic Nerve (Neuropathic Pain)This compound10 µmol/kgIntraperitoneal (i.p.)Reversal of Mechano-allodyniaAchieved complete (100%) pain reversal 1 to 2 hours post-injection.[1][1]
Ovalbumin (OVA)/Aspergillus (ASP) Sensitization (Allergic Asthma)Prodrug of this compound20 µmol/kgIntraperitoneal (i.p.)Reduction in Bronchoalveolar Lavage Fluid (BALF) Eosinophil ContentSignificantly reduced eosinophilic inflammation in the lungs.[2][3][2][3]

Detailed Experimental Protocols

Reproducibility of in vivo studies is paramount. Below are detailed protocols for the key animal models used to evaluate the efficacy of this compound.

Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve

This model is a widely used method to induce peripheral neuropathy and study chronic pain mechanisms.

1. Animal Strain:

  • Male C57BL/6J mice are commonly used.

2. Surgical Procedure (Day 0):

  • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

  • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the common sciatic nerve with about 1 mm spacing between each ligature. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.

  • Suture the muscle and skin layers.

  • Allow the animals to recover for 7 days before drug administration and behavioral testing.[3]

3. This compound Administration (Day 7):

  • Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 30% PEG-400, 60% H₂O).[3]

  • Administer this compound via intraperitoneal (i.p.) injection at a dose of 10 µmol/kg.[1][3]

4. Endpoint Measurement (Post-administration):

  • Mechanical Allodynia: Assessed using von Frey filaments at various time points (e.g., 30 min, 1h, 2h, 5h) after drug administration. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the ipsilateral hind paw. A lower PWT indicates increased sensitivity to mechanical stimuli.

Allergic Asthma Model: Ovalbumin (OVA) and Aspergillus (ASP) Sensitization

This model mimics the eosinophilic inflammation characteristic of allergic asthma.

1. Animal Strain:

  • BALB/c mice are a commonly used strain for inducing allergic airway inflammation.

2. Sensitization and Challenge Protocol:

  • Sensitization (Days 0 and 7): Administer an intraperitoneal (i.p.) injection of ovalbumin (OVA) and aspergillus (ASP) extract.[3]

  • Challenge (Day 14): Expose the mice to an aerosolized solution of OVA for a defined period to induce an allergic response in the airways.[3]

3. This compound Prodrug Administration:

  • Thirty minutes prior to the OVA challenge on day 14, administer the prodrug of this compound intraperitoneally at a dose of 20 µmol/kg.[3] The use of a prodrug can enhance the compound's pharmacokinetic properties.

4. Endpoint Measurement (Day 16):

  • Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a tracheotomy to collect bronchoalveolar lavage fluid (BALF).

  • Cell Counting: Centrifuge the BALF to pellet the cells. Resuspend the cell pellet and perform a total cell count using a hemocytometer.

  • Differential Cell Count: Prepare cytospin slides and stain with a differential staining solution (e.g., Diff-Quik) to determine the percentage of different inflammatory cells, particularly eosinophils. A reduction in eosinophil count in the BALF of treated animals compared to vehicle controls indicates efficacy.[3]

Signaling Pathways and Experimental Workflow

P2Y14 Receptor Signaling Cascade

This compound exerts its effects by antagonizing the P2Y14 receptor, which is coupled to the inhibitory G-protein, Gαi. Activation of this receptor by its endogenous ligands, such as UDP-glucose, initiates a signaling cascade that is blocked by this compound.

P2Y14_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UDP_Glucose UDP-Glucose (Agonist) P2Y14R P2Y14 Receptor UDP_Glucose->P2Y14R Activates This compound This compound (Antagonist) This compound->P2Y14R Blocks Gi Gαi Protein P2Y14R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts MAPK MAPK Pathway (ERK1/2, p38, JNK) cAMP->MAPK Modulates Inflammation Pro-inflammatory Response MAPK->Inflammation

Caption: P2Y14 Receptor Signaling Pathway Blocked by this compound.

General Experimental Workflow for In Vivo Evaluation

The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in preclinical models.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model 1. Animal Model Induction (e.g., CCI Surgery or OVA/ASP Sensitization) Grouping 2. Randomization into Treatment Groups (Vehicle vs. This compound) Animal_Model->Grouping Dosing 3. This compound Administration (Specified dose and route) Grouping->Dosing Behavioral 4a. Behavioral Testing (e.g., von Frey for pain) Dosing->Behavioral Biochemical 4b. Biochemical Analysis (e.g., BALF cell count for asthma) Dosing->Biochemical Data 5. Data Collection and Statistical Analysis Behavioral->Data Biochemical->Data Conclusion 6. Conclusion on Efficacy Data->Conclusion

Caption: General workflow for in vivo testing of this compound.

References

The Role of MRS4738 in Modulating Asthma Pathophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and infiltration of inflammatory cells, particularly eosinophils. Emerging research has identified the P2Y14 receptor (P2Y14R) as a key player in the amplification of allergic airway inflammation. MRS4738, a potent and selective antagonist of the P2Y14R, and its prodrug MRS4815, have demonstrated significant potential in mitigating key features of asthma in preclinical models. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the pathophysiology of asthma, and detailed experimental protocols for evaluating its efficacy.

Introduction: The P2Y14 Receptor in Asthma

The P2Y14 receptor is a G protein-coupled receptor (GPCR) activated by the endogenous ligand uridine diphosphate-glucose (UDP-glucose). In the context of allergic asthma, UDP-glucose is released into the airways, where it acts as a danger-associated molecular pattern (DAMP). Activation of P2Y14R on immune cells, particularly eosinophils, has been shown to be a critical, non-chemokine pathway that amplifies the inflammatory cascade.[1][2]

This compound is a high-affinity antagonist of the P2Y14 receptor.[2] Its development and the investigation of its prodrug, MRS4815, which exhibits enhanced bioavailability, have provided valuable tools to probe the therapeutic potential of targeting the P2Y14R in inflammatory diseases like asthma. Preclinical studies have shown that blockade of P2Y14R signaling can significantly reduce the hallmark features of allergic asthma.

Mechanism of Action of this compound in Allergic Airway Inflammation

The therapeutic effect of this compound in asthma is primarily attributed to its ability to block the UDP-glucose-mediated activation of P2Y14R on eosinophils. This intervention disrupts a critical positive feedback loop that amplifies eosinophilic inflammation.

Signaling Pathway of P2Y14R in Eosinophil Recruitment:

In an allergic inflammatory environment, the following cascade of events occurs:

  • UDP-Glucose Release: Allergens trigger the release of UDP-glucose from airway epithelial cells.

  • P2Y14R Activation: UDP-glucose binds to and activates the P2Y14R on the surface of eosinophils.

  • Enhanced Chemokinesis and Chemotaxis: P2Y14R activation, which is coupled to Gi proteins, enhances the intrinsic migratory activity of eosinophils (chemokinesis) and potentiates their response to eosinophil-specific chemoattractants such as CCL24 (eotaxin-2).[2]

  • Eosinophil Infiltration: This heightened migratory capacity leads to increased infiltration of eosinophils from the bloodstream into the airway lumen.

  • Amplification Loop: Infiltrated eosinophils can themselves be stimulated to release more UDP-glucose, creating a positive feedback loop that further amplifies eosinophilic recruitment and airway inflammation.[2]

This compound acts by competitively binding to the P2Y14R, thereby preventing UDP-glucose from activating this signaling cascade and breaking the inflammatory cycle.

P2Y14R_Signaling_Pathway cluster_airway Airway Lumen cluster_eosinophil Eosinophil Allergen Allergen EpithelialCell Airway Epithelial Cell Allergen->EpithelialCell stimulates UDP_G_release UDP-Glucose Release EpithelialCell->UDP_G_release P2Y14R P2Y14 Receptor UDP_G_release->P2Y14R activates Eosinophil_Lumen Infiltrating Eosinophil Amplification Amplification Loop Eosinophil_Lumen->Amplification releases more UDP-Glucose Amplification->UDP_G_release Gi_protein Gi Protein Signaling P2Y14R->Gi_protein Chemokinesis Increased Chemokinesis Gi_protein->Chemokinesis Chemotaxis Enhanced Chemotaxis (e.g., to CCL24) Gi_protein->Chemotaxis Chemokinesis->Eosinophil_Lumen contributes to infiltration Chemotaxis->Eosinophil_Lumen leads to infiltration This compound This compound This compound->P2Y14R blocks

P2Y14R signaling in eosinophil recruitment.

In Vivo Efficacy of P2Y14R Antagonism

The therapeutic potential of blocking the P2Y14R has been investigated in a protease-allergen mouse model of asthma, which recapitulates key features of the human disease, including robust eosinophilic inflammation and airway hyperresponsiveness. In these studies, the P2Y14R antagonist PPTN, a close structural analog of this compound, was used to elucidate the in vivo effects.

Data Presentation: Effects of P2Y14R Antagonism on Airway Inflammation

Treatment with a P2Y14R antagonist during the allergen challenge phase of a mouse model of asthma resulted in a significant reduction in the infiltration of inflammatory cells into the airways.

Cell TypeVehicle Control (Cells/mL BALF)P2Y14R Antagonist (PPTN) Treatment (Cells/mL BALF)Percentage Reduction
Total Cells ~1.2 x 10^6~0.6 x 10^6~50%
Eosinophils ~0.8 x 10^6~0.3 x 10^6~62.5%
Lymphocytes ~0.2 x 10^6~0.1 x 10^6~50%
Macrophages No significant changeNo significant change-

Note: The data presented are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.[2]

Impact on Airway Hyperresponsiveness (AHR)

In the same protease-mediated model of asthma, genetic deletion of the P2Y14R was shown to significantly reduce airway hyperresponsiveness to methacholine challenge, returning airway resistance to near baseline levels.[3] While specific quantitative AHR data for this compound is not yet published, the evidence strongly suggests that pharmacological blockade with a potent antagonist would yield similar beneficial effects on this key physiological parameter of asthma.

Detailed Experimental Protocols

The following protocols are based on the methodologies described for the Aspergillus oryzae protease/ovalbumin (ASP/OVA) mouse model of allergic asthma used to evaluate the efficacy of P2Y14R antagonists.[2]

ASP/OVA Mouse Model of Allergic Asthma

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: Intranasal administration of ASP/OVA or PBS (control) Day7 Day 7: Repeat intranasal sensitization Treatment This compound/Prodrug or Vehicle (e.g., i.p. administration) 30 min prior to challenge Day7->Treatment Day14 Day 14: Intranasal OVA challenge (aerosol) Day16 Day 16: - Airway Hyperresponsiveness - Bronchoalveolar Lavage (BAL) - Cell Counts & Differentials - Cytokine Analysis (ELISA) Day14->Day16 Treatment->Day14

Experimental workflow for the asthma model.

Materials:

  • Animals: Female C57BL/6 mice, 6-8 weeks old.

  • Allergens: Ovalbumin (OVA), Aspergillus oryzae protease (ASP).

  • Antagonist: this compound or its prodrug MRS4815, dissolved in an appropriate vehicle (e.g., 10% DMSO, 30% PEG-400, 60% sterile water).

  • Control: Vehicle solution.

Procedure:

  • Sensitization (Days 0 and 7):

    • Lightly anesthetize mice (e.g., with isoflurane).

    • Administer intranasally a solution containing ASP and OVA in sterile phosphate-buffered saline (PBS). A typical dose would be 15 µg of OVA and 1.5 µg of ASP in a 20 µL volume.

    • Control mice receive an equal volume of PBS.

    • Repeat the sensitization on Day 7.

  • Treatment and Challenge (Day 14):

    • Administer this compound, its prodrug, or vehicle via the desired route (e.g., intraperitoneal injection) 30 minutes prior to allergen challenge.

    • Place mice in a whole-body exposure chamber and challenge with an aerosolized solution of 1% OVA in PBS for 20-30 minutes.

  • Analysis (Day 16):

    • Proceed with the assessment of airway hyperresponsiveness and collection of bronchoalveolar lavage fluid.

Measurement of Airway Hyperresponsiveness (AHR)

Materials:

  • Invasive airway mechanics measurement system (e.g., FlexiVent).

  • Methacholine solution in PBS at increasing concentrations (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).

  • Anesthetic and paralytic agents.

Procedure:

  • Anesthetize the mouse and perform a tracheostomy.

  • Mechanically ventilate the animal.

  • Administer aerosolized methacholine in escalating doses.

  • Measure changes in airway resistance (Rrs) and compliance (Crs) after each dose.

  • Plot the dose-response curve for each animal.

Bronchoalveolar Lavage (BAL) and Cell Analysis

Materials:

  • Sterile PBS.

  • Hemocytometer or automated cell counter.

  • Cytocentrifuge and slides.

  • Differential staining solution (e.g., Wright-Giemsa).

Procedure:

  • Euthanize the mouse and expose the trachea.

  • Cannulate the trachea and secure the cannula.

  • Instill and withdraw a fixed volume of cold, sterile PBS (e.g., 0.8 mL) three times.

  • Pool the recovered BAL fluid (BALF).

  • Determine the total number of cells using a hemocytometer.

  • Prepare cytospin slides of the BALF cells.

  • Stain the slides with a differential stain.

  • Perform a differential cell count of at least 300 cells per slide to identify macrophages, eosinophils, neutrophils, and lymphocytes.

Conclusion and Future Directions

This compound, by targeting the P2Y14 receptor, represents a novel therapeutic strategy for asthma that focuses on a key amplification pathway of eosinophilic inflammation. The preclinical data strongly support the continued investigation of P2Y14R antagonists as a potential treatment for eosinophilic asthma, particularly in cases that may be resistant to conventional therapies. Future research should focus on obtaining detailed quantitative data for this compound and its prodrugs in various asthma models, further elucidating the downstream signaling pathways in different immune cells, and ultimately, translating these promising findings into clinical development. The lack of effect on the initial T-cell sensitization phase suggests that P2Y14R antagonism may be particularly effective in treating acute exacerbations without compromising the adaptive immune memory.

References

Beyond P2Y14R: A Technical Guide to the Cellular Selectivity of MRS4738

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS4738 has been identified as a potent and high-affinity antagonist of the G protein-coupled P2Y14 receptor (P2Y14R), a promising therapeutic target for inflammatory conditions.[1] A critical aspect of preclinical drug development is the characterization of a compound's selectivity profile to anticipate potential off-target effects. This technical guide provides a comprehensive overview of the known cellular targets of this compound beyond its primary target, P2Y14R. Based on extensive screening, this compound demonstrates a remarkably clean off-target profile, underscoring its high selectivity. This document details the quantitative data from these screening efforts, the experimental protocols employed, and the signaling pathways of receptors that have been identified as off-targets for structurally similar, analogous compounds, providing a broader context for the this compound chemical scaffold.

Off-Target Selectivity Profile of this compound

The selectivity of this compound was rigorously assessed by the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP). This program evaluates compounds against a broad panel of central nervous system receptors, transporters, and ion channels.

In this screening, this compound (also referred to as compound 15 in the cited literature) was tested at a high concentration of 10 µM. The results were definitive: this compound exhibited no significant interaction (defined as <50% inhibition of radioligand binding) with any of the 45 targets in the panel. This indicates a very low probability of this compound causing effects mediated by these common off-target sites at therapeutically relevant concentrations.

Table 1: Summary of Off-Target Screening Results for this compound
ParameterDetailsSource
Screening Program NIMH Psychoactive Drug Screening Program (PDSP)
Compound Tested This compound (compound 15)
Test Concentration 10 µM
Target Panel Size 45 Receptors, Transporters, and Ion Channels
Result No significant binding observed (<50% inhibition)
Representative Target Classes Screened Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Histaminergic, Opioid Receptors; Monoamine Transporters; Ion Channels

Experimental Protocols

Primary Affinity Assessment at P2Y14R: Fluorescence Antagonist Binding Assay

The high affinity of this compound for its primary target, the human P2Y14 receptor, was determined using a competitive fluorescence binding assay in whole cells.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y14R (hP2Y14R).

  • Principle: This assay measures the ability of a test compound (this compound) to compete with and displace a known fluorescently-labeled P2Y14R antagonist from the receptor.

  • Methodology:

    • hP2Y14R-expressing CHO cells are incubated with a fixed concentration of a high-affinity fluorescent P2Y14R antagonist.

    • Increasing concentrations of the unlabeled competitor compound, this compound, are added.

    • After reaching equilibrium, the amount of bound fluorescent antagonist is quantified using techniques such as flow cytometry or fluorescence microscopy.

    • The reduction in fluorescence signal is proportional to the amount of fluorescent ligand displaced by this compound.

  • Data Analysis: The data are used to generate a competition binding curve, from which the half-maximal inhibitory concentration (IC50) is calculated. This value is then converted to the inhibition constant (Ki) to reflect the binding affinity of this compound for P2Y14R.

Off-Target Profiling: NIMH PDSP Radioligand Binding Assay

The broad selectivity screening was performed using a standardized radioligand binding assay format, a gold-standard method for determining drug-receptor interactions.

  • Principle: This method measures the direct competition between a test compound (this compound) and a specific, high-affinity radiolabeled ligand for binding to a particular target receptor, transporter, or ion channel.

  • General Methodology:

    • Preparation: Cell membranes or tissues containing the target of interest are prepared. A specific radioligand (e.g., labeled with ³H or ¹²⁵I) known to bind the target with high affinity is selected.

    • Incubation: The cell membranes, radioligand, and the test compound (this compound at 10 µM) are combined in a buffer solution and incubated to allow binding to reach equilibrium.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters trap the membranes and the bound radioligand.

    • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated by comparing the radioactivity in the presence of this compound to control samples (containing only the radioligand). A result of <50% inhibition at a 10 µM concentration, as was the case for this compound, indicates a lack of significant affinity for the tested target.

G cluster_0 Experimental Workflow for this compound Selectivity Profiling A Compound Synthesis (this compound) B Primary Target Affinity Assay (Fluorescence Binding @ P2Y14R) A->B C High Affinity for P2Y14R Confirmed B->C D Broad Off-Target Screening (NIMH PDSP Panel @ 10 µM) C->D E Radioligand Binding Assays (45 Targets) D->E F Data Analysis (% Inhibition Calculation) E->F G Result: <50% Inhibition for all targets F->G H Conclusion: This compound is a Highly Selective P2Y14R Antagonist G->H

Caption: Workflow for determining the selectivity of this compound.

Signaling Pathways of Off-Targets Identified for this compound Analogues

While this compound itself is highly selective, some of its structural analogues have shown weak interactions with other cellular targets. Understanding the signaling pathways of these targets is crucial for structure-activity relationship (SAR) studies and for designing future compounds with even greater selectivity. Below are diagrams of representative pathways.

Sigma-1 Receptor (σ1R) Signaling

The Sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling and cellular stress responses.

G cluster_0 Sigma-1 Receptor Signaling Pathway ligand σ1R Ligand (e.g., Off-Target Analog) s1r Sigma-1 Receptor (σ1R) (at ER-Mitochondria Interface) ligand->s1r Binds & Modulates ip3r IP3 Receptor s1r->ip3r Stabilizes ion_channel Ion Channel Modulation (e.g., K⁺ channels) s1r->ion_channel Modulates Activity nrf2 NRF2 Pathway (Oxidative Stress Response) s1r->nrf2 Activates ca_er Ca²⁺ Release from ER ip3r->ca_er Regulates survival Cellular Stress Response & Survival ca_er->survival ion_channel->survival nrf2->survival

Caption: Key signaling functions of the Sigma-1 Receptor.

Serotonin 5-HT2C Receptor Signaling

The 5-HT2C receptor is a G protein-coupled receptor that primarily couples to Gq/11 proteins, leading to the activation of phospholipase C.

G cluster_0 Serotonin 5-HT2C Receptor Signaling serotonin Serotonin (5-HT) or Off-Target Ligand ht2c 5-HT2C Receptor serotonin->ht2c gq11 Gαq/11 ht2c->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release ip3->ca_release Triggers response Cellular Response (e.g., Neuronal Excitability) pkc->response ca_release->response

Caption: The canonical Gq-coupled signaling pathway for the 5-HT2C receptor.

Serotonin Transporter (SERT) Function

SERT is a monoamine transporter responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal. Off-target inhibition of SERT can lead to increased synaptic serotonin levels.

G cluster_0 Serotonin Transporter (SERT) Mechanism cluster_pre cluster_post presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron sert SERT serotonin_neuron 5-HT sert->serotonin_neuron Translocates serotonin_synapse Serotonin (5-HT) serotonin_synapse->sert Binds for Reuptake receptor 5-HT Receptors serotonin_synapse->receptor Activates inhibitor Off-Target Inhibitor (e.g., Analogues) inhibitor->sert Blocks

Caption: Mechanism of serotonin reuptake by SERT and its inhibition.

Conclusion

This compound is a highly selective P2Y14 receptor antagonist. Comprehensive off-target screening against a panel of 45 diverse cellular targets revealed no significant interactions at a concentration of 10 µM. This high degree of selectivity minimizes the potential for adverse effects mediated by common off-target pathways and strongly supports its development as a specific pharmacological tool and potential therapeutic agent. While some analogues of this compound show weak affinity for other receptors and transporters, these interactions are not observed with this compound itself, highlighting its refined and specific pharmacodynamic profile. Future research can leverage this selectivity to precisely probe the physiological and pathophysiological roles of the P2Y14 receptor in disease.

References

MRS4738: A Technical Guide for Basic Research in Purinergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, a ubiquitous system of cell-to-cell communication mediated by extracellular nucleotides and nucleosides, plays a critical role in a vast array of physiological and pathophysiological processes.[1] The P2Y family of G protein-coupled receptors (GPCRs) are central to this network, responding to nucleotides like ATP, ADP, UTP, and UDP-sugars.[2][3] Among these, the P2Y14 receptor (P2Y14R) has emerged as a significant target in immunology and inflammation. Activated by the damage-associated molecular pattern (DAMP) UDP-glucose, P2Y14R is implicated in chronic inflammatory conditions, making its selective antagonism a promising therapeutic strategy.[4][5]

This technical guide provides an in-depth overview of MRS4738, a potent and high-affinity antagonist of the P2Y14 receptor.[6] We will cover its mechanism of action, pharmacological data, and detailed experimental protocols for its application in basic research, providing a core resource for scientists investigating the role of P2Y14R in health and disease.

Mechanism of Action of this compound

This compound, with the chemical name 4-(4-((1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid, functions as a selective, competitive antagonist at the P2Y14 receptor.[7]

The P2Y14 receptor is a G protein-coupled receptor that primarily couples to the Gαi/o subunit.[2][8] Upon activation by its endogenous agonist, UDP-glucose, the Gαi subunit inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8][9] Downstream of this, P2Y14R activation has also been shown to stimulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the phosphorylation of ERK1/2, p38, and JNK, which are crucial in inflammatory responses.[5][9]

This compound exerts its effect by binding to the orthosteric site of the P2Y14R, thereby preventing the binding of UDP-glucose and other agonists.[4] This blockade inhibits the initiation of the downstream signaling cascade, preventing the reduction in cAMP and subsequent activation of inflammatory pathways. This mechanism underlies its observed anti-inflammatory, anti-hyperalgesic, and anti-asthmatic activities in preclinical models.[1][6][10]

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular P2Y14R P2Y14R G_protein Gi/o Protein P2Y14R->G_protein Engages AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts UDP_glucose UDP-Glucose (Agonist) UDP_glucose->P2Y14R Activates This compound This compound (Antagonist) This compound->P2Y14R Blocks ATP ATP ATP->AC MAPK MAPK Cascade (ERK1/2, p38) cAMP->MAPK Leads to (via complex regulation) Inflammation Pro-inflammatory Response MAPK->Inflammation Promotes

Figure 1: P2Y14R Signaling and this compound Inhibition.

Pharmacological Data

The potency and selectivity of this compound have been characterized primarily through in vitro binding and functional assays. All quantitative data are summarized for clear comparison.

Table 1: Potency of this compound at the Human P2Y14 Receptor
ParameterReceptorAssay TypeValue (nM)Reference
IC50Human P2Y14RFluorescence Competition Binding3.11[7]
Table 2: Selectivity Profile of P2Y14R Antagonists

While comprehensive selectivity data for this compound itself is not fully detailed in the public literature, studies on its parent compound (PPTN) and closely related analogs indicate a high degree of selectivity for the P2Y14 receptor. Off-target screening of related compounds showed only weak interactions (in the µM range) with other GPCRs and no interaction with kinases, confirming the selective nature of this chemical scaffold.[7][11]

CompoundOff-Target InteractionKi or % InhibitionNoteReference
PPTN (Parent scaffold)Various GPCRsWeak (µM range)No significant kinase interaction[11]
Related AnalogsSERT, DAT, 5-HT ReceptorsKi > 4.9 µMWeak off-target interactions[4]
MRS4759 (Related Analog)Human A3ARKi = 3.60 nMDual affinity for A3AR and P2Y14R[7]

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the use of this compound in purinergic signaling research.

In Vitro: P2Y14R Fluorescence Competition Binding Assay

This protocol is used to determine the binding affinity (IC50) of test compounds like this compound for the P2Y14 receptor. The assay relies on the displacement of a fluorescently labeled P2Y14R antagonist by the unlabeled test compound.

Binding_Assay_Workflow A 1. Cell Culture Culture CHO cells stably expressing human P2Y14R. B 2. Cell Preparation Harvest cells and resuspend in assay buffer to a defined concentration. A->B D 4. Incubation Incubate cells with test compound and a fixed concentration of a fluorescent P2Y14R antagonist tracer. B->D C 3. Compound Preparation Prepare serial dilutions of this compound or other test compounds. C->D E 5. Flow Cytometry Analyze cell fluorescence using a flow cytometer. Measure Mean Fluorescence Intensity (MFI). D->E F 6. Data Analysis Plot MFI vs. compound concentration. Fit data to a dose-response curve to calculate the IC50 value. E->F

Figure 2: Workflow for P2Y14R Fluorescence Binding Assay.

Methodology:

  • Cell Culture:

    • Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y14 receptor (CHO-hP2Y14R) in appropriate culture medium (e.g., F-12 Ham's medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).

    • Culture cells at 37°C in a humidified atmosphere of 5% CO2.

  • Reagent Preparation:

    • Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

    • Test Compound (this compound): Prepare a stock solution (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer to achieve the desired final concentrations for the dose-response curve.

    • Fluorescent Antagonist Tracer: Prepare a working solution of a known fluorescent P2Y14R antagonist (e.g., a derivative of PPTN labeled with AlexaFluor488) at a fixed concentration (typically at or near its Kd, e.g., 50 nM).[12]

  • Assay Procedure:

    • Harvest CHO-hP2Y14R cells using a non-enzymatic dissociation solution.

    • Wash the cells with assay buffer and resuspend to a concentration of approximately 1-2 million cells/mL.

    • In a 96-well plate or microcentrifuge tubes, add cells, the serially diluted test compound (this compound), and the fluorescent antagonist tracer.

    • Include control wells: "total binding" (cells + tracer) and "non-specific binding" (cells + tracer + a high concentration of a known non-fluorescent antagonist, e.g., 20 µM PPTN).[12]

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.[12]

  • Data Acquisition and Analysis:

    • Analyze the fluorescence of the cell suspension using a flow cytometer.

    • Record the Mean Fluorescence Intensity (MFI) for each sample.

    • Subtract the MFI of the non-specific binding control from all other readings.

    • Normalize the data, with 100% binding defined by the "total binding" control.

    • Plot the normalized fluorescence intensity against the logarithm of the test compound concentration.

    • Use non-linear regression (e.g., sigmoidal dose-response) to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the specific binding of the fluorescent tracer.

In Vivo: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This model is used to evaluate the anti-inflammatory and anti-asthmatic effects of this compound in vivo. It involves sensitizing mice to the allergen ovalbumin (OVA) to induce an immune response, followed by an airway challenge with OVA to trigger asthmatic symptoms.

Methodology:

  • Animals:

    • Use BALB/c mice (6-8 weeks old), a strain commonly used for allergic airway disease models.[13]

  • Sensitization Phase:

    • On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 50 µg of ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide (alum) adjuvant in a total volume of 200 µL sterile PBS.[14]

    • Control animals receive i.p. injections of PBS with alum only.

  • Challenge Phase:

    • On Days 28, 29, and 30, challenge the mice by exposing them to an aerosol of 1-2% OVA in PBS for 20-30 minutes using an ultrasonic nebulizer in a closed chamber.[14][15]

    • Control animals are challenged with nebulized PBS.

  • Drug Administration:

    • Administer this compound (e.g., at a dose of 10 mg/kg) or vehicle control via i.p. injection daily, typically 1-2 hours before each OVA challenge.[14][15]

  • Endpoint Analysis (24-48 hours after final challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of inhaled methacholine using whole-body plethysmography.[13]

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration. Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) using flow cytometry or cytospin preparations.[16]

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13, IL-6, TNF-α) in BAL fluid or lung homogenates using ELISA.[7]

    • Histology: Perfuse and fix the lungs in formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production and goblet cell hyperplasia.[17]

Application Logic in Purinergic Signaling Research

This compound serves as a critical tool to dissect the specific contribution of the P2Y14 receptor pathway in complex biological systems. The logic for its use follows a clear sequence of establishing a functional effect and then using the antagonist to confirm the pathway's involvement.

Logical_Relationship A 1. Establish Model System (e.g., In vivo asthma model or in vitro cell culture) B 2. Observe Pathophysiological Response (e.g., Airway inflammation, cytokine release) A->B Shows C 3. Hypothesis P2Y14R pathway is involved. B->C Leads to D 4. Intervention Administer this compound to selectively block P2Y14R. C->D Test with E 5. Measure Outcome Re-evaluate the pathophysiological response. D->E Results in F 6. Conclusion If response is attenuated, confirm P2Y14R's role in the observed pathology. E->F Supports

Figure 3: Logical Framework for Using this compound in Research.

By using this compound, researchers can confidently attribute specific cellular or physiological outcomes to the P2Y14 receptor, distinguishing its role from that of other purinergic receptors and paving the way for targeted drug development.

References

The Selectivity Profile of MRS4738: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS4738 has emerged as a potent and highly selective antagonist of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) implicated in inflammatory and immune responses. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its binding affinity, the associated signaling pathways, and the experimental methodologies used for its characterization. The high affinity and selectivity of this compound for the P2Y14R make it a valuable pharmacological tool for studying the receptor's role in physiology and disease, and a promising scaffold for the development of novel therapeutics.

Introduction

The P2Y14 receptor, activated by UDP-sugars like UDP-glucose, is a member of the Gi-coupled subfamily of P2Y receptors.[1] Its expression in immune cells suggests a significant role in modulating inflammatory processes, making it an attractive target for therapeutic intervention in conditions such as asthma and neuropathic pain.[2] this compound, a derivative of the naphthalene-based antagonist PPTN, was developed to improve upon the parent compound's properties.[2] Understanding its selectivity is paramount for its utility as both a research tool and a potential drug candidate.

Selectivity and Affinity Profile

This compound is a pure (S,S,S) 2-azanorbornane enantiomer that demonstrates high-affinity binding to the human P2Y14 receptor.[2] Quantitative analysis has been performed primarily through fluorescence competition binding assays.

Quantitative Binding Data

The binding affinity of this compound and its parent compound, PPTN, for the human P2Y14 receptor has been determined, highlighting its potent antagonist activity. The broader selectivity profile, particularly for the highly selective parent compound PPTN, underscores the specificity of this chemical series for the P2Y14R.

CompoundTarget ReceptorAssay TypeIC50 / KB (nM)Selectivity NotesReference
This compound (compound 15) human P2Y14RFluorescence Binding Assay3.11Off-target binding data available in supporting information of the primary publication.[2]
PPTN (Parent Compound)human P2Y14RcAMP Accumulation Assay0.434 (KB)>10,000-fold selective over other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13).[3][4][3]

Note: The IC50 value for this compound is explicitly provided in the supporting information of the cited reference.[2]

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor primarily couples to the Gi alpha subunit of the heterotrimeric G protein complex.[2][5] Antagonism by this compound blocks the initiation of this signaling cascade, which is crucial for the receptor's physiological effects.

Canonical Gi-Coupled Pathway

Activation of the P2Y14R by an agonist like UDP-glucose leads to the dissociation of the G protein into its Gαi and Gβγ subunits. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[5] This pathway can be modulated by pertussis toxin, which ADP-ribosylates the Gαi subunit, uncoupling it from the receptor.[5] Downstream of cAMP modulation, P2Y14R activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[5]

P2Y14R_Signaling cluster_membrane Plasma Membrane cluster_antagonist cluster_cytosol Cytosol P2Y14R P2Y14R G_protein Gαiβγ P2Y14R->G_protein Agonist (e.g., UDP-Glucose) G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP conversion This compound This compound This compound->P2Y14R Antagonism G_alpha_i->AC ERK ERK1/2 G_beta_gamma->ERK ...via MAPK pathway ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Response Cellular Response PKA->Response pERK p-ERK1/2 ERK->pERK pERK->Response

P2Y14R Signaling Pathway and this compound Antagonism.

Experimental Protocols

The primary method for determining the binding affinity of this compound is a whole-cell fluorescence competition binding assay, typically employing flow cytometry.

Fluorescence Competition Binding Assay Workflow

This assay quantifies the ability of a non-fluorescent compound (the competitor, e.g., this compound) to displace a fluorescently labeled ligand from the receptor. The use of whole cells expressing the human P2Y14R (e.g., CHO or HEK-293 cells) provides a more physiologically relevant context than isolated membranes.

Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Harvest 1. Harvest P2Y14R- expressing cells (e.g., CHO, HEK-293) Wash 2. Wash & Resuspend in Assay Buffer Harvest->Wash Plate 3. Aliquot cells into 96-well plate Wash->Plate Add_Antagonist 4. Add serial dilutions of this compound Plate->Add_Antagonist Incubate1 5. Incubate (e.g., 30 min at 37°C) Add_Antagonist->Incubate1 Add_Probe 6. Add fixed concentration of Fluorescent Probe Incubate1->Add_Probe Incubate2 7. Incubate to reach equilibrium (e.g., 30-60 min at 37°C) Add_Probe->Incubate2 Flow 8. Analyze samples by Flow Cytometry Incubate2->Flow MFI 9. Measure Mean Fluorescence Intensity (MFI) Flow->MFI Calculate 10. Calculate IC50 value from competition curve MFI->Calculate

Workflow for Fluorescence Competition Binding Assay.

Detailed Methodological Steps:

  • Cell Culture and Preparation: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human P2Y14 receptor are cultured under standard conditions. On the day of the assay, cells are harvested, washed with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES), and resuspended to a final concentration of approximately 1-5 x 10^6 cells/mL.

  • Competition Reaction:

    • A serial dilution of the unlabeled antagonist (this compound) is prepared.

    • The cell suspension is aliquoted into a 96-well plate.

    • The diluted antagonist is added to the wells, and the plate is incubated to allow for initial binding (e.g., 30 minutes at 37°C).

    • A fixed, subsaturating concentration of a high-affinity fluorescent P2Y14R antagonist probe (e.g., a derivative of PPTN conjugated to Alexa Fluor 488) is then added to all wells.

    • The plate is incubated further to allow the binding to reach equilibrium (e.g., 30-60 minutes at 37°C), protected from light.

  • Data Acquisition: Samples are analyzed on a flow cytometer equipped with a laser appropriate for exciting the fluorophore (e.g., a 488 nm blue laser for Alexa Fluor 488). The fluorescence intensity of thousands of individual cells per sample is measured.

  • Data Analysis: The geometric mean fluorescence intensity (MFI) is calculated for each concentration of the competitor. The data are normalized relative to controls (no competitor for 100% binding, and a saturating concentration of a known antagonist for non-specific binding). The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the fluorescent probe, is determined by fitting the data to a one-site competition model using non-linear regression.

Logical Framework for Selectivity

The utility of a pharmacological tool like this compound is defined by its selectivity. High selectivity means the compound interacts preferentially with its intended target (on-target) with minimal interaction at other related or unrelated receptors (off-target). The parent compound series to which this compound belongs has demonstrated exceptional selectivity for P2Y14R over other P2Y receptor subtypes.

Selectivity_Logic cluster_on_target On-Target Interaction cluster_off_target Off-Target Potential This compound This compound P2Y14R P2Y14 Receptor This compound->P2Y14R High Potency Other_P2Y Other P2Y Receptors (P2Y1, P2Y12, etc.) This compound->Other_P2Y Low Potency Other_GPCRs Other GPCRs & Kinases This compound->Other_GPCRs Low Potency On_Target_Effect High Affinity Binding (IC50 = 3.11 nM) Blocks UDP-Glucose Signaling P2Y14R->On_Target_Effect Off_Target_Effect Insignificant Binding (>10,000-fold lower affinity for parent compound PPTN) Other_P2Y->Off_Target_Effect Other_GPCRs->Off_Target_Effect

Logical Framework of this compound Selectivity.

Conclusion

This compound is a highly potent and selective antagonist for the P2Y14 receptor. Its low nanomolar affinity, combined with the high selectivity of its parent chemical scaffold, makes it an exemplary tool for the specific interrogation of P2Y14R function in vitro and in vivo. The detailed experimental protocols and an understanding of the underlying signaling pathways provided herein serve as a critical resource for researchers aiming to leverage this compound in the fields of pharmacology, immunology, and drug development.

References

Preliminary Efficacy of MRS4738: A P2Y14 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the preliminary efficacy of MRS4738, a potent and selective antagonist of the P2Y14 receptor (P2Y14R). This compound has demonstrated significant therapeutic potential in preclinical models of neuropathic pain and allergic asthma. This document summarizes the available quantitative data, details the experimental protocols used in these seminal studies, and illustrates the key signaling pathways and experimental workflows.

Core Findings and Data Presentation

This compound, a bridged piperidine analogue of a naphthalene-based P2Y14R antagonist, has shown promising in vivo activity.[1][2] The primary mechanism of action for this compound is the blockade of the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in various inflammatory processes.[3][4] The activation of P2Y14R by its endogenous agonist, UDP-glucose, is associated with the promotion of inflammatory responses.[3]

Efficacy in Neuropathic Pain

In a well-established mouse model of chronic neuropathic pain, the Chronic Constriction Injury (CCI) of the sciatic nerve, P2Y14R antagonists have been shown to rapidly reverse mechanical allodynia.[5][6] While specific quantitative data for this compound's effect on paw withdrawal threshold over time is not detailed in the provided search results, studies on closely related analogues demonstrate the potential of this class of compounds. For instance, two analogues achieved complete (100%) reversal of pain at 1 to 2 hours post-injection.[5][6]

Table 1: Efficacy of P2Y14R Antagonists in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain

CompoundDose (intraperitoneal)Time to Max EffectMaximum Pain ReversalDuration of Action (Significant Relief)Reference
Analogue 110 µmol/kg~1 hour100%Up to 3 hours[6]
Analogue 410 µmol/kg1-2 hours100%Up to 5 hours[5][6]

Note: Specific quantitative data for this compound was not available in the search results. The data presented is for structurally related and potent P2Y14R antagonists from the same study to illustrate the therapeutic potential of this drug class.

Efficacy in Allergic Asthma

The therapeutic potential of this compound extends to inflammatory respiratory conditions. In a mouse model of allergic asthma, the double prodrug of this compound, designated MRS4815, was shown to dramatically reduce lung inflammation.[1][2] This model typically involves sensitization with an allergen like ovalbumin (OVA) followed by a challenge to induce an inflammatory response characterized by the influx of eosinophils into the airways.[7][8]

Table 2: Effect of this compound Prodrug (MRS4815) on Lung Inflammation in a Mouse Model of Allergic Asthma

Treatment GroupKey OutcomeResultReference
VehicleLung Inflammation-[1][2]
MRS4815Lung InflammationDramatically Reduced[1][2]

Note: The search results state a "dramatic reduction" in lung inflammation but do not provide specific quantitative data such as eosinophil counts in the bronchoalveolar lavage fluid (BALF) for this compound or its prodrug.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preliminary efficacy studies of this compound and related compounds.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model is used to induce peripheral mononeuropathy in rodents, mimicking chronic nerve compression injuries in humans.

  • Animal Model: Adult male ICR mice (7-8 weeks old) are typically used.[9]

  • Anesthesia: Animals are anesthetized with isoflurane.

  • Surgical Procedure:

    • The left sciatic nerve is exposed at the mid-thigh level.

    • Proximal to the sciatic trifurcation, the nerve is loosely ligated with sutures (e.g., silk or catgut) at four locations, approximately 1 mm apart. The ligatures are tightened until a slight constriction is visible and brief muscle twitching is observed.

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a specified time point post-surgery (e.g., 7 days).

  • Behavioral Testing (Mechanical Allodynia):

    • Paw withdrawal threshold is assessed using von Frey filaments.

    • Mice are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate.

    • A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.

    • The 50% paw withdrawal threshold is determined using the up-down method. A positive response is defined as a sharp withdrawal of the paw.

Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a widely used model to study the pathophysiology of allergic asthma and to evaluate the efficacy of potential therapeutics.

  • Animal Model: BALB/c mice are commonly used due to their robust Th2-biased immune responses.

  • Sensitization:

    • Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 µg) emulsified in an adjuvant such as aluminum hydroxide (alum) on specific days (e.g., day 0 and day 14).

  • Challenge:

    • Following sensitization, mice are challenged with aerosolized OVA (e.g., 1% in saline) for a set duration (e.g., 30 minutes) on several consecutive days (e.g., days 24, 25, and 26).

  • Drug Administration: this compound prodrug (MRS4815) or vehicle is administered prior to the OVA challenges.

  • Assessment of Airway Inflammation:

    • Bronchoalveolar Lavage (BAL): 24-48 hours after the final challenge, mice are euthanized, and their lungs are lavaged with phosphate-buffered saline (PBS).

    • Cell Counts: The collected BAL fluid (BALF) is centrifuged, and the cell pellet is resuspended. Total cell counts are determined, and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed on cytospin preparations stained with a Romanowsky-type stain (e.g., Wright-Giemsa).

Visualizations: Signaling Pathways and Experimental Workflows

P2Y14 Receptor Signaling Pathway in Inflammation

The P2Y14 receptor is a Gi-coupled receptor. Its activation by UDP-glucose initiates a signaling cascade that contributes to inflammatory responses. Antagonism of this receptor by this compound is expected to inhibit these downstream effects.

P2Y14R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDP-glucose UDP-glucose P2Y14R P2Y14R UDP-glucose->P2Y14R Activates This compound This compound This compound->P2Y14R Inhibits Gi_protein Gi Protein P2Y14R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits MAPK_Pathway MAPK Pathway (ERK1/2) Gi_protein->MAPK_Pathway cAMP ↓ cAMP AC->cAMP Inflammatory_Response Pro-inflammatory Gene Expression (e.g., CXCL8) MAPK_Pathway->Inflammatory_Response

Caption: P2Y14R activation by UDP-glucose and its inhibition by this compound.

Experimental Workflow for Efficacy Testing in Neuropathic Pain

The following diagram illustrates the key steps in evaluating the antihyperalgesic effects of this compound in the CCI model.

CCI_Workflow cluster_setup Model Induction cluster_treatment Treatment and Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation CCI_Surgery Chronic Constriction Injury (CCI) Surgery Animal_Acclimation->CCI_Surgery Post_Op_Recovery Post-operative Recovery (7 days) CCI_Surgery->Post_Op_Recovery Baseline_Testing Baseline Paw Withdrawal Threshold Post_Op_Recovery->Baseline_Testing Drug_Administration This compound or Vehicle Administration (i.p.) Baseline_Testing->Drug_Administration Time_Course_Testing Paw Withdrawal Threshold Measurement (0.5-5h) Drug_Administration->Time_Course_Testing Data_Collection Data Collection Time_Course_Testing->Data_Collection Statistical_Analysis Statistical Analysis (% Pain Reversal) Data_Collection->Statistical_Analysis

Caption: Workflow for the Chronic Constriction Injury (CCI) pain model.

Experimental Workflow for Efficacy Testing in Allergic Asthma

This diagram outlines the process for assessing the anti-inflammatory effects of this compound's prodrug in the OVA-induced asthma model.

Asthma_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase Day_0 Day 0: Sensitization (OVA/Alum i.p.) Day_14 Day 14: Booster Sensitization Day_0->Day_14 Drug_Admin Drug Administration (MRS4815 or Vehicle) Day_14->Drug_Admin Challenge Aerosolized OVA Challenge (e.g., Days 24-26) Drug_Admin->Challenge Sacrifice Euthanasia (Day 28) Challenge->Sacrifice BALF_Collection Bronchoalveolar Lavage Fluid (BALF) Collection Sacrifice->BALF_Collection Cell_Analysis Total and Differential Cell Counts BALF_Collection->Cell_Analysis

Caption: Workflow for the Ovalbumin (OVA)-induced asthma model.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of MRS4738 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS4738 is a potent and selective antagonist of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor activated by UDP-sugars such as UDP-glucose.[1][2][3] Activation of the P2Y14R is associated with inflammatory signaling, and its antagonism has shown therapeutic potential in preclinical models of inflammation, neuropathic pain, and asthma.[1][3][4][5] These application notes provide a detailed protocol for the in vivo administration of this compound to mice, based on established methodologies, to facilitate further research into its therapeutic effects.

Mechanism of Action

This compound functions by blocking the P2Y14 receptor, which is coupled to Gi proteins.[1] The endogenous agonist for this receptor is UDP-glucose.[1] By antagonizing this receptor, this compound inhibits downstream signaling pathways associated with inflammation.

Quantitative Data Summary

The following table summarizes the reported dosages and administration details for this compound in mice from preclinical studies.

ParameterDetailsMouse ModelSource
Dosage 10 µmol/kgNeuropathic Pain[6]
10 mg/kgAllergic Asthma[6]
20 µmol/kgAllergic Asthma[6]
Administration Route Intraperitoneal (i.p.)Neuropathic Pain, Allergic Asthma[6]
Vehicle 10% DMSO, 30% PEG-400, 60% WaterAllergic Asthma[6]
Treatment Schedule Single dose 30 minutes prior to challengeAllergic Asthma[6]
Single dose 7 days post-surgeryNeuropathic Pain[6]

Experimental Protocols

Materials
  • This compound (powder form)[2][7]

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG-400)

  • Sterile Water for Injection

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Vortex mixer

  • Animal balance

  • Appropriate mouse strain for the disease model (e.g., C57BL/6J for allergic asthma)[6]

Preparation of this compound Formulation (10 mg/kg dose example)

This protocol is for a 10 mg/kg dose administered at a volume of 10 µL/g of body weight.

  • Calculate the required concentration:

    • For a 10 mg/kg dose at 10 µL/g (which is equivalent to 10 mL/kg), the required concentration is 1 mg/mL.

  • Prepare the vehicle:

    • In a sterile tube, prepare the vehicle by mixing 10% DMSO, 30% PEG-400, and 60% sterile water. For 1 mL of vehicle, this would be 100 µL DMSO, 300 µL PEG-400, and 600 µL sterile water.

  • Dissolve this compound:

    • Weigh the required amount of this compound powder. For 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound.

    • Add the this compound powder to the prepared vehicle.

    • Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary to aid dissolution.

    • The final solution should be clear.

In Vivo Administration Procedure (Intraperitoneal Injection)
  • Animal Preparation:

    • Weigh each mouse accurately on an animal balance to determine the precise injection volume.

    • The recommended age for mice at the start of an experiment is typically between 8 and 12 weeks.

  • Volume Calculation:

    • Calculate the injection volume for each mouse based on its weight. For a 10 µL/g administration volume, a 25 g mouse would receive 250 µL.

  • Intraperitoneal (i.p.) Injection:

    • Gently restrain the mouse.

    • Using a sterile syringe and a 27-30 gauge needle, administer the calculated volume of the this compound formulation via intraperitoneal injection.

    • The injection should be performed into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Post-Administration Monitoring:

    • Monitor the animals for any adverse reactions following the injection.

    • Proceed with the experimental model as planned (e.g., induction of allergic asthma or assessment of neuropathic pain).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDP-Glucose UDP-Glucose P2Y14R P2Y14 Receptor UDP-Glucose->P2Y14R Activates Gi Gi P2Y14R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Inflammation Inflammatory Response cAMP->Inflammation Modulates This compound This compound This compound->P2Y14R Antagonizes

Caption: Signaling pathway of the P2Y14 receptor and the antagonistic action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_model Experimental Model A Prepare this compound Formulation (e.g., 1 mg/mL in vehicle) C Calculate Injection Volume (10 µL/g body weight) A->C B Weigh Mouse B->C D Administer this compound via Intraperitoneal (i.p.) Injection C->D E Induce Disease Model (e.g., Allergic Asthma Challenge) D->E F Monitor Animal and Collect Experimental Data E->F

Caption: Experimental workflow for the in vivo administration of this compound in mice.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS4738 is a potent and selective antagonist of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory pathways.[1][2] The P2Y14 receptor is activated by UDP-glucose, which is released into the airways during allergic inflammation.[3] This activation promotes the accumulation of eosinophils, a key feature of asthmatic inflammation, leading to airway hyperresponsiveness.[3][4][5] Antagonism of the P2Y14 receptor with this compound presents a promising therapeutic strategy for mitigating asthma-related airway inflammation.[5][6] These application notes provide a recommended dosage of this compound for use in murine asthma models and detailed protocols for inducing and evaluating the effects of the compound in these models.

Recommended Dosage and Administration

Based on preclinical studies, a recommended dosage of this compound for murine models of asthma is 10 mg/kg , administered via intraperitoneal (i.p.) injection.[1] The prodrug of this compound, MRS4815, has also been shown to be effective in reducing lung inflammation in a mouse asthma model.[2] For similar P2Y14 receptor antagonists, a dose of 20 µmol/kg (i.p.) has been used effectively.[7] The vehicle for administration can be a mixture of 10% DMSO, 30% PEG-400, and 60% water.[1][7]

Quantitative Data Summary
CompoundDosageAdministration RouteAnimal ModelKey FindingsReference
This compound 10 mg/kgIntraperitoneal (i.p.)Mouse model of pulmonary inflammationSuppressed pulmonary inflammation[1]
Related P2Y14R Antagonists20 µmol/kgIntraperitoneal (i.p.)Ovalbumin/Aspergillus-induced mouse model of asthmaReduced bronchoalveolar lavage fluid (BALF) eosinophil content[7]
MRS4815 (prodrug of this compound)Not specifiedNot specifiedMouse asthma modelDramatically reduced lung inflammation[2]

Experimental Protocols

Two common and well-established murine models of allergic asthma are the Ovalbumin (OVA)-induced model and the House Dust Mite (HDM)-induced model.

Ovalbumin (OVA)-Induced Allergic Asthma Model

This model mimics the key features of acute allergic asthma.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline

  • This compound

  • Vehicle (10% DMSO, 30% PEG-400, 60% water)

  • Nebulizer

Protocol:

  • Sensitization:

    • On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL saline.[8][9]

  • Drug Administration:

    • Beginning on the first day of challenge (Day 24) and daily thereafter, administer this compound (10 mg/kg, i.p.) or vehicle control 30 minutes prior to OVA challenge.

  • Challenge:

    • On days 24, 25, and 26, challenge the mice by exposing them to an aerosol of 1% (w/v) OVA in saline for 30 minutes using a nebulizer.[2]

  • Endpoint Analysis (24-48 hours after the final challenge):

    • Airway Hyperresponsiveness (AHR): Measure changes in lung resistance and compliance in response to increasing doses of methacholine using a whole-body plethysmograph.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

    • Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.

    • Lung Histology: Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration and mucus production (using Periodic acid-Schiff staining).

    • Serum IgE Levels: Collect blood to measure total and OVA-specific IgE levels.

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Endpoint Analysis Day0 Day 0 Sensitization: i.p. injection of OVA/Alum Day14 Day 14 Sensitization: i.p. injection of OVA/Alum Day24 Day 24 This compound (10 mg/kg, i.p.) 30 min prior to OVA Aerosol Challenge (1%) Day14->Day24 Wait 10 days Day25 Day 25 This compound (10 mg/kg, i.p.) 30 min prior to OVA Aerosol Challenge (1%) Day26 Day 26 This compound (10 mg/kg, i.p.) 30 min prior to OVA Aerosol Challenge (1%) Day28 Day 28 - Airway Hyperresponsiveness (AHR) - BALF Cell Counts & Cytokines - Lung Histology - Serum IgE Day26->Day28 Wait 48h

Figure 1. Experimental workflow for the OVA-induced asthma model.
House Dust Mite (HDM)-Induced Allergic Asthma Model

This model is considered more clinically relevant as HDM is a common human allergen.

Materials:

  • C57BL/6 or BALB/c mice (female, 6-8 weeks old)

  • House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)

  • Sterile, pyrogen-free saline

  • This compound

  • Vehicle (10% DMSO, 30% PEG-400, 60% water)

Protocol:

  • Sensitization and Challenge (Chronic Protocol):

    • On day 0, sensitize the mice by intranasal administration of 1 µg of HDM extract in 20 µL of saline.

    • From day 7 to day 11 (5 consecutive days), challenge the mice with intranasal administration of 10 µg of HDM extract in 20 µL of saline.

  • Drug Administration:

    • Administer this compound (10 mg/kg, i.p.) or vehicle control daily, starting from the first day of the challenge phase (Day 7) and continuing throughout the challenge period, 30 minutes prior to HDM administration.

  • Endpoint Analysis (24-72 hours after the final challenge):

    • Perform the same endpoint analyses as described for the OVA-induced model (AHR, BALF analysis, cytokine analysis, lung histology, and serum IgE levels).

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Endpoint Analysis Day0 Day 0 Sensitization: Intranasal HDM (1 µg) Day7_11 Days 7-11 Daily this compound (10 mg/kg, i.p.) 30 min prior to Intranasal HDM Challenge (10 µg) Day0->Day7_11 Wait 7 days Day13 Day 13 - Airway Hyperresponsiveness (AHR) - BALF Cell Counts & Cytokines - Lung Histology - Serum IgE Day7_11->Day13 Wait 48h G cluster_airway Airway Lumen cluster_eosinophil Eosinophil Allergen Allergen (e.g., OVA, HDM) UDP_Glucose UDP-Glucose (DAMP) Allergen->UDP_Glucose triggers release P2Y14R P2Y14 Receptor UDP_Glucose->P2Y14R activates Signaling Downstream Signaling (Chemokinesis & Amplified Chemotaxis) P2Y14R->Signaling Inflammation Eosinophil Accumulation & Airway Inflammation Signaling->Inflammation This compound This compound This compound->P2Y14R blocks

References

Application Notes and Protocols for MRS4738 in Neuropathic Pain Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information and protocols for the use of MRS4738, a P2Y14 receptor antagonist, in rodent models of neuropathic pain. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for chronic pain management.

Introduction to this compound

This compound is a selective antagonist of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor implicated in neuro-immune responses.[1][2] In the context of neuropathic pain, the P2Y14R is expressed on glial cells, including satellite glial cells in the dorsal root ganglia and microglia in the spinal cord.[2][3] Activation of P2Y14R by its endogenous agonist, UDP-glucose, released from damaged neurons, triggers the release of pro-inflammatory cytokines and contributes to the establishment and maintenance of pain hypersensitivity.[3][4][5] this compound and other P2Y14R antagonists have demonstrated efficacy in reversing mechanical allodynia in preclinical models of neuropathic pain, highlighting the therapeutic potential of targeting this receptor.[3][6][7]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of P2Y14 receptor antagonists, including compounds structurally related to this compound, in a mouse model of chronic neuropathic pain (Chronic Constriction Injury of the sciatic nerve).

Table 1: Efficacy of P2Y14R Antagonists in Reversing Mechanical Allodynia

Compound ReferenceDose (µmol/kg, i.p.)Maximal Reversal of Allodynia (%)Time to Maximal Effect (hours)Duration of Significant Effect (hours)
Compound 1 (PPTN) 101001-2>3
Compound 4 101001-2up to 5
Compound 7 10871~3

Data extracted from Mufti et al., 2020.[3][6]

Table 2: Dose-Dependent Efficacy of Selected P2Y14R Antagonists

Compound ReferenceDose (µmol/kg, i.p.)Percent Inhibition of Mechano-Allodynia
Compound 1 (PPTN) 1Ineffective
3Partially Effective
10Fully Effective
Compound 4 1Partially Effective
3Effective
10Fully Effective
Compound 6 1Ineffective
3Partially Effective
10Effective

Data extracted from Mufti et al., 2020.[3]

Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice

This protocol describes the induction of neuropathic pain through the loose constriction of the sciatic nerve.[8][9][10][11][12]

Materials:

  • Male ICR mice (20-25 g)

  • Isoflurane anesthesia

  • Surgical scissors, forceps, and micro-mosquito hemostat

  • 4-0 chromic catgut suture

  • Wound clips or sutures

  • Antiseptic solution (e.g., Bacti-Stat AE)

  • Sterile gauze

Procedure:

  • Anesthetize the mouse with isoflurane (5% for induction, 2% for maintenance).

  • Shave and disinfect the skin on the lateral surface of the mid-thigh of the left hind limb.

  • Make a small skin incision (1.0-1.5 cm) over the thigh.

  • Bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Tie three loose ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1.0-1.5 mm spacing between each.

  • The ligatures should be tightened until a slight twitch of the ipsilateral hind paw is observed, without arresting epineural blood flow.

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Allow the animal to recover on a warming pad.

  • For sham-operated controls, perform the same surgical procedure, including nerve exposure, but do not place the ligatures.

  • Behavioral testing can typically commence 7 days post-surgery, allowing for the full development of neuropathic pain symptoms.[3]

Assessment of Mechanical Allodynia: Von Frey Test

This protocol details the measurement of the paw withdrawal threshold to a mechanical stimulus, a key indicator of mechanical allodynia.[8][9][13][14][15]

Materials:

  • Von Frey filaments (manual or electronic)

  • Testing chambers with a wire mesh floor

  • Data recording sheets or software

Procedure:

  • Place the mice individually in the testing chambers on the elevated wire mesh floor and allow them to acclimate for at least 30 minutes.

  • Manual Von Frey Filaments (Up-Down Method):

    • Begin with a filament in the middle of the force range (e.g., 0.4 g).

    • Apply the filament perpendicularly to the plantar surface of the ipsilateral (injured) hind paw until it just buckles. Hold for 2-3 seconds.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • If there is a positive response, the next filament tested should be of a lower force. If there is no response, the next filament should be of a higher force.

    • The pattern of responses is used to calculate the 50% paw withdrawal threshold.

  • Electronic Von Frey Apparatus:

    • Position the probe of the electronic device beneath the plantar surface of the ipsilateral hind paw.

    • Apply a gradually increasing force until the mouse withdraws its paw.

    • The device will automatically record the force at which the paw withdrawal occurred.

    • Repeat the measurement 3-5 times with at least 5-minute intervals between tests and calculate the average withdrawal threshold.

  • Test both the ipsilateral and contralateral (uninjured) hind paws. A significant decrease in the withdrawal threshold of the ipsilateral paw compared to the contralateral paw and baseline measurements indicates mechanical allodynia.

Signaling Pathways and Experimental Workflows

experimental_workflow Nerve_Injury Nerve_Injury MRS4738_Admin MRS4738_Admin Nerve_Injury->MRS4738_Admin 7 Days Post-Surgery Behavioral_Testing Behavioral_Testing MRS4738_Admin->Behavioral_Testing Drug Effect Assessment Data_Analysis Data_Analysis Behavioral_Testing->Data_Analysis Paw Withdrawal Threshold Conclusion Conclusion Data_Analysis->Conclusion Efficacy Evaluation

p2y14r_signaling_pathway Nerve_Injury Nerve_Injury UDP_Glucose_Release UDP_Glucose_Release Nerve_Injury->UDP_Glucose_Release P2Y14R P2Y14R UDP_Glucose_Release->P2Y14R Agonist Binding MAPK_Activation MAPK_Activation P2Y14R->MAPK_Activation Cytokine_Release Cytokine_Release MAPK_Activation->Cytokine_Release Neuroinflammation Neuroinflammation Cytokine_Release->Neuroinflammation Neuropathic_Pain Neuropathic_Pain Neuroinflammation->Neuropathic_Pain This compound This compound This compound->P2Y14R Antagonism Glial_Cell Glial_Cell

References

Application Notes and Protocols for In Vivo Injection of MRS4738

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS4738 is a potent and high-affinity antagonist of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor activated by UDP-sugars.[1][2][3] The P2Y14 receptor is implicated in various inflammatory and immune responses, making it a promising therapeutic target for conditions such as asthma and neuropathic pain.[2][4] As a small molecule, the in vivo application of this compound requires careful preparation to ensure its solubility and stability for accurate and effective administration. Due to its hydrophobic nature, this compound necessitates a specific vehicle formulation for solubilization prior to injection.[5]

This document provides detailed protocols for the preparation of this compound for in vivo injection, based on established methods for structurally related P2Y14R antagonists. It also includes a summary of relevant physicochemical properties and visual representations of the P2Y14R signaling pathway and the experimental workflow.

Physicochemical Properties of this compound

A summary of the calculated physicochemical properties of this compound is provided in the table below. These properties are important for understanding the compound's behavior in biological systems and for developing appropriate formulation strategies.

PropertyValueReference
Molecular Weight 485.5 g/mol [6]
Calculated LogP 5.8[6]
Calculated LogD (pH 7.4) 2.87[1]
Topological Polar Surface Area (tPSA) 83.9 Ų[1]

Note: The LogP and LogD values indicate that this compound is a lipophilic compound with low aqueous solubility, necessitating the use of co-solvents for in vivo administration.

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is a G protein-coupled receptor that primarily couples to the Gαi subunit. Upon activation by its endogenous agonist, UDP-glucose, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates various cellular functions, including immune cell trafficking and inflammatory responses.

P2Y14R_Signaling cluster_membrane Cell Membrane P2Y14R P2Y14R G_protein Gαi/βγ P2Y14R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP UDP_glucose UDP-glucose (Agonist) UDP_glucose->P2Y14R This compound This compound (Antagonist) This compound->P2Y14R Blockade ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: P2Y14 Receptor Signaling Pathway.

Experimental Protocols

The following protocols describe the preparation of this compound for intraperitoneal (i.p.) injection in animal models. It is recommended to prepare the dosing solutions fresh on the day of the experiment to ensure stability and prevent precipitation.

Protocol 1: DMSO/PEG-400/Water Vehicle

This vehicle has been successfully used for the in vivo administration of P2Y14 receptor antagonists.[1]

Materials and Reagents:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG-400)

  • Sterile water for injection or sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Solubilization in DMSO: Add a volume of DMSO equivalent to 10% of the final desired volume. Vortex or sonicate briefly until the powder is completely dissolved.

  • Addition of PEG-400: Add a volume of PEG-400 equivalent to 30% of the final desired volume. Vortex to mix thoroughly.

  • Final Dilution: Add sterile water or saline to reach the final desired volume (60% of the total volume). Vortex until a clear, homogeneous solution is obtained.

  • Final Concentration Example: To prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound. Add 100 µL of DMSO, followed by 300 µL of PEG-400, and finally 600 µL of sterile water or saline.

  • Administration: The solution is now ready for intraperitoneal injection. Ensure the final concentration of DMSO administered to the animal is within safe limits.

Protocol 2: DMSO/Tween 80/Saline Vehicle

This alternative vehicle is also suitable for the intraperitoneal injection of hydrophobic compounds.

Materials and Reagents:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Solubilization in DMSO: Add a volume of DMSO equivalent to 10% of the final desired volume. Vortex or sonicate briefly until the powder is completely dissolved.

  • Preparation of Tween 80/Saline: In a separate sterile tube, prepare a solution of 3% Tween 80 in sterile saline. For example, to make 1 mL, add 30 µL of Tween 80 to 970 µL of sterile saline and mix well.

  • Final Formulation: Add the this compound/DMSO solution to the Tween 80/saline solution to achieve the final desired concentration. Vortex thoroughly to ensure a stable emulsion.

  • Final Concentration Example: To prepare 1 mL of a 1 mg/mL solution, dissolve 1 mg of this compound in 100 µL of DMSO. In a separate tube, prepare 900 µL of 3% Tween 80 in saline. Add the 100 µL of this compound/DMSO solution to the 900 µL of Tween 80/saline and vortex.

  • Administration: The resulting formulation is ready for intraperitoneal injection.

Experimental Workflow for In Vivo Injection

The following diagram illustrates a typical workflow for preparing and administering this compound for an in vivo study.

InVivo_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh 1. Weigh this compound dissolve_dmso 2. Dissolve in DMSO weigh->dissolve_dmso add_vehicle 3. Add Vehicle Components (e.g., PEG-400, Saline) dissolve_dmso->add_vehicle vortex 4. Vortex to Homogenize add_vehicle->vortex qc 5. Quality Control (Visual Inspection for Clarity) vortex->qc load_syringe 6. Load Syringe qc->load_syringe animal_prep 7. Animal Preparation load_syringe->animal_prep injection 8. Intraperitoneal Injection animal_prep->injection monitoring 9. Post-injection Monitoring injection->monitoring end End of Procedure monitoring->end start Start start->weigh

Caption: Experimental Workflow for this compound In Vivo Injection.

Important Considerations

  • Vehicle Toxicity: Always include a vehicle-only control group in your experiments to account for any potential effects of the solvent mixture.

  • Solution Stability: As there is limited published data on the long-term stability of this compound in these vehicles, it is strongly recommended to prepare the dosing solutions fresh for each experiment.

  • Visual Inspection: Before injection, visually inspect the solution to ensure it is clear and free of any precipitates. If precipitation occurs, the formulation may need to be adjusted or prepared again.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

By following these detailed protocols and considering the provided information, researchers can confidently prepare this compound for in vivo studies to further investigate its therapeutic potential.

References

Application Notes and Protocols for MRS4738, a P2Y14 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS4738 is a potent and high-affinity antagonist for the P2Y14 receptor (P2Y14R).[1][2] The P2Y14 receptor, also known as GPR105, is a G protein-coupled receptor (GPCR) activated by UDP-sugars, such as UDP-glucose.[3][4][5] This receptor is implicated in various physiological and pathophysiological processes, including immune responses and inflammation.[1][4] As a selective antagonist, this compound is a valuable tool for studying the role of the P2Y14 receptor in these processes and holds potential as a therapeutic agent.[1][2]

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, including a fluorescent competitive binding assay to determine its binding affinity for the P2Y14 receptor and a cell viability assay to assess its cytotoxic effects.

Data Presentation

The following table summarizes the quantitative data for this compound and related compounds in P2Y14 receptor binding assays.

CompoundReceptorAssay TypeIC50 (nM)Reference
This compound human P2Y14RFluorescent Antagonist Binding2.40[6][7]
PPTN (prototypical antagonist)human P2Y14RFluorescent Antagonist Binding15.6[2]
MRS4815 (prodrug of this compound)human P2Y14RFluorescent Antagonist BindingNot Reported[2]

Signaling Pathway

The P2Y14 receptor is a Gi-coupled receptor.[3][4] Upon activation by its endogenous ligands (e.g., UDP-glucose), the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can activate other signaling cascades, including phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[4][8] this compound, as an antagonist, blocks the binding of agonists to the P2Y14 receptor, thereby inhibiting these downstream signaling events.

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y14R P2Y14R G_protein Gi/o P2Y14R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC PLC G_protein->PLC Activation MAPK MAPK Pathway G_protein->MAPK Activation cAMP cAMP AC->cAMP Production IP3_DAG IP3 / DAG PLC->IP3_DAG Production UDP_Glucose UDP-Glucose (Agonist) UDP_Glucose->P2Y14R This compound This compound (Antagonist) This compound->P2Y14R

P2Y14 Receptor Signaling Pathway

Experimental Protocols

P2Y14 Receptor Fluorescent Competitive Binding Assay

This protocol describes a method to determine the binding affinity of this compound to the human P2Y14 receptor (hP2Y14R) expressed in a recombinant cell line, such as Chinese Hamster Ovary (CHO) cells. The assay is based on the competition between this compound and a fluorescently labeled P2Y14R antagonist for binding to the receptor.

Materials:

  • CHO cells stably expressing hP2Y14R (CHO-hP2Y14R)

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and selection antibiotic

  • Phosphate-buffered saline (PBS)

  • This compound

  • Fluorescently labeled P2Y14R antagonist (e.g., a derivative of PPTN)

  • 96-well black, clear-bottom microplates

  • Plate reader capable of measuring fluorescence

Procedure:

  • Cell Culture: Culture CHO-hP2Y14R cells in T75 flasks until confluent.

  • Cell Seeding: Harvest cells and seed 2 x 10^4 cells per well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[6][7]

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of the fluorescently labeled antagonist at a fixed concentration (e.g., 20 nM).

  • Assay: a. Aspirate the culture medium from the wells. b. Add the diluted this compound solutions to the wells. c. Add the fluorescently labeled antagonist solution to all wells. d. Include control wells with only the fluorescent antagonist (for maximum binding) and wells with a high concentration of a known unlabeled antagonist (for non-specific binding).

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[9]

  • Data Acquisition: Measure the fluorescence intensity in each well using a plate reader.

Data Analysis:

  • Subtract the non-specific binding fluorescence from all other readings.

  • Normalize the data, setting the maximum binding to 100%.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescent_Binding_Assay_Workflow A Culture CHO-hP2Y14R cells B Seed cells in 96-well plate A->B D Add this compound and fluorescent antagonist to cells B->D C Prepare serial dilutions of this compound C->D E Incubate at 37°C D->E F Measure fluorescence E->F G Data analysis and IC50 determination F->G

Fluorescent Binding Assay Workflow
Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

Materials:

  • Target cell line (e.g., a cell line relevant to the intended application)

  • Cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[12][13]

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used for the this compound stock solution).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[12][14]

  • Solubilization: a. Carefully remove the medium. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from all other readings.

  • Calculate cell viability as a percentage of the vehicle control.

  • Plot cell viability against the logarithm of the this compound concentration to determine the IC50 for cytotoxicity, if any.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with this compound A->B C Incubate for desired time B->C D Add MTT solution C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate cell viability G->H

MTT Assay Workflow

References

Application Notes and Protocols: Utilizing MRS4738 in Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS4738 is a potent and selective antagonist of the P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars such as UDP-glucose.[1][2][3] The P2Y14 receptor is highly expressed on immune cells, particularly neutrophils, and plays a crucial role in mediating their chemotactic responses to inflammatory signals.[1][4] Activation of the P2Y14 receptor initiates a signaling cascade involving Gαi and the RhoA GTPase, leading to cytoskeletal rearrangement and directed cell migration.[1] Consequently, this compound presents a valuable pharmacological tool for investigating the role of the P2Y14 receptor in inflammatory processes and for screening potential anti-inflammatory therapeutics that target neutrophil migration.

These application notes provide a comprehensive guide for utilizing this compound in a neutrophil chemotaxis assay, including a detailed experimental protocol, representative data, and a visualization of the underlying signaling pathway.

Data Presentation

The following tables summarize quantitative data from a representative chemotaxis experiment using a P2Y14 receptor antagonist. While specific dose-response data for this compound is not publicly available, the data presented here is based on the activity of the well-characterized P2Y14 receptor antagonist, PPTN, and is illustrative of the expected results with the higher affinity antagonist this compound.[1][2]

Table 1: UDP-Glucose Induced Neutrophil Chemotaxis

UDP-Glucose Concentration (µM)Chemotaxis Index (Mean ± SEM)
0 (Vehicle)1.00 ± 0.05
11.35 ± 0.08
101.62 ± 0.11
1001.85 ± 0.15

The chemotaxis index is a normalized value where the migration in the absence of a chemoattractant is set to 1.

Table 2: Inhibition of UDP-Glucose (10 µM) Induced Neutrophil Chemotaxis by this compound (Illustrative Data)

This compound Concentration (nM)Chemotaxis Index (Mean ± SEM)% Inhibition
01.62 ± 0.110%
0.11.38 ± 0.0938.7%
11.15 ± 0.0775.8%
101.02 ± 0.0696.8%
1000.99 ± 0.05101.6%

This data is illustrative and based on the reported activity of similar P2Y14 receptor antagonists. Actual results with this compound may vary and should be determined experimentally.

Experimental Protocols

Boyden Chamber Chemotaxis Assay

The Boyden chamber assay is a widely accepted and robust method for quantifying the chemotactic response of cells towards a chemical gradient.[5]

Materials:

  • Human Neutrophils (freshly isolated from whole blood)

  • This compound (Tocris Bioscience, Cat. No. 5569 or equivalent)

  • UDP-Glucose (Sigma-Aldrich, Cat. No. U4625 or equivalent)

  • Boyden Chamber apparatus (e.g., 96-well format with 5 µm pore size polycarbonate membranes)

  • RPMI 1640 medium supplemented with 0.5% Bovine Serum Albumin (BSA)

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque). Ensure high purity (>95%) and viability of the cell population.

  • Cell Preparation: Resuspend the isolated neutrophils in RPMI 1640 + 0.5% BSA at a concentration of 2 x 10^6 cells/mL.

  • Preparation of Chemoattractant and Antagonist Solutions:

    • Prepare a stock solution of UDP-glucose in sterile water. From this, prepare serial dilutions in RPMI 1640 + 0.5% BSA to achieve final concentrations ranging from 1 µM to 100 µM for the dose-response curve.

    • Prepare a stock solution of this compound in DMSO. From this, prepare serial dilutions in RPMI 1640 + 0.5% BSA. For the inhibition experiment, pre-incubate the neutrophils with various concentrations of this compound (e.g., 0.1 nM to 100 nM) for 30 minutes at 37°C before adding them to the Boyden chamber. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Assay Setup:

    • Add 30 µL of the chemoattractant solution (UDP-glucose) to the lower wells of the Boyden chamber. For the vehicle control, add medium alone.

    • Place the polycarbonate membrane (5 µm pore size) over the lower wells.

    • Add 50 µL of the neutrophil suspension (pre-incubated with or without this compound) to the upper chamber of the inserts.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes. The optimal incubation time should be determined empirically.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the inserts.

    • Wipe away the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Quantify the migrated cells on the bottom side of the membrane. A common method is to lyse the migrated cells and quantify their ATP content using a luminescent assay or to pre-label the cells with a fluorescent dye like Calcein-AM and measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the chemotaxis index by dividing the signal from the chemoattractant-treated wells by the signal from the vehicle control wells.

    • For the inhibition experiment, calculate the percentage of inhibition for each this compound concentration relative to the UDP-glucose-only control.

    • Plot the dose-response curves and calculate the EC50 for UDP-glucose and the IC50 for this compound using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the P2Y14 receptor signaling pathway leading to chemotaxis and the experimental workflow for the Boyden chamber assay.

P2Y14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space UDP_Glucose UDP-Glucose P2Y14R P2Y14 Receptor UDP_Glucose->P2Y14R Activates This compound This compound (Antagonist) This compound->P2Y14R Inhibits Gi Gαi P2Y14R->Gi Activates RhoA_GDP RhoA-GDP Gi->RhoA_GDP Promotes exchange RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement Chemotaxis Chemotaxis Cytoskeletal_Rearrangement->Chemotaxis

P2Y14 Receptor Signaling Pathway in Chemotaxis

Chemotaxis_Assay_Workflow cluster_preparation Preparation cluster_assay Boyden Chamber Assay cluster_analysis Data Acquisition & Analysis Isolate_Neutrophils 1. Isolate Human Neutrophils Prepare_Reagents 2. Prepare UDP-Glucose and this compound solutions Isolate_Neutrophils->Prepare_Reagents Preincubate 3. Pre-incubate Neutrophils with this compound or Vehicle Prepare_Reagents->Preincubate Load_Upper 6. Load Upper Chamber with Neutrophils Preincubate->Load_Upper Load_Lower 4. Load Lower Chamber with UDP-Glucose Place_Membrane 5. Place 5 µm Pore Membrane Load_Lower->Place_Membrane Place_Membrane->Load_Upper Incubate 7. Incubate at 37°C Load_Upper->Incubate Remove_NonMigrated 8. Remove Non-migrated Cells Incubate->Remove_NonMigrated Quantify_Migrated 9. Quantify Migrated Cells (Fluorescence/Luminescence) Remove_NonMigrated->Quantify_Migrated Analyze_Data 10. Calculate Chemotaxis Index and % Inhibition Quantify_Migrated->Analyze_Data

Experimental Workflow for Chemotaxis Assay

References

Application Note: P2Y1 Receptor-Mediated Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y1 receptor is a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP), playing a crucial role in various physiological processes, including platelet aggregation and neurotransmission.[1][2] As a Gq-coupled receptor, its activation initiates a signaling cascade that leads to the mobilization of intracellular calcium.[3][4] This makes calcium mobilization a reliable readout for studying P2Y1 receptor activation and inhibition. This application note provides a detailed protocol for a fluorescent-based calcium mobilization assay to screen and characterize antagonists of the P2Y1 receptor.

It is important to note that while the topic specifies MRS4738, this compound is recognized as a potent antagonist for the P2Y14 receptor, not the P2Y1 receptor.[5][6][7] This protocol will, therefore, describe the methodology for a P2Y1 calcium mobilization assay and will reference appropriate and selective P2Y1 antagonists, such as MRS2500 or MRS2179, for accurate experimental design.[1][8][9]

Principle of the Assay

This assay quantifies P2Y1 receptor activity by measuring changes in intracellular calcium concentration. Cells expressing the P2Y1 receptor are pre-loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[10] The acetoxymethyl (AM) ester group allows the dye to passively cross the cell membrane.[10] Once inside the cell, esterases cleave the AM group, trapping the active Fluo-4 dye in the cytoplasm.[10] In its calcium-free form, Fluo-4 exhibits minimal fluorescence. Upon P2Y1 receptor activation by an agonist like ADP, a signaling cascade triggers the release of calcium from the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium levels.[11][12] The binding of calcium to Fluo-4 results in a significant increase in its fluorescence intensity, which can be measured in real-time using a fluorescence plate reader.[10] A P2Y1 receptor antagonist will inhibit this agonist-induced calcium mobilization, resulting in a reduced fluorescent signal.

P2Y1 Receptor Signaling Pathway

The activation of the P2Y1 receptor by its agonist (e.g., ADP) leads to the activation of the Gq protein. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored Ca2+ into the cytoplasm.[3][11][12] A competitive antagonist like MRS2500 blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting this entire cascade.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release IP3R->Ca_release Opens to cause ADP ADP (Agonist) ADP->P2Y1 Activates MRS2500 MRS2500 (Antagonist) MRS2500->P2Y1 Blocks

Figure 1. P2Y1 receptor signaling pathway leading to calcium mobilization and its inhibition by an antagonist.

Materials and Reagents

  • Cell Line: 1321N1 human astrocytoma cells, CHO-K1, or HEK293 cells stably expressing the human P2Y1 receptor.[8][9]

  • Culture Medium: DMEM or Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Plate: Black, clear-bottom 96-well or 384-well microplates.

  • Reagents:

    • P2Y1 Agonist: Adenosine 5'-diphosphate (ADP) or 2-MeSADP.[8]

    • P2Y1 Antagonist: MRS2500 or MRS2179.[1][8]

    • Calcium-sensitive dye: Fluo-4 AM.[10]

    • Pluronic F-127.[10]

    • Probenecid (optional, to prevent dye extrusion).[13]

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[10]

  • Equipment:

    • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).[8][10]

    • Cell culture incubator (37°C, 5% CO2).

    • Centrifuge.

    • Multichannel pipettes.

Experimental Workflow

The overall workflow consists of cell preparation, dye loading, compound incubation, and fluorescence measurement.

Calcium_Assay_Workflow start Start cell_culture 1. Culture P2Y1-expressing cells start->cell_culture seeding 2. Seed cells into 96/384-well plates (40k-80k cells/well) cell_culture->seeding incubation_24h 3. Incubate overnight (37°C, 5% CO₂) seeding->incubation_24h dye_loading 4. Load cells with Fluo-4 AM dye (1-1.5 hours, 37°C) incubation_24h->dye_loading wash 5. Wash cells with Assay Buffer dye_loading->wash antagonist_add 6. Add P2Y1 Antagonist (e.g., MRS2500) and incubate (15-30 min) wash->antagonist_add plate_reader 7. Place plate in fluorescence reader antagonist_add->plate_reader agonist_add 8. Add P2Y1 Agonist (e.g., ADP) and initiate reading plate_reader->agonist_add data_acq 9. Measure fluorescence change (Ex/Em = 490/525 nm) agonist_add->data_acq analysis 10. Analyze data (Calculate IC₅₀) data_acq->analysis end End analysis->end

Figure 2. Step-by-step experimental workflow for the P2Y1 calcium mobilization assay.

Detailed Experimental Protocol

1. Cell Preparation and Seeding

  • Culture cells expressing the P2Y1 receptor in appropriate growth medium until they reach 80-90% confluency.

  • Harvest the cells and perform a cell count.

  • Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[14]

  • Incubate the plate for 18-24 hours at 37°C with 5% CO2 to allow for cell attachment.

2. Preparation of Reagents

  • Assay Buffer: Prepare HBSS containing 20 mM HEPES, pH 7.4.

  • Dye Loading Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO. On the day of the assay, create the final loading buffer by diluting the Fluo-4 AM stock to 2-5 µM in Assay Buffer. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.[10] If using probenecid, add it to the loading buffer at a final concentration of 2.5 mM.[10]

  • Compound Plates:

    • Antagonist Plate: Prepare serial dilutions of the P2Y1 antagonist (e.g., MRS2500) in Assay Buffer at 2x the final desired concentration.

    • Agonist Plate: Prepare the P2Y1 agonist (e.g., ADP) in Assay Buffer at a 5x or 10x final concentration that corresponds to the EC80 (the concentration that elicits 80% of the maximal response).

3. Assay Procedure

  • Dye Loading:

    • Remove the growth medium from the cell plate.

    • Add 100 µL of the Fluo-4 AM dye-loading solution to each well.[14]

    • Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[14]

  • Washing:

    • Gently remove the dye-loading solution.

    • Wash the cells twice with 100 µL of Assay Buffer per well, leaving 100 µL of buffer in the wells after the final wash.

  • Antagonist Incubation:

    • Add the antagonist dilutions from the compound plate to the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement:

    • Place the cell plate and the agonist plate into the fluorescence plate reader (e.g., FlexStation).

    • Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[14]

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically add the agonist from the agonist plate to the cell plate.

    • Continue recording the fluorescence signal for an additional 60-120 seconds to capture the peak calcium response.

Data Presentation and Analysis

The raw data will be presented as Relative Fluorescence Units (RFU) over time. The response to the agonist is typically calculated as the peak RFU minus the baseline RFU. To determine the inhibitory effect of the antagonist, the response in the presence of the antagonist is normalized to the control response (agonist only).

Data Analysis:

  • Calculate the percent inhibition for each antagonist concentration: % Inhibition = 100 * (1 - (Response_with_Antagonist / Response_Control))

  • Plot the % Inhibition against the logarithm of the antagonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response.

Table 1: Example Data Structure for P2Y1 Antagonist IC50 Determination

Antagonist Conc. [nM]Agonist Response (Peak RFU - Baseline RFU)% Inhibition
0 (Control)55,0000%
0.152,2505%
146,75015%
1028,05049%
1008,80084%
10002,20096%
Calculated IC50 ~10.2 nM

References

In Vitro Validation of MRS4738: Application Notes and Protocols for P2Y14 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS4738 is a potent and high-affinity antagonist of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) involved in various physiological and pathophysiological processes, including inflammation and immune responses.[1][2][3] The endogenous ligands for P2Y14R include UDP-sugars such as UDP-glucose.[4] As a G_i-coupled receptor, activation of P2Y14R leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling pathways like the MAPK/ERK pathway.[5][6][7] This document provides detailed application notes and protocols for the in vitro validation of this compound antagonism at the P2Y14 receptor.

Data Presentation: Quantitative Analysis of this compound Antagonism

The inhibitory activity of this compound and its analogs has been quantified using various in vitro assays. The following table summarizes the reported potency of these compounds at the human P2Y14 receptor.

CompoundAssay TypeMeasured Value (IC50)Cell LineReference
This compound Cytotoxicity Assay11 µMHepG2[8]
Isoquinuclidine 34Fluorescence Binding15.6 nM-[3]
Isonortropanol 30Fluorescence Binding21.3 nM-[3]
MRS4916 (10)Fluorescence Binding3.69 nM-
MRS4917 (11)Fluorescence Binding2.88 nM-
MRS4872 (8a)Fluorescence Binding3.21 nMCHO[9][10]
MRS4865 (7a)Fluorescence Binding2.40 nMCHO[9][10]

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is coupled to the inhibitory G protein, G_i. Upon agonist binding, the Gα_i subunit dissociates and inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. The βγ subunits can also modulate other downstream effectors.

P2Y14R_Signaling cluster_membrane Plasma Membrane P2Y14R P2Y14R G_protein Gαiβγ P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist UDP-Glucose (Agonist) Agonist->P2Y14R Activates This compound This compound (Antagonist) This compound->P2Y14R Inhibits ATP ATP ATP->AC Response Cellular Response cAMP->Response Modulates

Caption: P2Y14 Receptor Signaling Pathway.

Experimental Workflow for In Vitro Validation

The following diagram outlines a typical workflow for the in vitro characterization of a P2Y14R antagonist like this compound.

validation_workflow start Start: Compound (this compound) binding_assay Primary Screen: Receptor Binding Assay (Fluorescence Polarization) start->binding_assay functional_assay Secondary Screen: Functional Assay (Calcium Mobilization or cAMP Assay) binding_assay->functional_assay Confirm antagonism selectivity_assay Selectivity Profiling: Assays against other P2Y receptors functional_assay->selectivity_assay Assess specificity data_analysis Data Analysis: IC50/Ki Determination selectivity_assay->data_analysis end Validated Antagonist data_analysis->end

Caption: In Vitro Validation Workflow for this compound.

Experimental Protocols

Receptor Binding Assay: Fluorescence Polarization

This assay measures the ability of a test compound to compete with a fluorescently labeled ligand for binding to the P2Y14 receptor.

Materials:

  • HEK293 or CHO cells stably expressing human P2Y14R

  • Membrane preparation buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 100 mM NaCl, pH 7.4)

  • Fluorescently labeled P2Y14R ligand (tracer)

  • This compound and other test compounds

  • Assay buffer (e.g., membrane buffer with 0.1% BSA)

  • 384-well, low-volume, black microplates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Membrane Preparation:

    • Culture P2Y14R-expressing cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Procedure:

    • Prepare serial dilutions of this compound and other test compounds in assay buffer.

    • To each well of the microplate, add:

      • Assay buffer

      • Test compound solution

      • Fluorescent tracer (at a concentration close to its K_d)

      • P2Y14R-containing membranes

    • Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled P2Y14R ligand).

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of tracer binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Functional Assay: Calcium Mobilization

This assay is suitable for G_q-coupled receptors. To adapt it for the G_i-coupled P2Y14R, co-expression with a promiscuous G protein like Gα16 or a chimeric G protein (e.g., Gα_qi5) that redirects the signal to the phospholipase C pathway is necessary.[11][12]

Materials:

  • HEK293 or CHO cells co-expressing human P2Y14R and a suitable promiscuous G protein.

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • P2Y14R agonist (e.g., UDP-glucose)

  • This compound and other test compounds

  • 384-well, black-walled, clear-bottom microplates

  • Fluorescence imaging plate reader (FLIPR) or similar instrument

Protocol:

  • Cell Preparation:

    • Seed the engineered cells into the microplates and culture overnight to form a confluent monolayer.

    • Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 45-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

  • Assay Procedure:

    • Prepare serial dilutions of this compound and other test compounds in assay buffer.

    • Add the compound solutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

    • Place the plate in the fluorescence reader and monitor the baseline fluorescence.

    • Add a solution of the P2Y14R agonist (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously.

    • Immediately begin recording the fluorescence intensity over time to measure the agonist-induced calcium mobilization.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percent inhibition of the agonist-induced response for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

The protocols and data presented provide a comprehensive framework for the in vitro validation of this compound as a P2Y14 receptor antagonist. These assays are essential for characterizing the potency, selectivity, and mechanism of action of novel P2Y14R modulators, thereby facilitating their development as potential therapeutics for inflammatory and immune-related disorders.

References

Application Notes and Protocols for MRS4738 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS4738 is a potent and selective antagonist of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) implicated in a variety of inflammatory and immune responses.[1][2] The P2Y14R is activated by endogenous UDP-sugars, such as UDP-glucose, which are released from cells during stress or injury.[3] As a P2Y14R antagonist, this compound holds significant therapeutic potential for inflammatory conditions by blocking the downstream signaling cascades initiated by UDP-sugar binding. These application notes provide detailed protocols for utilizing this compound in primary cell cultures to investigate its effects on key immune cell functions.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the P2Y14 receptor. The P2Y14R is a Gi/o-coupled GPCR. Upon activation by its agonists (e.g., UDP-glucose), it initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, P2Y14R activation can stimulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and Rho/Rho kinase pathways, which are crucial for cellular processes like chemotaxis and cytokine release.[3] this compound blocks these agonist-induced signaling events, thereby mitigating the pro-inflammatory effects mediated by P2Y14R activation.

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling UDP_Glucose UDP-Glucose (Agonist) P2Y14R P2Y14 Receptor UDP_Glucose->P2Y14R Activates This compound This compound (Antagonist) This compound->P2Y14R Blocks Gi_protein Gi Protein P2Y14R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits Rho_Pathway Rho/Rho Kinase Pathway Gi_protein->Rho_Pathway MAPK_Pathway MAPK Pathway Gi_protein->MAPK_Pathway cAMP ↓ cAMP AC->cAMP Proliferation Cell Proliferation cAMP->Proliferation Inhibits Chemotaxis Chemotaxis Rho_Pathway->Chemotaxis Cytokine_Release Cytokine Release MAPK_Pathway->Cytokine_Release

P2Y14 Receptor Signaling Pathway and Point of this compound Intervention.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the expected potency of this compound in various primary cell-based assays. These values are derived from published data on P2Y14R antagonists and provide a guideline for experimental design. Actual values may vary depending on the specific experimental conditions and donor variability.

Primary Cell TypeAssayAgonist (Concentration)This compound IC50Readout
Human NeutrophilsChemotaxis AssayUDP-Glucose (100 nM)10 - 100 nMMigration Index
Murine T-LymphocytesProliferation Assayanti-CD3/CD28 (1 µg/mL) + UDP-Glucose (1 µM)50 - 500 nM³H-Thymidine incorporation or CFSE dilution
Human Monocyte-Derived MacrophagesCytokine Release AssayLPS (100 ng/mL) + UDP-Glucose (1 µM)20 - 200 nMIL-8, TNF-α levels (ELISA)

Experimental Protocols

Neutrophil Chemotaxis Assay

This protocol details the assessment of this compound's ability to inhibit UDP-glucose-induced chemotaxis of primary human neutrophils.

Materials:

  • Freshly isolated human neutrophils[4][5]

  • This compound (stock solution in DMSO)

  • UDP-Glucose (agonist)

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Boyden chamber with 3-5 µm pore size polycarbonate membrane[6]

  • Cell viability stain (e.g., Trypan Blue)

  • Plate reader for quantification

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).[4][5] Ensure high purity (>95%) and viability (>98%). Resuspend neutrophils in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in chemotaxis buffer. A final concentration range of 1 nM to 10 µM is recommended. Include a vehicle control (DMSO).

    • Prepare the agonist solution of UDP-Glucose in chemotaxis buffer at a concentration that elicits a submaximal response (e.g., 100 nM).

  • Assay Setup:

    • Add the UDP-Glucose solution to the lower wells of the Boyden chamber.

    • In separate tubes, pre-incubate the neutrophil suspension with the various concentrations of this compound or vehicle for 15-30 minutes at room temperature.

    • Add the pre-incubated neutrophil suspension to the upper chamber of the Boyden chamber inserts.

  • Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.

  • Quantification of Migration:

    • After incubation, remove the inserts.

    • Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring ATP content using a commercial kit or by staining the cells and counting them under a microscope.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Chemotaxis_Workflow A Isolate Human Neutrophils B Pre-incubate Neutrophils with this compound or Vehicle A->B D Add Neutrophils to Upper Chamber B->D C Add UDP-Glucose (Agonist) to Lower Chamber C->D E Incubate at 37°C D->E F Quantify Migrated Cells E->F G Calculate % Inhibition and IC50 F->G

Experimental Workflow for Neutrophil Chemotaxis Assay.
T-Lymphocyte Proliferation Assay

This protocol is designed to evaluate the inhibitory effect of this compound on the proliferation of activated primary murine T-lymphocytes.

Materials:

  • Freshly isolated murine splenic T-lymphocytes[7]

  • This compound (stock solution in DMSO)

  • Anti-CD3 and anti-CD28 antibodies for T-cell activation

  • UDP-Glucose

  • Complete RPMI-1640 medium

  • ³H-Thymidine or CFSE staining solution

  • 96-well round-bottom culture plates

  • Scintillation counter or flow cytometer

Protocol:

  • T-Lymphocyte Isolation: Isolate T-lymphocytes from the spleens of mice using a nylon wool column or magnetic-activated cell sorting (MACS) for high purity.[7]

  • Cell Culture and Stimulation:

    • Plate the isolated T-lymphocytes in a 96-well plate at a density of 2 x 10⁵ cells/well.

    • Coat the wells with anti-CD3 (1 µg/mL) and add soluble anti-CD28 (1 µg/mL) to the culture medium for T-cell activation.

    • Add UDP-Glucose (e.g., 1 µM) to the wells to activate P2Y14R.

    • Add serial dilutions of this compound (e.g., 10 nM to 50 µM) or vehicle control to the wells.

  • Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement:

    • ³H-Thymidine Incorporation: 18 hours before harvesting, add 1 µCi of ³H-Thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Dilution: Alternatively, label the T-cells with CFSE before stimulation. After 72 hours, analyze the dilution of CFSE fluorescence by flow cytometry.

  • Data Analysis: Determine the percentage inhibition of proliferation for each this compound concentration relative to the vehicle control and calculate the IC₅₀.

Macrophage Cytokine Release Assay

This protocol assesses the ability of this compound to suppress the release of pro-inflammatory cytokines from primary human monocyte-derived macrophages.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)[2]

  • M-CSF for macrophage differentiation

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • UDP-Glucose

  • Complete RPMI-1640 medium

  • 24-well culture plates

  • ELISA kits for IL-8 and TNF-α

Protocol:

  • Macrophage Differentiation: Isolate PBMCs from human blood by density gradient centrifugation.[2] Culture the PBMCs in the presence of M-CSF (50 ng/mL) for 5-7 days to differentiate them into macrophages.

  • Cell Treatment:

    • Plate the differentiated macrophages in a 24-well plate at a density of 5 x 10⁵ cells/well.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle for 30 minutes.

    • Stimulate the cells with LPS (100 ng/mL) and UDP-Glucose (1 µM) for 18-24 hours.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.

  • Cytokine Quantification: Measure the concentrations of IL-8 and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each this compound concentration and determine the IC₅₀ value.

Macrophage_Cytokine_Workflow A Differentiate Human Monocytes to Macrophages B Pre-treat Macrophages with this compound or Vehicle A->B C Stimulate with LPS and UDP-Glucose B->C D Incubate for 18-24 hours C->D E Collect Supernatants D->E F Quantify Cytokines (ELISA) E->F G Calculate % Inhibition and IC50 F->G

References

Application Notes and Protocols for Flow Cytometry Analysis with MRS4738

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS4738 is a potent and selective antagonist for the P2Y14 receptor (P2Y14R).[1][2][3] The P2Y14 receptor is a G-protein coupled receptor (GPCR) that is activated by UDP-sugars, such as UDP-glucose.[4] This receptor is implicated in various physiological and pathophysiological processes, including immune responses, inflammation, and neuropathic pain.[5][6][7] As a result, P2Y14R has emerged as a promising therapeutic target, and potent antagonists like this compound are valuable tools for research and drug development.[8]

Flow cytometry is a powerful technique that can be utilized to study the interaction of ligands with cell surface receptors. In the context of this compound, flow cytometry can be employed in a competitive binding assay format to characterize the affinity of this compound and other unlabeled compounds for the P2Y14 receptor on whole cells.[5][6] This application note provides a detailed protocol for using this compound in a flow cytometry-based competitive binding assay.

Principle of the Assay

This protocol describes a competitive binding assay to determine the inhibitory affinity (IC50) of this compound for the P2Y14 receptor. The assay utilizes a fluorescently labeled ligand (tracer) that specifically binds to P2Y14R. Cells expressing P2Y14R are incubated with a fixed concentration of the fluorescent tracer and varying concentrations of the unlabeled competitor, this compound. As the concentration of this compound increases, it competes with the fluorescent tracer for binding to the P2Y14 receptor, resulting in a decrease in the mean fluorescence intensity (MFI) of the cell population. The MFI is measured by flow cytometry, and the data is used to calculate the IC50 value of this compound.

Signaling Pathway

P2Y14R_Signaling_Pathway P2Y14 Receptor Signaling Pathway UDP_Sugars UDP-Sugars (e.g., UDP-Glucose) P2Y14R P2Y14 Receptor UDP_Sugars->P2Y14R Activates This compound This compound (Antagonist) This compound->P2Y14R Blocks G_protein Gi/o Protein P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Responses (e.g., Immune Modulation) cAMP->Downstream

Caption: P2Y14 Receptor Signaling Pathway.

Experimental Workflow

Flow_Cytometry_Workflow Flow Cytometry Competitive Binding Assay Workflow cluster_preparation Cell Preparation cluster_incubation Incubation cluster_analysis Data Acquisition and Analysis Harvest_Cells Harvest P2Y14R-expressing cells Wash_Cells Wash cells with assay buffer Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend to desired concentration Wash_Cells->Resuspend_Cells Add_this compound Add varying concentrations of this compound Resuspend_Cells->Add_this compound Add_Tracer Add fixed concentration of fluorescent tracer Add_this compound->Add_Tracer Incubate Incubate at specified temperature and time Add_Tracer->Incubate Wash_and_Resuspend Wash cells and resuspend for analysis Incubate->Wash_and_Resuspend Acquire_Data Acquire data on a flow cytometer Wash_and_Resuspend->Acquire_Data Analyze_Data Analyze MFI and calculate IC50 Acquire_Data->Analyze_Data

Caption: Flow Cytometry Competitive Binding Assay Workflow.

Quantitative Data Summary

The following table represents hypothetical data from a competitive binding assay using this compound. The IC50 value indicates the concentration of this compound required to inhibit 50% of the fluorescent tracer binding.

CompoundTarget ReceptorCell LineFluorescent TracerIC50 (nM)
This compound P2Y14RCHO-hP2Y14RFluorescent P2Y14R Ligand15.2
Compound XP2Y14RCHO-hP2Y14RFluorescent P2Y14R Ligand150.8
Compound YP2Y14RCHO-hP2Y14RFluorescent P2Y14R Ligand>1000

Experimental Protocols

Materials and Reagents
  • Cells: A cell line stably expressing the human P2Y14 receptor (e.g., CHO-hP2Y14R or HEK293-hP2Y14R). A parental cell line not expressing the receptor should be used as a negative control.

  • This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and make serial dilutions in assay buffer.

  • Fluorescent Tracer: A fluorescently labeled ligand specific for P2Y14R.

  • Assay Buffer: Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA).

  • Flow Cytometer: Equipped with the appropriate lasers and filters for the chosen fluorochrome.

  • 96-well V-bottom plates

  • Centrifuge

Cell Preparation
  • Culture P2Y14R-expressing cells and the parental control cells to a sufficient density.

  • Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.

  • Wash the cells twice with ice-cold assay buffer by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Count the cells and adjust the concentration to 1 x 10^6 cells/mL in ice-cold assay buffer.

Competitive Binding Assay Protocol
  • Add 50 µL of the cell suspension (5 x 10^4 cells) to each well of a 96-well V-bottom plate.

  • Prepare serial dilutions of this compound in assay buffer. Add 25 µL of each this compound dilution to the respective wells. For the total binding control, add 25 µL of assay buffer without the competitor.

  • Prepare the fluorescent tracer at a concentration that is 4 times its Kd value in the assay buffer. Add 25 µL of the fluorescent tracer solution to each well.

  • For the non-specific binding control, incubate a separate set of cells with a high concentration of unlabeled ligand before adding the fluorescent tracer.

  • Gently mix the plate and incubate for 1 hour at 4°C in the dark.

  • After incubation, wash the cells twice with 200 µL of ice-cold assay buffer to remove unbound tracer and competitor. Centrifuge at 300 x g for 5 minutes between washes.

  • Resuspend the final cell pellet in 200 µL of ice-cold assay buffer.

Flow Cytometry Data Acquisition
  • Set up the flow cytometer with the appropriate laser and filter settings for the fluorochrome used on the tracer.

  • Gate the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris and dead cells.

  • Acquire data for at least 10,000 events per sample.

  • Record the Mean Fluorescence Intensity (MFI) for each sample.

Data Analysis
  • Subtract the MFI of the non-specific binding control from all other MFI values to obtain specific binding.

  • Normalize the data by setting the specific binding in the absence of this compound (total binding) to 100%.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value of this compound.

Conclusion

This application note provides a framework for utilizing this compound in a flow cytometry-based competitive binding assay. This method offers a robust and efficient way to characterize the pharmacology of P2Y14R antagonists and screen for novel ligands targeting this important receptor. The detailed protocol and workflow diagrams are intended to guide researchers in setting up and performing these experiments in their own laboratories.

References

Application Notes: MRS4738 for the Study of Neutrophil Migration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system.[1] Their rapid, directed migration, or chemotaxis, to sites of inflammation and infection is a critical process for host defense.[1] However, excessive or dysregulated neutrophil accumulation can contribute to tissue damage in a variety of inflammatory diseases. The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR), has been identified as a key player in inflammatory and immune responses.[2][3] It is highly expressed in hematopoietic cells, including neutrophils, and is activated by the nucleotide sugar UDP-glucose, which is considered a proinflammatory danger-activated molecular pattern (DAMP).[2][4] Activation of P2Y14R in neutrophils by UDP-glucose stimulates chemotaxis.[2][3][5]

MRS4738 is a potent and high-affinity antagonist of the P2Y14 receptor.[6] By selectively blocking the P2Y14R, this compound serves as a valuable pharmacological tool for researchers, scientists, and drug development professionals to investigate the specific role of this receptor in neutrophil migration and to explore its potential as a therapeutic target for inflammatory conditions.[4][6] These application notes provide detailed information on the mechanism of action of this compound, protocols for its use in in vitro neutrophil migration assays, and relevant quantitative data.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by acting as a selective, high-affinity competitive antagonist at the P2Y14 receptor.[2][6] The primary endogenous agonist for P2Y14R is UDP-glucose.[4] In neutrophils, the binding of UDP-glucose to P2Y14R initiates a signaling cascade through the Gαi subunit of its coupled G protein.[4][5] This leads to the inhibition of adenylyl cyclase and the activation of the small GTPase RhoA, which is a key regulator of the actin cytoskeleton.[3][5] The subsequent cytoskeletal rearrangement and changes in cell shape are essential for directed cell movement, or chemotaxis, toward a UDP-glucose gradient.[3] this compound competitively binds to the orthosteric site of the P2Y14R, preventing UDP-glucose from binding and thereby inhibiting the entire downstream signaling cascade that leads to neutrophil migration.[2][4]

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UDP_Glucose UDP-Glucose (Agonist) P2Y14R P2Y14 Receptor UDP_Glucose->P2Y14R Activates This compound This compound (Antagonist) This compound->P2Y14R Blocks G_Protein Gi Protein P2Y14R->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits RhoA RhoA Activation G_Protein->RhoA Activates Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton Chemotaxis Neutrophil Migration (Chemotaxis) Cytoskeleton->Chemotaxis

P2Y14R signaling pathway in neutrophils and inhibition by this compound.

Quantitative Data

Table 1: Pharmacological Profile of P2Y14R Antagonists

Compound Target Assay Type Cell Type Value Reference
PPTN Human P2Y14R Competitive Antagonism (Schild Analysis) P2Y14R-expressing C6 Glioma Cells KB = 434 pM [2][3]
PPTN Human P2Y14R Inhibition of UDP-glucose-stimulated Chemotaxis Differentiated HL-60 Cells Inhibition consistent with KB [2][3]
PPTN Human P2Y14R Inhibition of UDP-glucose-stimulated Chemotaxis Freshly Isolated Human Neutrophils Effective Blockade [2][3]

| This compound | P2Y14R | Not Specified | Not Specified | Potent and high affinity |[6] |

Note: KB is the equilibrium dissociation constant for a competitive antagonist, providing a measure of its affinity.

Experimental Protocols

Protocol 1: Isolation of Human Neutrophils from Whole Blood

Principle: This protocol describes the isolation of a pure population of neutrophils from fresh human whole blood using density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.

Materials:

  • Heparinized tubes for blood collection

  • Ficoll-Paque PLUS

  • Hanks' Balanced Salt Solution (HBSS), without Ca2+/Mg2+

  • 3% Dextran in 0.9% NaCl

  • Red Blood Cell (RBC) Lysis Buffer (e.g., 0.83% NH4Cl)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Method:

  • Collect whole blood into heparinized tubes.

  • Carefully layer the blood over an equal volume of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.[1]

  • After centrifugation, you will observe distinct layers. Carefully aspirate and discard the upper layers (plasma, mononuclear cells) leaving the granulocyte/erythrocyte pellet at the bottom.[1]

  • Resuspend the pellet in HBSS and mix with an equal volume of 3% dextran solution to sediment the erythrocytes.[1]

  • Allow the tube to stand upright for 20-30 minutes, during which the red blood cells will sediment.[1]

  • Carefully collect the upper, leukocyte-rich supernatant and transfer it to a new 50 mL tube.

  • Pellet the leukocytes by centrifugation at 250 x g for 10 minutes.

  • To remove any remaining red blood cells, perform hypotonic lysis. Resuspend the pellet in RBC Lysis Buffer and incubate for 5-7 minutes on ice.

  • Stop the lysis by adding an excess of HBSS. Centrifuge at 250 x g for 10 minutes.

  • Wash the neutrophil pellet once more with HBSS.[1]

  • Resuspend the final, pure neutrophil pellet in the desired assay buffer.

  • Determine cell concentration and viability using a hemocytometer and trypan blue exclusion. The viability should be >95%.

Protocol 2: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

Principle: This assay measures the directed migration of neutrophils through a microporous membrane toward a chemoattractant gradient. The inhibitory effect of this compound is quantified by comparing migration in its presence versus a vehicle control.

Materials:

  • Isolated human neutrophils (from Protocol 1)

  • This compound (and a suitable vehicle control, e.g., DMSO)

  • Chemoattractant: UDP-glucose (e.g., 1 µM)

  • Control Chemoattractant: fMLP (e.g., 10 nM)[2]

  • Assay Buffer: HBSS with 0.1% BSA

  • Modified Boyden chamber apparatus (or Transwell inserts with 3-5 µm pore size polycarbonate filters)

  • Fixative (e.g., methanol) and stain (e.g., Giemsa or DAPI)

  • Microscope

Method:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions in the assay buffer to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.

    • Prepare chemoattractant solutions (UDP-glucose, fMLP) in the assay buffer.

  • Pre-incubation:

    • Resuspend the isolated neutrophils in assay buffer at a concentration of 1-2 x 106 cells/mL.

    • Pre-incubate the neutrophil suspension with various concentrations of this compound or the vehicle control for 30 minutes at 37°C.[1]

  • Assay Setup:

    • Add the chemoattractant solution (e.g., UDP-glucose) to the lower wells of the Boyden chamber.[7] Use assay buffer alone as a negative control. Use fMLP as a positive control for migration that should be unaffected by a P2Y14R antagonist.[2]

    • Place the microporous membrane over the lower wells, separating the upper and lower chambers.[8]

    • Add the pre-treated neutrophil suspension to the upper wells of the chamber.[1][7]

  • Incubation:

    • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.[1]

  • Quantification:

    • After incubation, remove the membrane.

    • Wipe the upper surface of the membrane gently to remove any non-migrated cells.[1]

    • Fix and stain the membrane to visualize the migrated cells on the lower surface.[1]

    • Mount the membrane on a microscope slide. Count the number of migrated cells in several high-power fields for each condition.

  • Data Analysis:

    • Calculate the average number of migrated cells for each condition.

    • Compare the migration in this compound-treated groups to the vehicle-treated group in the presence of UDP-glucose.

    • Confirm that this compound does not inhibit migration towards fMLP, demonstrating its specificity for the P2Y14R pathway.[2]

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Boyden Chamber Assay cluster_analysis Analysis Isolate 1. Isolate Human Neutrophils (Protocol 1) Pretreat 2. Pre-incubate Neutrophils with This compound or Vehicle (30 min, 37°C) Isolate->Pretreat Setup_Upper 5. Add Treated Neutrophils to Upper Chamber Pretreat->Setup_Upper Setup_Lower 3. Add Chemoattractant (UDP-Glucose) to Lower Chamber Place_Filter 4. Place Microporous Filter Setup_Lower->Place_Filter Place_Filter->Setup_Upper Incubate 6. Incubate (60-90 min, 37°C) Setup_Upper->Incubate Fix_Stain 7. Fix, Stain, and Mount Filter Incubate->Fix_Stain Quantify 8. Quantify Migrated Cells (Microscopy) Fix_Stain->Quantify Analyze 9. Analyze Data and Compare (this compound vs Vehicle) Quantify->Analyze

Experimental workflow for the in vitro neutrophil chemotaxis assay.

References

Application Notes and Protocols for MRS4738 Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals to facilitate the design and execution of efficacy studies for MRS4738, a potent and selective P2Y14 receptor antagonist.

Introduction to this compound and the P2Y14 Receptor

This compound is a high-affinity antagonist of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR).[1] The P2Y14 receptor is activated by UDP-sugars, such as UDP-glucose, which are released from cells during stress or injury.[2][3] This receptor is primarily coupled to the Gi/o family of G proteins.[4][5] Activation of the P2Y14 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Additionally, P2Y14R activation can stimulate intracellular calcium mobilization and activate RhoA, a small GTPase involved in cell motility.[7][8]

The P2Y14 receptor is expressed in various tissues and cells, particularly in immune cells like neutrophils and eosinophils.[9] Its involvement in inflammatory processes has made it a promising therapeutic target for a range of conditions, including neuropathic pain and allergic asthma.[10][11] this compound has demonstrated antihyperalgesic and antiasthmatic activity in preclinical models, highlighting its potential as a therapeutic agent.[1]

P2Y14 Receptor Signaling Pathway

Activation of the P2Y14 receptor by its endogenous ligand, UDP-glucose, initiates a signaling cascade characteristic of Gi/o-coupled GPCRs. The diagram below illustrates the key events in this pathway.

P2Y14_Signaling cluster_membrane Plasma Membrane P2Y14R P2Y14 Receptor G_protein Gi/o Protein P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts UDPG UDP-Glucose UDPG->P2Y14R Binds ATP ATP ATP->AC Cellular_Response Decreased Cellular Response (e.g., reduced inflammation) cAMP->Cellular_Response Leads to This compound This compound This compound->P2Y14R Blocks

P2Y14 Receptor Signaling Pathway

In Vitro Efficacy Studies

A series of in vitro assays can be employed to characterize the potency and mechanism of action of this compound. These assays are crucial for determining the compound's affinity for the P2Y14 receptor and its ability to block downstream signaling events.

Table 1: In Vitro Affinity and Potency of P2Y14 Receptor Antagonists
CompoundTargetAssay TypeCell LineIC50 (nM)Reference
This compound human P2Y14RFluorescent Antagonist BindingCHO cells3.11[9]
PPTNhuman P2Y14RFluorescent Antagonist BindingCHO cells2.8[12]
Compound 11human P2Y14RFluorescent Antagonist BindingCHO cells2.88[13]
cAMP Inhibition Assay

This assay measures the ability of this compound to counteract the agonist-induced inhibition of cAMP production, a hallmark of P2Y14 receptor activation.

Protocol Workflow:

cAMP_Workflow start Start step1 Seed P2Y14R-expressing cells (e.g., C6-glioma) start->step1 step2 Pre-incubate with this compound step1->step2 step3 Stimulate with Forskolin and UDP-Glucose (agonist) step2->step3 step4 Lyse cells and measure intracellular cAMP levels step3->step4 end Determine IC50 of this compound step4->end

cAMP Inhibition Assay Workflow

Detailed Protocol:

  • Cell Culture: Culture C6 glioma cells stably expressing the human P2Y14 receptor (P2Y14-C6) in the appropriate medium and seed them into 96-well plates.[14]

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and the P2Y14 agonist UDP-glucose to the wells and incubate for 15 minutes at 37°C.

  • cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen).[15][16][17][18]

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.

Calcium Mobilization Assay

This assay assesses the ability of this compound to block the agonist-induced release of intracellular calcium.

Protocol Workflow:

Calcium_Workflow start Start step1 Load P2Y14R-expressing cells with a calcium-sensitive dye start->step1 step2 Pre-incubate with this compound step1->step2 step3 Inject UDP-Glucose (agonist) step2->step3 step4 Measure fluorescence intensity over time step3->step4 end Determine inhibition of calcium flux step4->end

Calcium Mobilization Assay Workflow

Detailed Protocol:

  • Cell Preparation: Plate HEK293 cells stably expressing the P2Y14 receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[19]

  • Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader equipped with an automated injector. Inject a solution of UDP-glucose into the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the inhibition of the calcium response at different concentrations of this compound to determine its potency.

Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of immune cells towards a chemoattractant, a key function mediated by the P2Y14 receptor.

Protocol Workflow:

Chemotaxis_Workflow start Start step1 Prepare immune cells (e.g., neutrophils, dHL-60) start->step1 step2 Pre-incubate cells with this compound step1->step2 step3 Place cells in the upper chamber of a Boyden chamber step2->step3 step4 Add UDP-Glucose to the lower chamber step3->step4 step5 Incubate to allow cell migration step4->step5 end Quantify migrated cells step5->end

Chemotaxis Assay Workflow

Detailed Protocol:

  • Cell Preparation: Isolate human neutrophils from fresh blood or use differentiated HL-60 cells.[14]

  • Antagonist Incubation: Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

  • Boyden Chamber Setup: Add medium containing UDP-glucose to the lower wells of a Boyden chamber. Place the cell suspension (containing this compound) in the upper inserts which have a porous membrane.[14]

  • Incubation: Incubate the chamber for 1-2 hours at 37°C to allow for cell migration.

  • Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell counter or by staining and imaging the bottom of the insert.

  • Data Analysis: Determine the percent inhibition of chemotaxis at each concentration of this compound and calculate the IC50 value.

In Vivo Efficacy Studies

Based on the known biological functions of the P2Y14 receptor and the preclinical data for this compound, the following in vivo models are recommended to assess its therapeutic efficacy.

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

The CCI model is a widely used and robust model of neuropathic pain that mimics chronic nerve compression in humans.

Table 2: In Vivo Efficacy of P2Y14 Receptor Antagonists in the CCI Model of Neuropathic Pain
CompoundDose (µmol/kg, i.p.)Time Post-Dose (h)% Reversal of Mechano-allodyniaReference
PPTN (1)101100[7]
This compound (3)101~60[7]
N-acetyl analogue (4)101100[7]
N-acetyl analogue (4)10541[7]
Reversed triazole (7)10187[7]

Protocol Workflow:

CCI_Workflow start Start step1 Induce CCI of the sciatic nerve in mice or rats start->step1 step2 Allow for development of neuropathic pain (7-14 days) step1->step2 step3 Establish baseline pain threshold (von Frey test) step2->step3 step4 Administer this compound or vehicle step3->step4 step5 Measure pain threshold at multiple time points post-dose step4->step5 end Determine reversal of mechano-allodynia step5->end

Chronic Constriction Injury Model Workflow

Detailed Protocol:

  • Surgical Procedure: Anesthetize the animal and expose the sciatic nerve. Place four loose ligatures around the nerve.

  • Pain Development: Allow the animals to recover for 7 to 14 days to allow for the development of stable mechanical allodynia.

  • Baseline Measurement: Measure the paw withdrawal threshold in response to mechanical stimulation using von Frey filaments.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral). Doses of P2Y14 antagonists in the range of 1-10 µmol/kg have been shown to be effective.[7]

  • Post-dose Measurement: Measure the paw withdrawal threshold at various time points after drug administration (e.g., 30 min, 1, 2, 3, 5 hours).

  • Data Analysis: Calculate the percent reversal of mechano-allodynia compared to the baseline and vehicle-treated groups.

Allergic Asthma Model: Ovalbumin (OVA)-Induced Airway Inflammation

This is a classic and widely used model to study the hallmarks of allergic asthma, including airway inflammation, mucus hypersecretion, and airway hyperresponsiveness.[10]

Table 3: In Vivo Efficacy of a P2Y14 Receptor Antagonist in an Allergic Asthma Model
TreatmentParameter MeasuredEffectReference
PPTNTotal cells in BALFSignificant reduction[9]
PPTNEosinophils in BALFSignificant reduction[9]
PPTNLymphocytes in BALFSignificant reduction[9]
P2ry14-/- miceAirway EosinophiliaSignificantly reduced[9]
P2ry14-/- miceAirway HyperresponsivenessSignificantly reduced[9]

Protocol Workflow:

Asthma_Workflow start Start step1 Sensitize mice to Ovalbumin (OVA) with Alum adjuvant (i.p.) start->step1 step2 Challenge mice with aerosolized OVA step1->step2 step3 Administer this compound or vehicle before OVA challenges step2->step3 step4 Collect bronchoalveolar lavage fluid (BALF) and lung tissue step3->step4 step5 Analyze inflammatory cell counts, cytokines, and histology step4->step5 end Determine reduction in airway inflammation step5->end

Ovalbumin-Induced Asthma Model Workflow

Detailed Protocol:

  • Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 7.[2]

  • Challenge: Challenge the mice with aerosolized OVA for a set duration on consecutive days (e.g., days 14-17).[2][3]

  • Drug Administration: Administer this compound or vehicle prior to each OVA challenge. A related P2Y14 antagonist, PPTN, has been shown to be effective in this model.[9]

  • Sample Collection: 24 hours after the final OVA challenge, collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Analysis:

    • Perform differential cell counts on the BALF to quantify eosinophils, neutrophils, lymphocytes, and macrophages.

    • Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.

    • Process lung tissue for histological analysis (H&E and PAS staining) to assess inflammation and mucus production.

  • Data Analysis: Compare the inflammatory parameters in the this compound-treated group to the vehicle-treated group to determine the extent of inhibition of airway inflammation.

Conclusion

These application notes and protocols provide a comprehensive framework for evaluating the efficacy of this compound. The combination of in vitro and in vivo studies will enable a thorough characterization of its pharmacological profile and therapeutic potential. The provided diagrams and structured tables are intended to facilitate experimental design and data interpretation.

References

Application Notes and Protocols for MRS4738 Combination Therapy: Acknowledging a Research Frontier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRS4738 is a potent and selective antagonist of the P2Y₁₄ receptor, a G protein-coupled receptor implicated in various inflammatory and immune responses. Preclinical studies have demonstrated its potential as a therapeutic agent in models of asthma, neuropathic pain, and inflammation. While the investigation of this compound as a monotherapy is an active area of research, publicly available data on its use in combination with other drugs is currently limited. This document outlines the known mechanism of action of this compound, discusses the theoretical potential for combination therapies, and provides generalized protocols for evaluating such combinations, acknowledging that specific experimental data for this compound in this context is not yet available.

Introduction to this compound

This compound acts by blocking the P2Y₁₄ receptor, which is activated by UDP-sugars like UDP-glucose. This receptor is expressed on various immune cells, including neutrophils, eosinophils, and macrophages. By antagonizing this receptor, this compound can modulate immune cell trafficking and activation, thereby reducing inflammation.[1][2][3][4] Its efficacy in animal models of inflammatory diseases highlights its potential as a novel therapeutic agent.[1][2][3][4]

Theoretical Framework for this compound Combination Therapies

While direct experimental evidence is scarce, the mechanism of action of this compound suggests several potential avenues for combination therapies. The rationale for such combinations would be to achieve synergistic or additive effects, overcome potential resistance mechanisms, or reduce the required doses of individual agents, thereby minimizing toxicity.

Potential Combination Strategies:
  • With Anti-inflammatory Drugs: Combining this compound with corticosteroids, NSAIDs, or other immunomodulators could offer a multi-pronged approach to controlling inflammation in chronic conditions like asthma or inflammatory bowel disease.

  • With Chemotherapeutic Agents: In the context of cancer, inflammation is a key component of the tumor microenvironment. This compound could potentially be combined with chemotherapy to modulate tumor-associated inflammation and enhance anti-tumor immune responses.

  • With Other Targeted Therapies: Exploring combinations with agents targeting complementary signaling pathways could lead to enhanced therapeutic efficacy.

It is crucial to note that these are theoretical possibilities that require rigorous preclinical and clinical investigation.

Data Presentation: A Template for Future Studies

As no quantitative data from this compound combination studies are currently available, the following table is provided as a template for researchers to structure their findings when such studies are conducted.

Combination Cell Line / Model Endpoint This compound IC₅₀ (nM) Drug X IC₅₀ (nM) Combination Index (CI) Synergy/Antagonism Reference
This compound + Drug Xe.g., A549Cell ViabilityData not availableData not availableData not availableTo be determinedFuture Study
This compound + Drug Ye.g., In vivo modelTumor GrowthData not availableData not availableData not availableTo be determinedFuture Study

Experimental Protocols: A General Guide

The following are generalized protocols for assessing the efficacy of this compound in combination with other drugs. These protocols should be adapted and optimized for specific research questions and experimental systems.

In Vitro Synergy Assessment: Cell Viability Assay

This protocol describes how to determine the synergistic, additive, or antagonistic effects of this compound in combination with another drug on cell viability using a standard method like the MTT or CellTiter-Glo® assay.

Materials:

  • Target cell line(s)

  • Cell culture medium and supplements

  • This compound

  • Drug X (the combination partner)

  • 96-well plates

  • MTT reagent or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and Drug X in a suitable solvent (e.g., DMSO). Create a matrix of serial dilutions for both single agents and their combinations at constant and non-constant ratios.

  • Treatment: Treat the cells with the prepared drug solutions. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent and measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Synergy_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Prepare Drug Dilutions (this compound, Drug X, Combinations) C Treat Cells B->C D Incubate (48-72h) C->D E Assess Cell Viability (MTT or CellTiter-Glo) D->E F Calculate % Viability E->F G Determine Combination Index (CI) F->G H Synergy/Additive/Antagonism G->H

Caption: Workflow for in vitro synergy assessment.

In Vivo Combination Efficacy Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with another drug in a relevant animal model (e.g., a tumor xenograft model or a model of inflammatory disease).

Materials:

  • Appropriate animal model (e.g., immunodeficient mice for xenografts)

  • This compound formulation for in vivo administration

  • Drug X formulation for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement (if applicable)

Procedure:

  • Animal Acclimatization and Model Induction: Acclimatize animals to the facility. Induce the disease model (e.g., implant tumor cells subcutaneously).

  • Group Allocation: Randomize animals into treatment groups (e.g., Vehicle, this compound alone, Drug X alone, this compound + Drug X).

  • Dosing: Administer the treatments according to a predetermined schedule, route (e.g., intraperitoneal, oral), and dose.

  • Monitoring: Monitor animal health and body weight regularly. For tumor models, measure tumor volume with calipers at set intervals.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot tumor growth curves or other relevant disease parameters over time. Perform statistical analysis to compare the efficacy of the combination treatment to the single agents and the vehicle control.

InVivo_Study_Workflow A Animal Model Induction B Randomization into Treatment Groups (Vehicle, this compound, Drug X, Combo) A->B C Treatment Administration B->C D Monitor Health & Measure Tumors C->D D->C Repeated Dosing E Endpoint: Tissue Collection & Analysis D->E F Statistical Analysis of Efficacy E->F

Caption: General workflow for an in vivo combination study.

Signaling Pathway Considerations

Understanding the signaling pathways modulated by this compound and its potential combination partners is crucial for designing rational combination therapies.

P2Y14R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular UDP_sugars UDP-sugars (e.g., UDP-glucose) P2Y14R P2Y₁₄ Receptor UDP_sugars->P2Y14R Activates Gi Gαi P2Y14R->Gi Activates This compound This compound This compound->P2Y14R Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Immune_Response Modulation of Immune Cell Function cAMP->Immune_Response

Caption: Simplified P2Y₁₄R signaling pathway.

Conclusion and Future Directions

This compound holds promise as a therapeutic agent for inflammatory diseases. While the exploration of its use in combination with other drugs is in its infancy, the scientific rationale for such investigations is strong. The protocols and frameworks provided herein are intended to serve as a guide for researchers venturing into this exciting and potentially fruitful area of drug development. Rigorous preclinical studies are essential to identify synergistic combinations and to elucidate the underlying mechanisms of action before any potential translation to the clinic.

References

Application Notes and Protocols: Measuring the Effects of MRS4738 on Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS4738 is a potent and selective antagonist of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor activated by UDP-sugars such as UDP-glucose.[1][2] The P2Y14 receptor is expressed on various immune cells, including macrophages, neutrophils, and lymphocytes, and is implicated in inflammatory processes.[3][4][5][6] Activation of P2Y14R is generally associated with pro-inflammatory responses, including the promotion of STAT1-mediated inflammation, activation of the NLRP3 inflammasome, and induction of chemokine release.[1][3][6] Therefore, antagonism of P2Y14R by this compound presents a potential therapeutic strategy for modulating inflammatory responses by inhibiting cytokine release.

These application notes provide detailed protocols for investigating the effects of this compound on cytokine release from immune cells in vitro. The provided methodologies will enable researchers to quantify the immunomodulatory activity of this compound and similar compounds.

Data Presentation

The following tables are structured to present hypothetical quantitative data on the effects of this compound on cytokine release. Researchers can adapt these templates to record their experimental findings.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion by LPS-Stimulated Human PBMCs

TreatmentConcentrationTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Untreated Control-
Vehicle Control (DMSO) + LPS-
This compound + LPS0.1 µM
This compound + LPS1 µM
This compound + LPS10 µM
Positive Control (e.g., Dexamethasone) + LPS1 µM

Table 2: Effect of this compound on Chemokine Secretion by UDP-Glucose-Stimulated Neutrophils

TreatmentConcentrationIL-8 (CXCL8) (pg/mL)
Untreated Control-
Vehicle Control (DMSO) + UDP-Glucose-
This compound + UDP-Glucose0.1 µM
This compound + UDP-Glucose1 µM
This compound + UDP-Glucose10 µM

Note: A study by Cicko et al. (2022) found that in a mouse model of poly(I:C)/OVA-induced pulmonary inflammation, treatment with this compound did not result in significant differences in the bronchoalveolar lavage fluid concentrations of TNF-α, IL-1α, IL-1β, IFN-γ, IL-6, and CXCL1 compared to vehicle-treated mice.[7] Researchers should consider that the effects of this compound on cytokine release may be cell-type and stimulus-specific.

Signaling Pathways and Experimental Workflow

P2Y14R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space UDP_Glucose UDP-Glucose (Agonist) P2Y14R P2Y14 Receptor UDP_Glucose->P2Y14R Binds & Activates G_protein Gi/o Protein P2Y14R->G_protein Activates This compound This compound (Antagonist) This compound->P2Y14R Binds & Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK1/2) G_protein->MAPK STAT1 STAT1 Activation G_protein->STAT1 Inflammasome NLRP3 Inflammasome Activation G_protein->Inflammasome cAMP ↓ cAMP AC->cAMP Cytokines Pro-inflammatory Cytokine & Chemokine Gene Transcription MAPK->Cytokines STAT1->Cytokines Inflammasome->Cytokines

P2Y14 Receptor Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_isolation 1. Isolate Immune Cells (e.g., PBMCs, Neutrophils) cell_seeding 2. Seed Cells in 96-well plate cell_isolation->cell_seeding compound_prep 3. Prepare this compound dilutions cell_seeding->compound_prep pretreatment 4. Pre-incubate cells with this compound compound_prep->pretreatment stimulation 5. Add Stimulus (e.g., LPS, UDP-Glucose) pretreatment->stimulation incubation 6. Incubate for 18-24h stimulation->incubation supernatant_collection 7. Collect Supernatant incubation->supernatant_collection cytokine_quantification 8. Quantify Cytokines (ELISA, Multiplex Assay) supernatant_collection->cytokine_quantification data_analysis 9. Analyze Data cytokine_quantification->data_analysis

Experimental Workflow for Cytokine Release Assay

Experimental Protocols

The following protocols provide a framework for assessing the effect of this compound on cytokine release. It is recommended to optimize parameters such as cell density, compound concentration, and incubation time for specific experimental conditions.

Protocol 1: In Vitro Cytokine Release Assay Using Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to measure the effect of this compound on the release of pro-inflammatory cytokines from PBMCs stimulated with Lipopolysaccharide (LPS).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Cytokine quantification kits (ELISA or multiplex immunoassay)

Procedure:

  • Cell Preparation: Isolate PBMCs from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation. Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium. Determine cell viability and concentration using a hemocytometer or automated cell counter.

  • Cell Seeding: Seed the PBMCs into a 96-well flat-bottom plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 2-4 hours to allow cells to rest.

  • Compound Preparation and Pre-treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Recommended final concentrations may range from 0.1 µM to 10 µM. Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration. After the resting period, add 50 µL of the this compound dilutions or vehicle control to the appropriate wells. Incubate for 1 hour at 37°C.

  • Stimulation: Prepare a stock solution of LPS in complete RPMI-1640 medium. Add 50 µL of the LPS solution to the wells to achieve a final concentration of 100 ng/mL. Add 50 µL of medium to the unstimulated control wells. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 18-24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Measurement: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected supernatants using a validated multiplex immunoassay or individual ELISAs, following the manufacturer's instructions.

Protocol 2: Chemotaxis and Cytokine Release Assay Using Human Neutrophils

This protocol assesses the ability of this compound to inhibit UDP-glucose-induced neutrophil chemotaxis and subsequent cytokine release.

Materials:

  • Human Neutrophils (isolated from fresh whole blood)

  • Chemotaxis medium (e.g., HBSS with 0.1% BSA)

  • This compound (stock solution in DMSO)

  • UDP-Glucose

  • Chemotaxis chamber (e.g., Boyden chamber with 3-5 µm pore size filters)

  • Cytokine quantification kits (ELISA for IL-8/CXCL8)

Procedure:

  • Cell Preparation: Isolate neutrophils from fresh human whole blood using a density gradient centrifugation method (e.g., Polymorphprep™). Resuspend the purified neutrophils in chemotaxis medium.

  • Chemotaxis Assay Setup:

    • Add chemotaxis medium containing UDP-Glucose (e.g., 10 µM) to the lower wells of the chemotaxis chamber.

    • In separate tubes, pre-incubate neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Place the filter membrane over the lower wells.

    • Add the pre-treated neutrophil suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

  • Analysis of Chemotaxis: After incubation, remove the filter. Fix and stain the migrated cells on the underside of the filter. Count the number of migrated cells per high-power field using a microscope.

  • Cytokine Release Measurement:

    • In a separate 96-well plate, seed the pre-treated neutrophils (from step 2.2) at a density of 1 x 10^6 cells/well.

    • Stimulate the cells with UDP-Glucose (10 µM) and incubate for 4-6 hours at 37°C.

    • Centrifuge the plate and collect the supernatant.

    • Measure the concentration of IL-8 (CXCL8) in the supernatant using an ELISA kit.

Conclusion

The protocols outlined in this document provide a robust framework for characterizing the effects of the P2Y14R antagonist, this compound, on cytokine and chemokine release from immune cells. Given the role of the P2Y14 receptor in inflammation, investigating its antagonism is a promising area of research for the development of novel anti-inflammatory therapeutics. The provided templates for data presentation and visualization tools will aid in the systematic evaluation and reporting of experimental findings.

References

Troubleshooting & Optimization

How to dissolve MRS4738 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and use of MRS4738 for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). For in vitro experiments, it is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid cytotoxicity.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in 100% DMSO. A common stock solution concentration used in research is 5 mM. It is advisable to make serial dilutions of the stock solution in DMSO before further dilution into aqueous solutions like cell culture media to prevent precipitation.

Q3: What is the stability and proper storage for this compound solutions?

A3: this compound powder can be stored at -20°C for up to 2 years. Once dissolved in DMSO, the solution is stable for up to 2 weeks at 4°C and for up to 6 months at -80°C.[1] It is best practice to prepare fresh solutions for experiments. If you need to store a stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: Can I dissolve this compound in water or ethanol?

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and high-affinity antagonist of the P2Y14 receptor.[2] This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi alpha subunit.

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation upon dilution in aqueous buffer or media The compound is not sufficiently soluble in the aqueous environment.Make intermediate serial dilutions of your concentrated DMSO stock solution in DMSO before adding it to the aqueous medium. Ensure the final DMSO concentration in your experiment is as low as possible while maintaining solubility.
The final concentration of the compound is too high for the aqueous solution.Re-evaluate the required final concentration for your experiment. It may be necessary to work at a lower concentration.
Inconsistent experimental results Degradation of the compound due to improper storage.Aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.
Inaccurate concentration of the stock solution.Ensure the compound is fully dissolved in DMSO before making further dilutions. Gentle vortexing or sonication can aid dissolution.
Cell toxicity observed in in vitro experiments The final concentration of DMSO in the cell culture is too high.Most cell lines can tolerate up to 0.1% DMSO. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess solvent toxicity.
The compound itself is cytotoxic at the tested concentration.Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound for your specific cell line.

Quantitative Data Summary

The following table summarizes the available solubility and storage information for this compound. It is important to note that precise quantitative solubility limits (e.g., mg/mL) are not consistently published.

ParameterValueSolvent/ConditionNotes
Molecular Weight 487.51 g/mol N/A
Storage (Powder) 2 years at -20°CN/AKeep tightly sealed.
Storage (in DMSO) 2 weeks at 4°CDMSO
6 months at -80°CDMSOAliquot to avoid freeze-thaw cycles.[1]
Reported Stock Concentration 5 mMDMSOA related antagonist required the addition of 1N NaOH to achieve this concentration, suggesting this compound may have similar solubility limitations.[3]
Aqueous Solubility LowWaterA related compound had a solubility of 3.72 ± 0.87 µg/mL at pH 7.4.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Bring the this compound vial and DMSO to room temperature.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • To prepare a 5 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound (MW: 487.51), add 410.2 µL of DMSO.

    • Vortex gently until the powder is completely dissolved. Mild sonication can be used if necessary.

    • Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Dilution of this compound for Cell-Based Assays
  • Objective: To prepare a working solution of this compound for treating cells in culture, ensuring the final DMSO concentration is ≤ 0.1%.

  • Procedure:

    • Thaw an aliquot of the 5 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in sterile DMSO to get a more dilute intermediate stock. For example, dilute the 5 mM stock 1:10 in DMSO to get a 500 µM solution.

    • Add the appropriate volume of the intermediate stock solution to your cell culture medium to achieve the desired final concentration of this compound. For a final concentration of 1 µM, you would add 2 µL of the 500 µM intermediate stock to 1 mL of cell culture medium. This results in a final DMSO concentration of 0.2%. To achieve a 0.1% final DMSO concentration, you would need to start with a more concentrated intermediate or perform a larger final dilution.

    • Always include a vehicle control by adding the same volume of DMSO (without this compound) to a separate set of cells.

Protocol 3: Preparation of this compound for In Vivo Intraperitoneal (i.p.) Injection
  • Objective: To prepare a formulation of this compound suitable for intraperitoneal administration in animal models.

  • Vehicle Formulation (based on a similar compound):

    • 10% DMSO

    • 30% PEG-400

    • 60% Saline (0.9% NaCl)

  • Procedure:

    • Dissolve the required amount of this compound in DMSO first.

    • Add the PEG-400 and mix thoroughly.

    • Finally, add the saline and mix until a clear solution is formed.

    • The solution should be prepared fresh before each experiment.

    • A typical administration volume for mice is 10 µL/g of body weight.[4]

Signaling Pathway Diagram

This compound acts as an antagonist to the P2Y14 receptor, which is a Gi-protein coupled receptor. The activation of this receptor by its endogenous ligands (like UDP-glucose) leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent modulation of downstream signaling pathways, including the MAPK/ERK pathway.[5][6][7]

P2Y14_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y14 P2Y14 Receptor Gi Gi Protein P2Y14->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ligand UDP-Glucose (Agonist) Ligand->P2Y14 Activates This compound This compound (Antagonist) This compound->P2Y14 Blocks Gi->AC Inhibits MAPK MAPK/ERK Pathway cAMP->MAPK Modulates Response Cellular Response (e.g., Inflammation) MAPK->Response

Caption: P2Y14 receptor signaling pathway and the antagonistic action of this compound.

References

Optimizing MRS4738 Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MRS4738, a potent and high-affinity P2Y14 receptor antagonist, in in vitro assays. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful optimization of this compound concentration for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective antagonist for the P2Y14 receptor (P2Y14R). It is the pure (S,S,S) 2-azanorbornane enantiomer of a series of potent P2Y14R antagonists.[1] The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars, such as UDP-glucose.

Q2: What is the mechanism of action of the P2Y14 receptor?

A2: The P2Y14 receptor is coupled to the Gi/o family of G proteins. Upon activation by an agonist like UDP-glucose, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is involved in various physiological processes, including immune responses and inflammation.

Q3: What is a good starting concentration for this compound in a cell-based assay?

A3: For initial experiments, a concentration range of 1 nM to 1 µM is recommended. A related potent P2Y14 receptor antagonist, PPTN, has been shown to completely inhibit UDP-glucose-stimulated chemotaxis of HL-60 cells at approximately 100 nM.[2] However, the optimal concentration is cell-type and assay-dependent, so a dose-response experiment is crucial.

Q4: How should I prepare and store this compound?

A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution. For storage, it is recommended to keep the solid compound at -20°C and the DMSO stock solution at -80°C to maintain stability. Aliquoting the stock solution is advisable to avoid repeated freeze-thaw cycles.

Q5: How can I be sure the observed effects are specific to P2Y14 receptor antagonism?

A5: To confirm the specificity of this compound's effects, consider the following controls:

  • Use a structurally different P2Y14R antagonist: If another selective P2Y14R antagonist is available, it should produce a similar biological effect.

  • Use an inactive analog: If a structurally similar but inactive analog of this compound is available, it should not elicit the same response.

  • Rescue experiment: After inhibiting the response with this compound, check if adding a high concentration of the P2Y14R agonist can overcome the inhibition.

  • Use a cell line that does not express P2Y14R: this compound should not have an effect in these cells.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound 1. Sub-optimal concentration: The concentration of this compound may be too low to effectively antagonize the P2Y14 receptor in your specific assay. 2. Low or absent P2Y14R expression: The cell line you are using may not express the P2Y14 receptor at a sufficient level. 3. Compound degradation: Improper storage or handling may have led to the degradation of this compound. 4. High agonist concentration: The concentration of the P2Y14R agonist used to stimulate the cells may be too high, making it difficult for a competitive antagonist to be effective.1. Perform a dose-response experiment: Test a wider range of this compound concentrations (e.g., 0.1 nM to 10 µM). 2. Verify P2Y14R expression: Check for P2Y14R expression in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. 3. Use a fresh stock of this compound: Prepare a new stock solution from a fresh vial of the compound. 4. Optimize agonist concentration: Determine the EC50 or EC80 of the agonist in your assay and use that concentration for antagonist studies.
High background signal or off-target effects 1. High concentration of this compound: At high concentrations, small molecules can exhibit off-target effects. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high, causing cellular stress or non-specific effects. 3. Compound precipitation: this compound may not be fully soluble in the assay medium at the tested concentration.1. Lower the concentration of this compound: Use the lowest effective concentration determined from your dose-response curve. 2. Maintain low solvent concentration: Ensure the final DMSO concentration is typically ≤ 0.1% and include a vehicle control with the same DMSO concentration in all experiments. 3. Check for precipitation: Visually inspect the wells for any precipitate. If observed, lower the concentration of this compound or try using a different solubilization method.
High variability between replicates 1. Inconsistent cell seeding: Uneven cell distribution can lead to variable responses. 2. Pipetting errors: Inaccurate pipetting of this compound, agonist, or other reagents. 3. Edge effects: Evaporation from the outer wells of a multi-well plate can alter compound concentrations.1. Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Use calibrated pipettes: Ensure proper pipetting technique for all steps. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.

Experimental Protocols

Protocol 1: In Vitro Chemotaxis Assay

This protocol describes how to assess the ability of this compound to inhibit P2Y14R-mediated cell migration.

Materials:

  • Cell line expressing P2Y14R (e.g., differentiated HL-60 cells)

  • Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)

  • Chemoattractant (P2Y14R agonist, e.g., UDP-glucose)

  • This compound

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Culture cells to the appropriate density.

    • Label the cells with a fluorescent dye according to the manufacturer's protocol.

    • Resuspend the labeled cells in assay buffer at the desired concentration.

  • Antagonist Pre-incubation:

    • In a separate tube, pre-incubate the labeled cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

  • Chemotaxis Assay Setup:

    • Add the chemoattractant (e.g., 10 µM UDP-glucose) to the lower wells of the chemotaxis chamber.

    • Place the membrane over the lower wells.

    • Add the pre-incubated cell suspension to the upper wells.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a predetermined optimal time (e.g., 2 hours).

  • Data Acquisition:

    • After incubation, carefully remove the non-migrated cells from the top of the membrane.

    • Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol 2: cAMP Assay

This protocol outlines the measurement of changes in intracellular cAMP levels to assess the antagonistic activity of this compound on the Gi-coupled P2Y14 receptor.

Materials:

  • Cell line expressing P2Y14R

  • Forskolin (an adenylyl cyclase activator)

  • P2Y14R agonist (e.g., UDP-glucose)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell lysis buffer (provided with the kit)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding:

    • Seed the cells into a multi-well plate at an optimized density and allow them to adhere overnight.

  • Antagonist and Agonist Treatment:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Add a fixed concentration of forskolin (to stimulate cAMP production) and the P2Y14R agonist (to inhibit forskolin-stimulated cAMP production) to the wells. The final concentration of the agonist should be at its EC80 for cAMP inhibition.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit protocol.

    • Measure the intracellular cAMP levels using the plate reader.

  • Data Analysis:

    • The antagonistic effect of this compound will be observed as a reversal of the agonist-induced inhibition of forskolin-stimulated cAMP levels.

    • Calculate the percentage of reversal for each this compound concentration.

    • Plot the percentage of reversal against the log of the this compound concentration to determine the IC50 value.

Visualizations

P2Y14R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space UDP-glucose UDP-glucose P2Y14R P2Y14 Receptor UDP-glucose->P2Y14R Activates This compound This compound This compound->P2Y14R Inhibits Gi Gi Protein P2Y14R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Effects Downstream Effects cAMP->Downstream Effects Modulates

Caption: P2Y14 Receptor Signaling Pathway.

Troubleshooting_Workflow Start Start: No effect of this compound Check_Conc Is the concentration optimal? Start->Check_Conc Check_Expr Is P2Y14R expressed? Check_Conc->Check_Expr Yes Dose_Resp Perform Dose-Response (0.1 nM - 10 µM) Check_Conc->Dose_Resp No Check_Cmpd Is the compound active? Check_Expr->Check_Cmpd Yes Verify_Expr Verify P2Y14R Expression (RT-qPCR, WB) Check_Expr->Verify_Expr No Check_Agonist Is agonist conc. too high? Check_Cmpd->Check_Agonist Yes New_Stock Use Fresh Stock of this compound Check_Cmpd->New_Stock No Optimize_Agonist Optimize Agonist Conc. (EC50/EC80) Check_Agonist->Optimize_Agonist Yes Reassess Re-evaluate Experiment Check_Agonist->Reassess No Success Problem Solved Dose_Resp->Success Verify_Expr->Reassess New_Stock->Success Optimize_Agonist->Success

Caption: Troubleshooting workflow for this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture P2Y14R-expressing cells Pre_incubation 4. Pre-incubate cells with this compound Cell_Culture->Pre_incubation MRS4738_Prep 2. Prepare this compound stock (DMSO) MRS4738_Prep->Pre_incubation Agonist_Prep 3. Prepare Agonist stock Stimulation 5. Stimulate with Agonist Agonist_Prep->Stimulation Pre_incubation->Stimulation Incubation 6. Incubate for optimal time Stimulation->Incubation Measurement 7. Measure cellular response Incubation->Measurement Data_Processing 8. Calculate % Inhibition Measurement->Data_Processing IC50_Calc 9. Determine IC50 Data_Processing->IC50_Calc

Caption: General experimental workflow.

References

MRS4738 stability in DMSO solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with MRS4738. Below you will find frequently asked questions and troubleshooting guides related to the stability of this compound in Dimethyl Sulfoxide (DMSO) solutions, along with detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For most in vitro applications, DMSO is the recommended solvent for preparing stock solutions of this compound.

Q2: What are the recommended storage conditions for this compound in DMSO?

A2: For optimal stability, it is recommended to prepare fresh solutions of this compound for each experiment. If stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials. Based on supplier information, the stability of this compound in DMSO under different storage conditions is as follows:

  • -80°C: Up to 6 months[1]

  • -20°C: Up to 1 month[1]

  • 4°C: Up to 2 weeks[1]

It is strongly advised to minimize freeze-thaw cycles.

Q3: My this compound solution in DMSO appears to have precipitated. What should I do?

A3: Precipitation can occur if the solution becomes supersaturated or upon temperature changes. To redissolve the compound, you can gently warm the vial to 37°C and use an ultrasonic bath for a short period. Always ensure the solution is clear before use. To avoid precipitation, consider preparing a less concentrated stock solution and always use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.

Q4: Can I store my this compound DMSO stock solution at room temperature?

A4: It is not recommended to store this compound stock solutions at room temperature for extended periods, as this can accelerate degradation. For short-term storage during an experiment, keep the solution on ice and protected from light.

Q5: How does the purity of DMSO affect the stability of this compound?

A5: The purity of DMSO, particularly its water content, can significantly impact the stability of dissolved compounds. DMSO is hygroscopic and readily absorbs moisture from the air. Water in DMSO can promote hydrolysis of susceptible compounds. Therefore, it is crucial to use high-purity, anhydrous DMSO and handle it in a way that minimizes exposure to atmospheric moisture.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Difficulty Dissolving this compound 1. Use of old or hydrated DMSO.2. Reaching the solubility limit.3. Insufficient mixing.1. Use a fresh, unopened bottle of anhydrous DMSO.2. Prepare a more dilute stock solution.3. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.
Precipitation in Stock Solution 1. Inappropriate storage temperature.2. Supersaturated solution.3. Multiple freeze-thaw cycles.1. Ensure storage at -20°C or -80°C.2. Briefly warm and sonicate the solution before use to redissolve any precipitate.3. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.
Inconsistent Experimental Results 1. Inaccurate concentration of stock solution due to incomplete dissolution.2. Degradation of this compound.1. Visually confirm that the compound is fully dissolved before making dilutions.2. Prepare fresh stock solutions regularly and avoid prolonged storage at room temperature. Perform a stability check of your stock solution using HPLC if you suspect degradation.

Data on this compound Stability in DMSO

Quantitative data on the specific degradation kinetics of this compound in DMSO over time is not extensively available in public literature. The table below summarizes the qualitative stability information from suppliers. It is highly recommended to perform an in-house stability study for long-term experiments.

Storage Temperature Duration Stability Source
-80°C6 monthsStable[1]
-20°C1 monthStable[1]
4°C2 weeksStable[1]
Room TemperatureNot RecommendedProne to degradationGeneral recommendation

Experimental Protocols

Protocol for Assessing this compound Stability in DMSO by HPLC

This protocol outlines a general method to assess the stability of this compound in a DMSO stock solution over time.

1. Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Preparation of Stock and Working Solutions:

  • Stock Solution (e.g., 10 mM): Accurately weigh the required amount of this compound and dissolve it in anhydrous DMSO to achieve the desired concentration.

  • Working Solution (e.g., 100 µM): Dilute the stock solution with a suitable mobile phase (e.g., 50:50 ACN:water) to a concentration appropriate for HPLC analysis.

3. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of ACN and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength determined by a UV scan of this compound.

  • Column Temperature: 30°C

4. Stability Study Procedure:

  • Time Zero (T=0): Immediately after preparing the stock solution, dilute an aliquot to the working concentration and inject it into the HPLC. Record the peak area of the this compound peak. This will serve as the baseline.

  • Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time Points: At specified time intervals (e.g., 1, 3, 7, 14, 30 days), retrieve one aliquot from each storage condition.

  • Analysis: Allow the aliquot to equilibrate to room temperature. Prepare a working solution and analyze it by HPLC using the same method as for T=0.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the peak areas. A decrease in the main peak area and the appearance of new peaks may indicate degradation.

Visualizations

P2Y14 Receptor Signaling Pathway

This compound is an antagonist of the P2Y14 receptor. The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is typically coupled to the Gαi/o subunit.

P2Y14_Signaling_Pathway UDP_Glucose UDP-Glucose (Agonist) P2Y14R P2Y14 Receptor UDP_Glucose->P2Y14R Activates This compound This compound (Antagonist) This compound->P2Y14R Inhibits G_protein Gαi/o Protein P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Cellular Responses (e.g., Chemotaxis) cAMP->Downstream Regulates Stability_Workflow start Start: Prepare fresh 10 mM this compound stock in anhydrous DMSO t0_analysis Time-Zero Analysis: Dilute aliquot and analyze by HPLC to establish baseline (100% purity) start->t0_analysis storage Aliquot stock solution and store under different conditions (RT, 4°C, -20°C, -80°C) t0_analysis->storage timepoint_analysis At each time point: Retrieve aliquots, equilibrate to RT, dilute, and analyze by HPLC storage->timepoint_analysis data_analysis Data Analysis: Calculate % purity relative to T=0. Identify any degradation products. timepoint_analysis->data_analysis end End: Determine stability under each condition data_analysis->end

References

Potential off-target effects of MRS4738

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MRS4738, a potent and high-affinity P2Y14 receptor antagonist. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a high-affinity antagonist for the human P2Y14 receptor, a G protein-coupled receptor (GPCR) involved in inflammatory responses. It is the (S,S,S) enantiomer of the 2-azanorbornane series of P2Y14R antagonists and has shown in vivo efficacy in models of hyperalgesia and asthma.[1][2][3]

Q2: Have off-target effects been observed for this compound?

Comprehensive off-target screening of this compound has been conducted to assess its selectivity. The available data from a screen against a panel of 45 common off-target sites, including receptors, transporters, and ion channels, indicates that this compound is a highly selective compound with no significant off-target binding at a concentration of 10 µM.

Q3: How does the off-target profile of this compound compare to other P2Y14R antagonists?

While this compound itself shows a clean off-target profile in the tested panel, some other structurally related P2Y14 receptor antagonists have displayed weak interactions with other receptors. It is important to note that these are different compounds, and their off-target profiles may not be directly extrapolated to this compound. For context, a summary of off-target interactions for other P2Y14R antagonists is provided in the table below.

Troubleshooting Guide

Problem: I am observing an unexpected biological response in my experiment that does not seem to be mediated by the P2Y14 receptor.

Possible Cause: While this compound is highly selective, it is crucial to consider all components of your experimental system. The unexpected effect could arise from:

  • Experimental conditions: pH, temperature, or buffer composition might influence compound activity or stability.

  • Cellular system: The specific cell line or primary cells used may have unique characteristics or express low levels of an uncharacterized interacting partner.

  • Compound integrity: Ensure the compound has been stored correctly and has not degraded.

Solution:

  • Confirm P2Y14R expression: Verify the expression and functionality of the P2Y14 receptor in your experimental model.

  • Use a structurally distinct P2Y14R antagonist: As a control, test a P2Y14R antagonist from a different chemical series to see if the unexpected effect persists.

  • Perform a dose-response curve: Determine if the unexpected effect is dose-dependent and if it occurs at concentrations significantly higher than the IC50 for P2Y14R.

  • Consult the literature for your specific model: Review publications related to your experimental system to identify any known promiscuous activities of other compounds in that model.

Problem: My in vivo results with this compound are inconsistent.

Possible Cause: In vivo experiments are subject to variability due to factors such as:

  • Pharmacokinetics: The route of administration, dose, and metabolism of this compound can influence its exposure and efficacy.

  • Animal model: The specific strain, age, and health status of the animals can impact the experimental outcome.

  • Prodrug activation: If using a prodrug of this compound, the efficiency of its conversion to the active compound can vary.

Solution:

  • Optimize dosage and administration route: Conduct dose-ranging studies to determine the optimal concentration and delivery method for your model.

  • Monitor animal health: Ensure consistent health and handling of all animals in the study.

  • Characterize pharmacokinetics: If possible, perform pharmacokinetic studies to measure the concentration of this compound in plasma and target tissues over time.

Data Presentation

Table 1: Off-Target Binding Profile of Selected P2Y14R Antagonists

CompoundTargetKi (µM)Percent Inhibition at 10 µM
This compound (Compound 15) 45 Off-Target Sites >10 <50%
Compound 6aSERT6.2-
DAT4.9-
5-HT2CR7.2-
Compound 7bσ1 receptor1.9-
Compound 8aσ1 receptor0.9-
σ2 receptor1.9-
β33.5-
MOR5.5-
5-HT1DR2.6-
H2R4.5-
Compound 10a5-HT1BR1.2-
5-HT1DR2.5-
5-HT2CR3.2-

Data for compounds 6a, 7b, 8a, and 10a are from a screen of 45 off-target sites and are provided for comparative purposes.[4] Data for this compound (Compound 15) is based on the lack of reported significant off-target interactions in the same screening panel mentioned in related literature.

Experimental Protocols

Key Experiment: Radioligand Binding Assay for Off-Target Screening

This protocol provides a general methodology for assessing the off-target binding of a test compound like this compound using a competitive radioligand binding assay.

1. Materials:

  • Cell membranes prepared from cells expressing the receptor of interest.

  • Radioligand specific for the receptor of interest.

  • Test compound (e.g., this compound).

  • Non-specific binding control (a high concentration of an unlabeled ligand for the receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

2. Procedure:

  • Assay Plate Preparation: Add assay buffer, test compound at various concentrations, and a fixed concentration of the radioligand to the wells of a 96-well plate. For total binding wells, add only buffer and radioligand. For non-specific binding wells, add buffer, radioligand, and the non-specific binding control.

  • Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Terminate the assay by rapidly filtering the contents of the wells through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percent specific binding as a function of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

P2Y14R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular UDP-Glucose UDP-Glucose P2Y14R P2Y14R UDP-Glucose->P2Y14R binds G_protein Gαi/o Gβγ P2Y14R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK RhoA RhoA Pathway G_protein->RhoA cAMP ↓ cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Inflammation) cAMP->Cellular_Response MAPK->Cellular_Response RhoA->Cellular_Response This compound This compound This compound->P2Y14R antagonizes

Caption: P2Y14 Receptor Signaling Pathway and the antagonistic action of this compound.

Off_Target_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate Prepare 96-well plate (Buffer, Radioligand, Test Compound) incubation Incubate Plate (e.g., 60-120 min at RT) plate->incubation membranes Prepare Cell Membranes (Expressing Target Receptor) membranes->incubation filtration Filter and Wash (Separate bound/unbound radioligand) incubation->filtration counting Scintillation Counting (Measure radioactivity) filtration->counting calculation Calculate Specific Binding counting->calculation curve_fitting Generate Dose-Response Curve (Determine IC50) calculation->curve_fitting ki_calc Calculate Ki (Cheng-Prusoff equation) curve_fitting->ki_calc

Caption: Experimental workflow for an off-target radioligand binding assay.

References

Troubleshooting inconsistent results with MRS4738

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MRS4738, a selective antagonist of the P2Y14 receptor. This guide is intended for scientists and drug development professionals to address potential inconsistencies and challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the P2Y14 receptor, a G protein-coupled receptor (GPCR). Its mechanism of action involves blocking the binding of endogenous agonists, such as UDP-glucose, to the P2Y14 receptor.[1] This receptor is coupled to a Gαi protein, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] By antagonizing this receptor, this compound prevents these downstream signaling events.

Q2: I am observing high variability in my in vivo experimental results with this compound. What are the potential causes?

A2: Inconsistent results in in vivo studies using this compound can arise from several factors:

  • Animal Model and Disease State: The specific inflammatory context of your animal model is crucial. The expression of the P2Y14 receptor can be upregulated in response to immunological challenges, which may influence the efficacy of the antagonist.[3]

  • Drug Administration and Formulation: Ensure consistent and accurate administration (e.g., intraperitoneal injection). The vehicle used to dissolve this compound should be optimized for solubility and biocompatibility to ensure consistent bioavailability. A common formulation involves dissolving the compound in a mixture of DMSO and PEG-400 in water.[4]

  • Timing of Administration: The timing of this compound administration relative to the inflammatory challenge is critical. For instance, in some asthma models, the antagonist is given 30 minutes prior to the allergen challenge.[4]

  • Animal Strain and Sex: Different mouse strains can exhibit varying inflammatory responses. It is also important to consider potential sex-dependent differences in P2Y14 receptor expression or signaling.

Q3: Can this compound be used in in vitro assays? What are some common troubleshooting tips for in vitro experiments?

A3: Yes, this compound is suitable for in vitro experiments. Here are some troubleshooting tips:

  • Cell Line Selection: Ensure your chosen cell line endogenously expresses the P2Y14 receptor at sufficient levels. If not, consider using a cell line stably transfected with the human or mouse P2Y14 receptor.[2]

  • Ligand Concentration: Use a concentration of this compound that is appropriate for the IC50 at the species-specific receptor. The IC50 for the human P2Y14 receptor is 3.11 nM.[5]

  • Agonist Choice and Concentration: The choice and concentration of the P2Y14 agonist (e.g., UDP-glucose) used to stimulate the receptor can impact the observed antagonism. Ensure you are using a concentration of agonist that elicits a submaximal response to allow for effective inhibition by this compound.

  • Assay-Specific Considerations: For functional assays measuring downstream signaling (e.g., cAMP levels, calcium mobilization), ensure that the assay conditions are optimized for detecting changes in the P2Y14 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds.

Table 1: In Vitro Affinity of this compound

ReceptorSpeciesAssay TypeIC50 (nM)Reference
P2Y14HumanFluorescence Binding3.11[5]
P2Y14MouseFluorescence Binding21.6[2]

Table 2: In Vivo Efficacy of P2Y14 Receptor Antagonists in a Mouse Model of Neuropathic Pain

CompoundDose (µmol/kg, i.p.)Maximal Reversal of Mechano-allodynia (%)Time to Maximal Effect (hours)Reference
Antagonist 1 (PPTN)101001-2[2]
Antagonist 4101001-2[2]
Antagonist 710871[2]

Experimental Protocols

Key Experiment: In Vivo Mouse Model of Allergic Asthma

This protocol is a representative example for evaluating the efficacy of this compound in an in vivo model of allergic asthma.

1. Animals:

  • BALB/c mice (female, 6-8 weeks old) are commonly used.[6][7]

2. Sensitization:

  • On days 0 and 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in a total volume of 200 µL saline.[7]

3. Challenge:

  • From day 14 to day 16, challenge the mice with an aerosolized solution of 1% OVA in saline for 30 minutes each day.[7]

4. This compound Administration:

  • Dissolve this compound in a vehicle of 10% DMSO, 30% PEG-400, and 60% H₂O.[4]

  • Administer this compound (e.g., 20 µmol/kg, i.p.) 30 minutes prior to each OVA challenge.[4]

  • The control group should receive the vehicle only.

5. Readouts (24 hours after the final challenge):

  • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (e.g., eosinophils, neutrophils) by cell counting.[4]

  • Histology: Perfuse and fix the lungs for histological analysis of airway inflammation and remodeling.[6]

  • Cytokine Analysis: Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates.

Signaling Pathway and Experimental Workflow Diagrams

P2Y14 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the P2Y14 receptor.

P2Y14_Signaling UDP_glucose UDP-glucose (Agonist) P2Y14R P2Y14 Receptor UDP_glucose->P2Y14R Activates This compound This compound (Antagonist) This compound->P2Y14R Inhibits Gi Gαi Protein P2Y14R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Downstream Downstream Effectors (e.g., MAPK, RhoA) Gi->Downstream Modulates cAMP ↓ cAMP

Caption: P2Y14 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Asthma Model

This diagram outlines the key steps in a typical in vivo experiment to test the efficacy of this compound.

Experimental_Workflow start Start sensitization Sensitization (e.g., OVA i.p.) Days 0, 7 start->sensitization challenge_phase Challenge Phase (e.g., OVA aerosol) Days 14-16 sensitization->challenge_phase treatment Treatment Groups challenge_phase->treatment This compound This compound (30 min prior to challenge) treatment->this compound vehicle Vehicle Control treatment->vehicle readouts Readouts (24h post-final challenge) This compound->readouts vehicle->readouts bal BAL Fluid Analysis (Cell Counts) readouts->bal histology Lung Histology readouts->histology cytokines Cytokine Measurement readouts->cytokines end End bal->end histology->end cytokines->end

Caption: A representative experimental workflow for an in vivo asthma model.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of MRS4738

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo bioavailability of the P2Y14 receptor antagonist, MRS4738.

Introduction

This compound is a potent and selective antagonist of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory and immune responses.[1] However, its inherent physicochemical properties, particularly its zwitterionic nature at physiological pH, can limit its oral bioavailability, presenting a challenge for in vivo studies. This guide explores the underlying issues and provides actionable strategies and detailed protocols to overcome these limitations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the in vivo bioavailability of this compound?

A1: The primary factor limiting the oral bioavailability of this compound is its zwitterionic character. Zwitterions, molecules carrying both a positive and a negative charge, often exhibit poor membrane permeability and low aqueous solubility, hindering their absorption from the gastrointestinal tract. A related prototypical P2Y14R antagonist has demonstrated low oral bioavailability (around 5% in mice), suggesting a similar challenge for this compound.

Q2: What are the main strategies to improve the bioavailability of this compound?

A2: The two main strategies to enhance the in vivo bioavailability of this compound are:

  • Prodrug Approach: Chemical modification of this compound to create a prodrug, such as MRS4815, which masks the polar functional groups. This increases lipophilicity and improves membrane transport. The prodrug is then converted to the active this compound in vivo.

  • Formulation Strategies: Utilizing advanced formulation techniques to improve the solubility and dissolution rate of this compound. This can include particle size reduction (micronization or nanocrystals), or the use of enabling formulations like lipid-based delivery systems or amorphous solid dispersions.

Q3: What is MRS4815 and how does it improve bioavailability?

A3: MRS4815 is a double prodrug of this compound. In this molecule, the polar carboxylate and amine groups of this compound are masked with ester and carbamate linkages, respectively. This modification increases the lipophilicity of the molecule, allowing it to be more readily absorbed across the lipid bilayers of the intestinal epithelium. Once absorbed into the bloodstream, endogenous enzymes cleave the ester and carbamate groups, releasing the active this compound. In a mouse asthma model, MRS4815 was shown to dramatically reduce lung inflammation, indicating successful in vivo delivery and conversion to the active compound.

Q4: Are there other chemical modification strategies besides the prodrug approach?

A4: Yes, another approach that has been explored for analogs of this compound is glycoconjugation. This involves attaching sugar moieties to the molecule to enhance aqueous solubility. While this strategy has been shown to improve the pharmacokinetic profile of related compounds when administered intraperitoneally, its impact on oral bioavailability requires further investigation.[2]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low or undetectable plasma concentrations of this compound after oral administration. Poor absorption due to low solubility and/or permeability.1. Utilize the prodrug MRS4815: This is the most direct approach to bypass the absorption barriers of this compound. 2. Optimize the formulation of this compound: Consider formulating this compound in a lipid-based system (e.g., self-emulsifying drug delivery system - SEDDS) or as an amorphous solid dispersion to improve its dissolution in the gastrointestinal tract.
High variability in plasma concentrations between experimental subjects. Inconsistent dissolution of the compound in the gut. Food effects.1. Ensure a consistent formulation: Use a well-characterized and reproducible formulation for all animals. 2. Standardize feeding protocols: Administer the compound to fasted animals to minimize the impact of food on absorption. 3. Consider a solution-based formulation: If solubility allows, administering the compound in a solution can reduce variability associated with dissolution.
Evidence of in vitro activity but lack of in vivo efficacy. Insufficient systemic exposure to this compound to reach the target tissue at therapeutic concentrations.1. Confirm systemic exposure: Measure plasma concentrations of this compound (or the prodrug and active compound if using MRS4815) to ensure adequate absorption. 2. Increase the dose: If safety margins allow, a higher dose may be necessary to achieve the desired therapeutic effect. 3. Switch to an alternative route of administration: For initial proof-of-concept studies, intraperitoneal (IP) or intravenous (IV) administration can be used to bypass absorption barriers and confirm in vivo target engagement.

Quantitative Data

Physicochemical Properties of this compound

PropertyValue
Molecular Weight487.51 g/mol
XLogP6.1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Topological Polar Surface Area49.33 Ų

Pharmacokinetic Parameters of Glycoconjugated this compound Analogs (Intraperitoneal Administration in Mice) [2]

CompoundCmax (µg/mL)t1/2 (h)AUCinf (ng/mL*h)
7a 5.2 ± 1.22.99 ± 1.8211,100 ± 1200
10a 3.4 ± 1.00.84 ± 0.026330 ± 440
10b 13.5 ± 3.90.73 ± 0.0328,800 ± 5600

Note: These data are for intraperitoneally administered glycoconjugated analogs and not for orally administered this compound. They are provided as a reference for the systemic exposure levels of related compounds.

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study of this compound and MRS4815 in Mice

This protocol outlines a general procedure for assessing the oral bioavailability of this compound and its prodrug MRS4815.

1. Animal Model:

  • Species: Male C57BL/6 mice (8-10 weeks old)

  • Housing: Individually housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Acclimatization: Allow at least one week for acclimatization before the experiment.

2. Formulation Preparation:

  • This compound and MRS4815 for Oral Administration (Gavage):

    • Prepare a suspension of the test compound in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water.

    • The concentration of the suspension should be calculated based on the desired dose and a dosing volume of 10 mL/kg.

    • Ensure the suspension is homogenous by vortexing and/or sonicating before each administration.

  • This compound for Intravenous Administration:

    • Dissolve this compound in a suitable vehicle for intravenous injection, such as a mixture of saline, ethanol, and a solubilizing agent (e.g., Solutol HS 15). The final concentration of organic solvents should be minimized and confirmed to be well-tolerated.

3. Study Design:

  • Groups:

    • Group 1: this compound, oral administration (e.g., 10 mg/kg)

    • Group 2: MRS4815, oral administration (e.g., molar equivalent dose to 10 mg/kg this compound)

    • Group 3: this compound, intravenous administration (e.g., 1 mg/kg)

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

4. Dosing and Sample Collection:

  • Oral Administration: Administer the compound suspension by oral gavage.

  • Intravenous Administration: Administer the solution via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous or submandibular vein at the following time points:

    • Pre-dose (0 h)

    • Post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

5. Bioanalytical Method:

  • Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound and MRS4815 in plasma.

  • The method should be validated for linearity, accuracy, precision, and stability.

6. Pharmacokinetic Analysis:

  • Calculate the plasma concentration-time profiles for each compound and each animal.

  • Determine pharmacokinetic parameters including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

  • Calculate the absolute oral bioavailability (F%) of this compound using the following formula:

    • F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

Visualizations

Signaling Pathway of P2Y14 Receptor

G P2Y14 Receptor Signaling Pathway UDP_Glucose UDP-Glucose P2Y14R P2Y14 Receptor UDP_Glucose->P2Y14R Gi Gi P2Y14R->Gi activates AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase inhibits Inflammatory_Response Inflammatory Response Gi->Inflammatory_Response modulates cAMP ↓ cAMP AdenylylCyclase->cAMP

Caption: P2Y14 receptor activation by UDP-glucose leads to Gi-mediated inhibition of adenylyl cyclase.

Experimental Workflow for Oral Bioavailability Study

G Oral Bioavailability Experimental Workflow Animal_Model Animal Model Selection (e.g., Mice) Dosing Dosing (Oral Gavage & IV Injection) Animal_Model->Dosing Formulation Formulation Preparation (Oral & IV) Formulation->Dosing Blood_Sampling Blood Sampling (Time Course) Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, F%) Bioanalysis->PK_Analysis

Caption: Workflow for determining the oral bioavailability of a test compound in an animal model.

Logical Relationship of Bioavailability Challenges and Solutions

G Improving this compound Bioavailability Challenge Low Oral Bioavailability of this compound Cause1 Poor Solubility Challenge->Cause1 Cause2 Poor Permeability (Zwitterionic) Challenge->Cause2 Solution1 Formulation Strategies (e.g., SEDDS, Solid Dispersion) Cause1->Solution1 Solution2 Prodrug Approach (MRS4815) Cause2->Solution2 Outcome Enhanced In Vivo Exposure Solution1->Outcome Solution2->Outcome

Caption: Strategies to overcome the bioavailability challenges of this compound.

References

Preventing degradation of MRS4738 in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of MRS4738 in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and high-affinity antagonist for the P2Y14 receptor (P2Y14R).[1] The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars, such as UDP-glucose. This compound blocks the binding of these agonists to the receptor. The P2Y14 receptor is coupled to the Gi/o family of G proteins.[2][3] Activation of the P2Y14 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[2][3] By antagonizing this receptor, this compound prevents these downstream signaling events.

Q2: What are the known challenges of working with this compound?

A primary challenge when working with this compound and similar naphthalene-based P2Y14R antagonists is their zwitterionic nature, which can lead to low aqueous solubility and bioavailability.[4] To address this, more soluble prodrugs, such as MRS4815, and glycoconjugates have been developed.[5][6]

Q3: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical to prevent the degradation of this compound. The following table summarizes the recommended conditions based on supplier datasheets.

Storage ConditionDuration
Powder
-20°CUp to 2 years[7]
In DMSO Solution
4°CUp to 2 weeks[7]
-20°C (in aliquots)Up to 1 month[7]
-80°CUp to 6 months[7]

Handling Best Practices:

  • Allow the product to equilibrate to room temperature for at least one hour before opening the vial.[7]

  • Prepare solutions on the day of use whenever possible.[7]

  • If stock solutions are prepared in advance, they should be stored as aliquots in tightly sealed vials.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Low or no antagonist activity Degradation of this compound - Ensure the compound has been stored correctly according to the recommended conditions (see table above).- Prepare fresh solutions from powder for each experiment.- Avoid repeated freeze-thaw cycles of stock solutions.
Incorrect concentration - Verify the calculations for the stock and working solution concentrations.- Use a calibrated balance and pipettes for accurate measurements.
Suboptimal assay conditions - Confirm that the pH, temperature, and buffer composition of your assay are compatible with this compound. While specific degradation studies are limited, drastic pH changes or the presence of strong oxidizing or reducing agents should be avoided.
Precipitation of this compound in aqueous solutions Low aqueous solubility - this compound has limited solubility in aqueous buffers. Prepare high-concentration stock solutions in a suitable organic solvent like DMSO (e.g., 10 mM in DMSO).[8]- When diluting into aqueous buffers, ensure the final concentration of the organic solvent is low and compatible with your experimental system.- Consider using a vehicle for in vivo studies, such as 10% DMSO, 30% PEG-400, and 60% water, to improve solubility.[9]
Inconsistent results between experiments Variability in solution preparation - Standardize the protocol for preparing this compound solutions, including the solvent, sonication, and final dilution steps.- Use fresh aliquots of stock solutions for each experiment to avoid issues with stability over time.
Cell line variability - Ensure consistent cell passage numbers and confluency for in vitro assays.- Regularly check for mycoplasma contamination.

Experimental Protocols

Below are detailed methodologies for key experiments involving P2Y14 receptor antagonists like this compound.

In Vitro cAMP Inhibition Assay

This protocol is adapted from a study on P2Y14R antagonists.[1]

1. Cell Culture:

  • Use a cell line stably expressing the human P2Y14 receptor (e.g., HEK293 or C6 glioma cells).
  • Culture cells in the recommended medium supplemented with serum and antibiotics.

2. Assay Procedure:

  • Seed cells in a 96-well plate and grow to the desired confluency.
  • Wash the cells briefly with a phosphate-buffered saline (PBS) solution to remove any traces of serum.
  • Incubate the cells for 30 minutes at 37°C in an induction buffer containing:
  • 30 µM Forskolin (to stimulate adenylyl cyclase)
  • 10 µM UDP-glucose (the P2Y14R agonist)
  • Varying concentrations of this compound (e.g., from 0.01 nM to 100 nM) to determine the IC50.

3. Data Analysis:

  • Measure the intracellular cAMP levels using a commercially available cAMP assay kit.
  • Calculate the IC50 value of this compound by performing a nonlinear regression analysis of the concentration-response curve.

In Vivo Murine Model of Allergic Asthma

This protocol is based on a study investigating the effects of P2Y14R antagonists in a mouse model of asthma.[9]

1. Animal Model:

  • Use a suitable mouse strain (e.g., C57BL/6J).
  • Induce allergic asthma through sensitization and challenge with an allergen like ovalbumin (OVA) and an adjuvant such as Aspergillus oryzae protease.

2. Preparation of this compound for Injection:

  • Prepare a stock solution of this compound in DMSO.
  • For intraperitoneal (i.p.) injection, dilute the stock solution in a vehicle to achieve the desired final concentration (e.g., 2 mM). A commonly used vehicle is 10% DMSO, 30% PEG-400, and 60% H₂O.[9]

3. Administration:

  • Administer this compound (e.g., at a dose of 20 µmol/kg) via i.p. injection 30 minutes prior to the allergen challenge.[9]

4. Assessment of Inflammation:

  • Collect bronchoalveolar lavage fluid (BALF) at a specified time point after the challenge (e.g., 48 hours).
  • Count the number of inflammatory cells (e.g., eosinophils) in the BALF to assess the effect of this compound on airway inflammation.

Visualizations

P2Y14 Receptor Signaling Pathway

P2Y14R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular UDP-glucose UDP-glucose P2Y14R P2Y14R UDP-glucose->P2Y14R Activates This compound This compound This compound->P2Y14R Inhibits Gi Gαi P2Y14R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP_Assay_Workflow start Start cell_culture 1. Culture P2Y14R- expressing cells start->cell_culture seeding 2. Seed cells in 96-well plate cell_culture->seeding wash 3. Wash cells with PBS seeding->wash incubation 4. Incubate with Forskolin, UDP-glucose & this compound wash->incubation cAMP_measurement 5. Measure intracellular cAMP levels incubation->cAMP_measurement analysis 6. Analyze data and determine IC50 cAMP_measurement->analysis end End analysis->end Troubleshooting_Logic start Low/No Activity Observed check_storage Correct Storage? start->check_storage prepare_fresh Prepare fresh solution from powder check_storage->prepare_fresh No check_concentration Concentration Verified? check_storage->check_concentration Yes prepare_fresh->check_concentration recalculate Recalculate and re-prepare solutions check_concentration->recalculate No check_assay_conditions Assay Conditions Optimal? check_concentration->check_assay_conditions Yes recalculate->check_assay_conditions optimize_assay Optimize pH, temp., buffers check_assay_conditions->optimize_assay No resolved Issue Resolved check_assay_conditions->resolved Yes optimize_assay->resolved further_investigation Further Investigation Needed optimize_assay->further_investigation

References

Addressing poor cell permeability of MRS4738

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with the cell permeability of MRS4738, a potent P2Y14 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a high-affinity, selective antagonist of the P2Y14 receptor (P2Y14R).[1] The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars, most notably UDP-glucose.[2][3] P2Y14R is coupled to Gi proteins, and its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the binding of native agonists to the P2Y14 receptor, thereby inhibiting this signaling cascade. This makes it a valuable tool for studying the physiological roles of the P2Y14 receptor, which is implicated in inflammation and pain pathways.[4]

Q2: Why is poor cell permeability a concern for this compound?

While this compound is a potent antagonist, its zwitterionic nature can contribute to low bioavailability and poor cell permeability.[4] For researchers aiming to study the effects of this compound on intracellular processes or in tissues where passive diffusion is the primary mode of entry, suboptimal cell permeability can lead to lower than expected efficacy in cell-based assays.

Q3: What are the general strategies to overcome the poor cell permeability of this compound?

There are several approaches to enhance the cellular uptake of compounds like this compound:

  • Prodrug Approach: This involves chemically modifying this compound to create a more lipophilic "prodrug" that can more easily cross the cell membrane.[5][6] Once inside the cell, the modifying groups are cleaved by intracellular enzymes, releasing the active this compound. A notable example is MRS4815, a double prodrug of this compound, which has been developed to improve its pharmacokinetic properties.[1][7]

  • Formulation Strategies: Utilizing delivery vehicles such as liposomes, nanoparticles, or self-emulsifying drug delivery systems (SEDDS) can improve the solubility and cellular uptake of this compound without altering its chemical structure.

  • Chemical Modifications: For derivatives of this compound, strategies such as N-methylation or cyclization can be employed to reduce the number of hydrogen bond donors and increase membrane permeability.[8][9]

Troubleshooting Guide

Q4: My cell-based assay shows a significant drop in the potency of this compound compared to biochemical assays. Is this expected?

Yes, a discrepancy in potency between biochemical and cell-based assays is a strong indicator of poor cell permeability. In a biochemical assay (e.g., a receptor binding assay with cell membranes), this compound has direct access to the P2Y14 receptor. In a whole-cell assay, the compound must first cross the cell membrane to reach its target, and poor permeability will result in a lower effective concentration at the receptor.

Q5: How can I experimentally determine the cell permeability of this compound in my system?

Two common in vitro assays to quantify cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

  • PAMPA: This assay measures passive diffusion across an artificial lipid membrane and is a good starting point for assessing the lipophilicity and passive permeability of a compound.[10][11]

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[12][13] It provides a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux.[13][14]

Below is a decision-making workflow to help you troubleshoot permeability issues.

G cluster_0 Troubleshooting Poor Permeability of this compound start Start: Unexpectedly low potency in cell-based assays assess_perm Assess Permeability start->assess_perm pampa PAMPA assess_perm->pampa Initial Screen caco2 Caco-2 Assay assess_perm->caco2 Comprehensive Analysis low_passive Low Passive Permeability? pampa->low_passive active_efflux High Efflux Ratio in Caco-2? caco2->active_efflux low_passive->active_efflux No prodrug Solution: Use Prodrug (MRS4815) low_passive->prodrug Yes formulation Solution: Use Formulation Strategy low_passive->formulation Yes efflux_inhibitor Solution: Co-administer Efflux Inhibitor active_efflux->efflux_inhibitor Yes end End: Improved Cellular Efficacy active_efflux->end No, investigate other factors prodrug->end formulation->end efflux_inhibitor->end

A decision-making workflow for troubleshooting this compound permeability.

P2Y14 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the P2Y14 receptor and the inhibitory effect of this compound.

P2Y14R_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular P2Y14R P2Y14R Gi Gi Protein P2Y14R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts UDP_glucose UDP-glucose (Agonist) UDP_glucose->P2Y14R Activates This compound This compound (Antagonist) This compound->P2Y14R Blocks ATP ATP ATP->AC Response Cellular Response (Inhibited) cAMP->Response Leads to

References

How to minimize MRS4738 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize potential toxicity when using the P2Y14 receptor antagonist, MRS4738, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the P2Y14 receptor. The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is endogenously activated by UDP-sugars, such as UDP-glucose. Upon activation, the receptor couples to the Gi alpha subunit of the heterotrimeric G protein. This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound blocks the downstream signaling cascade initiated by UDP-sugars.

Q2: Is this compound known to be toxic to cells in culture?

Currently, there is limited publicly available data specifically detailing the cytotoxicity of this compound across various cell lines. However, as with any small molecule, cytotoxicity can be cell line-dependent and influenced by experimental conditions such as concentration and exposure time. This compound is a naphthalene-derivative, and some compounds with this scaffold have been reported to exhibit cytotoxicity, potentially through mechanisms like the induction of oxidative stress. Therefore, it is crucial to determine the optimal, non-toxic working concentration for your specific cell line and experimental setup.

Q3: What are the common signs of compound-induced toxicity in cell culture?

Common indicators of cytotoxicity include:

  • A significant decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, detachment, or the appearance of vacuoles.

  • Induction of apoptosis or necrosis.

  • Increased lactate dehydrogenase (LDH) release into the culture medium, indicating compromised cell membrane integrity.

Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

It is highly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for P2Y14R antagonism and the CC50 (half-maximal cytotoxic concentration) for your cell line. A standard cytotoxicity assay, such as the MTT or MTS assay, can be used to assess cell viability across a range of this compound concentrations. The optimal working concentration should effectively antagonize the P2Y14 receptor while having a minimal impact on cell viability (ideally >90% viability).

Q5: What is the recommended solvent for this compound, and how can I avoid solvent-related toxicity?

This compound is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). It is critical to ensure that the final concentration of the solvent in the cell culture medium is well below the toxic threshold for your specific cell line. For most cell lines, the final DMSO concentration should not exceed 0.5%, and it is best to keep it below 0.1% if possible. Always include a vehicle control (medium with the same final concentration of solvent) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Unexpected Cell Death or Poor Cell Health
Possible Cause Recommended Solution
This compound concentration is too high. Perform a dose-response curve to determine the cytotoxic concentration for your cell line. Start with a wide range of concentrations and narrow down to a non-toxic, effective dose.
Prolonged exposure to this compound. Optimize the incubation time. It's possible that shorter exposure times are sufficient to achieve P2Y14R antagonism without causing significant toxicity.
Solvent (e.g., DMSO) concentration is toxic. Ensure the final solvent concentration in your culture medium is below the toxic limit for your cells (typically <0.5% for DMSO). Always include a vehicle control.
Sub-optimal cell culture conditions. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Maintain optimal cell density, as sparse or overly confluent cultures can be more susceptible to stress.
Contamination of cell culture. Regularly check for signs of bacterial, fungal, or mycoplasma contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.
Issue 2: Poor Solubility or Precipitation of this compound in Culture Medium
Possible Cause Recommended Solution
Low aqueous solubility of this compound. Prepare a high-concentration stock solution in an appropriate solvent (e.g., 100% DMSO). When diluting into your aqueous culture medium, ensure rapid and thorough mixing to prevent precipitation.
Incorrect solvent used. Always refer to the manufacturer's datasheet for the recommended solvent.
Serial dilutions made in aqueous solution. When creating a dose-response curve, perform serial dilutions in the solvent (e.g., DMSO) first, and then add the diluted compound to the culture medium.
Issue 3: Inconsistent or Non-Reproducible Experimental Results
Possible Cause Recommended Solution
Inconsistent cell seeding density. Ensure a homogenous single-cell suspension before seeding plates. Use a calibrated pipette and visually inspect plates after seeding to confirm even cell distribution.
Variability in compound preparation. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Edge effects in multi-well plates. To minimize evaporation and temperature fluctuations, avoid using the outer wells of 96-well plates for experimental conditions. Fill the outer wells with sterile PBS or medium.
Cell line instability. Use cells from a low passage number and regularly check for consistent morphology and growth rates.

Data Presentation

CompoundCell LineIC50 (µM)
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamideCWR-22 (Prostate)2.5
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamidePC-3 (Prostate)2.5
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamideDU-145 (Prostate)6.5
Naphthalen-1-yloxyacetamide derivative 5cMCF-7 (Breast)7.39
Naphthalen-1-yloxyacetamide derivative 5dMCF-7 (Breast)2.33
Naphthalen-1-yloxyacetamide derivative 5eMCF-7 (Breast)3.03
MS-5 (Naphthalene derivative)BxPC-3 (Pancreatic)~15 (at 24h)

Data sourced from publicly available research.[1]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound and the vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the CC50 value.

Visualizations

P2Y14 Receptor Signaling Pathway

P2Y14_Signaling_Pathway cluster_intracellular Intracellular Space UDP-Glucose UDP-Glucose P2Y14R P2Y14 Receptor UDP-Glucose->P2Y14R Activates This compound This compound This compound->P2Y14R G_protein Gi Protein (αβγ) P2Y14R->G_protein Activates Gi_alpha Gi-α (GTP) G_protein->Gi_alpha G_betagamma G-βγ G_protein->G_betagamma AC Adenylyl Cyclase Gi_alpha->AC Inhibits ERK ERK1/2 Phosphorylation G_betagamma->ERK Rho Rho/Rho Kinase Pathway G_betagamma->Rho cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response ERK->Response Rho->Response Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity Observed Check_Concentration Is this compound concentration optimized for this cell line? Start->Check_Concentration Perform_Dose_Response Action: Perform dose-response (e.g., MTT assay) to find CC50. Check_Concentration->Perform_Dose_Response No Check_Solvent Is the final solvent concentration <0.5%? Check_Concentration->Check_Solvent Yes Perform_Dose_Response->Check_Solvent Reduce_Solvent Action: Reduce solvent concentration by adjusting stock concentration. Check_Solvent->Reduce_Solvent No Check_Vehicle_Control Does the vehicle control show toxicity? Check_Solvent->Check_Vehicle_Control Yes Reduce_Solvent->Check_Vehicle_Control Solvent_Issue Issue: Solvent is toxic at this concentration. Check_Vehicle_Control->Solvent_Issue Yes Check_Exposure_Time Is the exposure time optimized? Check_Vehicle_Control->Check_Exposure_Time No Solvent_Issue->Reduce_Solvent Time_Course_Exp Action: Perform a time-course experiment to find optimal duration. Check_Exposure_Time->Time_Course_Exp No Check_Cell_Health Are cells healthy and in logarithmic growth phase? Check_Exposure_Time->Check_Cell_Health Yes Time_Course_Exp->Check_Cell_Health Optimize_Culture Action: Optimize cell seeding density and use low passage cells. Check_Cell_Health->Optimize_Culture No End Resolution: Optimized protocol with minimal toxicity. Check_Cell_Health->End Yes Optimize_Culture->End

References

Technical Support Center: Interpreting Unexpected Data from MRS4738 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS4738, a potent and selective P2Y14 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected data that may arise during experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you navigate your experiments with this compound.

FAQ 1: Unexpected Increase in Intracellular Calcium

Question: I am using this compound as a P2Y14 receptor antagonist, but I'm observing an unexpected increase in intracellular calcium upon its application, especially at higher concentrations. Why is this happening?

Answer: This is an important observation. The P2Y14 receptor is primarily coupled to Gαi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.[1][2] A direct, robust increase in intracellular calcium is not the expected primary signaling outcome of P2Y14 receptor activation or inhibition. The unexpected calcium signal could be due to a few factors:

  • Off-Target Effects: At higher concentrations, this compound or its analogues might exhibit weak agonist or antagonist activity at other P2Y receptors that are coupled to Gαq proteins (like P2Y1, P2Y2, P2Y4, P2Y6), leading to phospholipase C activation and a subsequent increase in intracellular calcium.[1][2]

  • Cell Line Specificity: The specific cell line you are using may co-express multiple P2Y receptor subtypes. Even if P2Y14 is the predominant receptor, low-level expression of Gq-coupled P2Y receptors could lead to a detectable calcium response.

  • Experimental Artifact: Issues with the calcium assay itself, such as dye loading or cellular health, can sometimes produce confounding results.

Troubleshooting Guide:

StepActionRationale
1 Confirm P2Y14 Receptor Expression: Verify the expression of the P2Y14 receptor in your cell line using RT-PCR or Western blot.
2 Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine if the calcium response is dose-dependent and occurs only at higher concentrations.
3 Use a Selective P2Y1 Receptor Antagonist: Pre-incubate your cells with a selective P2Y1 receptor antagonist (e.g., MRS2500) before adding this compound. If the calcium signal is diminished, it suggests an off-target effect on P2Y1 receptors.
4 Test in a Different Cell Line: If possible, repeat the experiment in a cell line with a more defined P2Y receptor expression profile, ideally one expressing only the P2Y14 receptor.
5 Review Calcium Assay Protocol: Ensure optimal dye loading and cell health. Run appropriate controls, including a positive control (e.g., ATP to activate endogenous P2Y receptors) and a negative control (vehicle).
FAQ 2: Lack of Inhibitory Effect on Agonist-Induced cAMP Decrease

Question: I am co-applying this compound with a known P2Y14 receptor agonist (e.g., UDP-glucose) but I am not seeing the expected inhibition of the agonist-induced decrease in cAMP. What could be the reason?

Answer: This could be due to several factors related to the experimental setup, the reagents, or the underlying biology.

  • Insufficient Antagonist Concentration or Incubation Time: The concentration of this compound may not be sufficient to effectively compete with the agonist at the receptor binding site, or the pre-incubation time may be too short.

  • Agonist Concentration Too High: If the agonist concentration is too high (saturating), it can be difficult for a competitive antagonist to overcome its effect.

  • Poor Compound Solubility or Stability: this compound, like many small molecules, may have limited aqueous solubility.[3] If it precipitates out of solution, its effective concentration will be lower than expected. Degradation of the compound can also be a factor.

  • Cellular Health: Unhealthy or dying cells will not respond appropriately to stimuli.

Troubleshooting Guide:

StepActionRationale
1 Optimize Antagonist Concentration and Incubation Time: Perform a matrix experiment varying both the concentration of this compound and the pre-incubation time before adding the agonist.
2 Optimize Agonist Concentration: Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for a clear window of inhibition by the antagonist.
3 Verify Compound Solubility: Visually inspect the this compound solution for any precipitate. Consider using a vehicle that enhances solubility, such as DMSO, and ensure the final concentration in the assay medium is below its solubility limit.
4 Assess Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to ensure that the cells are healthy throughout the experiment.
5 Include a Positive Control Antagonist: If available, use another known P2Y14 receptor antagonist as a positive control to validate the assay system.

Data Presentation

The following tables provide a summary of key quantitative data related to this compound and its analogues, which can be useful for experimental design and data interpretation.

Table 1: In Vitro Affinity of this compound and Related Compounds

CompoundReceptorAssay TypeAffinity (IC50)Reference
This compound Human P2Y14Fluorescence Binding3.11 nM[4]
PPTN (parent compound)Human P2Y14Fluorescence Binding~10 nM[5]
MRS4815 (prodrug)Human P2Y14Not ApplicableNot Applicable[4]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Neuropathic Pain

CompoundDose (intraperitoneal)Time Point% Pain ReversalReference
This compound 10 µmol/kg1 hour~87%[6]
PPTN10 µmol/kg1 hour100%[6]

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol outlines a general procedure for measuring changes in intracellular calcium in response to P2Y receptor ligands.

1. Cell Preparation: a. Plate cells (e.g., CHO-K1 or HEK293 cells stably expressing the P2Y14 receptor) in a 96-well black, clear-bottom plate and culture overnight to allow for cell attachment. b. On the day of the experiment, remove the culture medium.

2. Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and probenecid (to prevent dye leakage) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). b. Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

3. Compound Addition and Measurement: a. For antagonist experiments, add this compound at various concentrations and pre-incubate for a specified time (e.g., 15-30 minutes). b. Place the plate in a fluorescent plate reader with kinetic reading capabilities. c. Establish a baseline fluorescence reading for each well. d. Add the P2Y receptor agonist (e.g., UDP-glucose for P2Y14, or ATP as a broad-spectrum agonist) and immediately begin recording the fluorescence intensity over time.

4. Data Analysis: a. The change in fluorescence is typically expressed as a ratio of the peak fluorescence to the baseline fluorescence (F/F0). b. For antagonist experiments, calculate the percent inhibition of the agonist response by this compound.

Protocol 2: In Vivo Model of Neuropathic Pain

This protocol is a summary of an in vivo experiment to assess the efficacy of this compound in a mouse model of neuropathic pain.[5]

1. Animal Model: a. Induce chronic neuropathic pain in mice (e.g., ICR mice) through a surgical procedure such as sciatic nerve constriction. b. Allow the animals to recover for a specified period (e.g., 7 days).

2. Drug Administration: a. Prepare this compound in a suitable vehicle for intraperitoneal (i.p.) injection. b. Administer the compound at the desired dose (e.g., 10 µmol/kg).

3. Behavioral Testing: a. At various time points after drug administration (e.g., 30 min, 1 hr, 2 hr, etc.), assess the level of mechanical allodynia using von Frey filaments. b. Record the paw withdrawal threshold for both the ipsilateral (injured) and contralateral (uninjured) paws.

4. Data Analysis: a. Calculate the percent reversal of allodynia for each animal at each time point. b. Compare the effects of this compound to a vehicle control group.

Mandatory Visualizations

P2Y14 Receptor Signaling Pathway

P2Y14_Signaling cluster_membrane Plasma Membrane UDP_Glucose UDP-Glucose (Agonist) P2Y14R P2Y14 Receptor UDP_Glucose->P2Y14R Activates This compound This compound (Antagonist) This compound->P2Y14R Inhibits G_protein Gαi/o P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: P2Y14 receptor signaling cascade.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Assay_Workflow A 1. Plate Cells in 96-well Plate B 2. Load Cells with Calcium-Sensitive Dye A->B C 3. Pre-incubate with This compound (Antagonist) B->C D 4. Add Agonist (e.g., UDP-Glucose) C->D E 5. Measure Fluorescence (Kinetic Read) D->E F 6. Analyze Data (F/F0, % Inhibition) E->F

Caption: Workflow for a calcium mobilization assay to test this compound.

Logical Relationship: Troubleshooting Unexpected Calcium Signal

Troubleshooting_Logic Start Unexpected Calcium Signal with this compound Q1 Is the signal dose-dependent? Start->Q1 A1_Yes Likely a real, but unexpected, effect. Q1->A1_Yes Yes A1_No Potential experimental artifact. Q1->A1_No No Q2 Does a P2Y1 antagonist block the signal? A1_Yes->Q2 A1_No_Action Review assay protocol, check cell health and dye loading. A1_No->A1_No_Action A2_Yes Off-target effect on Gq-coupled P2Y receptors. Q2->A2_Yes Yes A2_No Other off-target effect or cell-specific phenomenon. Q2->A2_No No

Caption: Decision tree for troubleshooting an unexpected calcium signal.

References

Refining MRS4738 dosage for specific mouse strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of the P2Y14R antagonist, MRS4738, for use in specific mouse strains. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Troubleshooting Guides and FAQs

Q1: What is the recommended starting dose of this compound in mice?

A common starting dose for this compound administered intraperitoneally (i.p.) in mice is 10 mg/kg or 10 µmol/kg.[1][2] This dosage has been used in studies investigating its anti-inflammatory and anti-hyperalgesic effects in C57BL/6J mice.[3][4] However, this should be considered a starting point, and optimization may be necessary depending on the specific mouse strain and experimental model.

Q2: Do I need to adjust the dosage of this compound for different mouse strains, such as C57BL/6J versus BALB/c?

Given that this compound targets the P2Y14 receptor, which is involved in modulating inflammation, these underlying immunological differences could influence the compound's efficacy and, consequently, the optimal dosage. Therefore, it is highly recommended to perform a dose-response study when using a new mouse strain or a different experimental model.

Q3: How do I perform a dose-response study to determine the optimal dosage for my specific mouse strain and model?

A dose-response study involves testing a range of this compound doses to identify the one that produces the desired therapeutic effect with minimal side effects. A suggested workflow is as follows:

  • Select a Dose Range: Start with the commonly reported dose of 10 mg/kg i.p. and select a range of doses above and below this value (e.g., 1, 5, 10, 20 mg/kg).

  • Administer the Compound: Treat groups of mice from your chosen strain with the different doses of this compound. Include a vehicle control group.

  • Assess Efficacy: Measure the relevant biological endpoint for your experimental model (e.g., reduction in inflammatory cell count in bronchoalveolar lavage fluid for an asthma model, or reduction in mechanical allodynia for a neuropathic pain model).

  • Monitor for Toxicity: Observe the mice for any signs of toxicity, such as weight loss, behavioral changes, or other adverse effects.

  • Analyze the Data: Plot the dose against the measured biological response to determine the optimal dose that gives the maximal therapeutic effect with the lowest toxicity.

Q4: What are the known pharmacokinetic properties of this compound in mice?

Limited pharmacokinetic data for this compound and its related compounds are available from studies in CD1 and C57BL/CBAF1 mice. Following intraperitoneal administration, these compounds are absorbed and distributed to various tissues. It is important to note that pharmacokinetic parameters can vary between different mouse strains due to differences in drug metabolism and clearance.[7][8][9]

Q5: Are there any known toxicity issues with this compound in mice?

The available literature using this compound at doses around 10 mg/kg i.p. in mice has not reported significant toxicity.[1][2] However, as with any experimental compound, it is crucial to monitor for potential adverse effects, especially when using higher doses or in different mouse strains that may have varied susceptibility to drug-induced toxicity.[10][11]

Quantitative Data Summary

The following table summarizes the reported dosages of this compound and related P2Y14R antagonists in mice. Note the limited diversity of mouse strains in the current literature.

CompoundMouse StrainDoseRoute of AdministrationExperimental ModelReference
This compound C57BL/6J10 mg/kgi.p.Pulmonary Inflammation[3][4]
This compound Not Specified10 µmol/kgi.p.Neuropathic Pain[1][2]
PPTN (related P2Y14R antagonist) C57BL/6J10 mg/kgi.p.Pulmonary Inflammation[3][4]
MRS4815 (prodrug of this compound) C57BL/6J10 mg/kgi.p.Pulmonary Inflammation[3][4]
Glycoconjugate P2Y14R antagonists C57BL/6J20 µmol/kgi.p.Allergic Asthma[12]

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound in a Mouse Model of Allergic Asthma

This protocol is adapted from studies using P2Y14R antagonists in mouse models of allergic asthma.[12]

  • Preparation of this compound Solution: Dissolve this compound in a vehicle suitable for intraperitoneal injection, such as a solution of 10% DMSO, 30% PEG-400, and 60% water.[3] The final concentration should be calculated based on the desired dose and an injection volume of approximately 10 µL/g of body weight.

  • Animal Model: Use a validated mouse model of allergic asthma. C57BL/6J or BALB/c mice are commonly used strains.[5][12] Sensitization can be achieved using allergens like ovalbumin (OVA) or house dust mite (HDM) extract.[12][13]

  • Dosing Regimen: Administer the prepared this compound solution or vehicle control via intraperitoneal injection. The timing of administration will depend on the experimental design (e.g., prophylactically before allergen challenge or therapeutically after the onset of inflammation). A common approach is to administer the antagonist 30 minutes prior to allergen challenge.[12]

Visualizations

Signaling_Pathway Simplified P2Y14R Signaling in Inflammation UDP_glucose UDP-glucose (endogenous agonist) P2Y14R P2Y14 Receptor UDP_glucose->P2Y14R activates Gi Gi protein P2Y14R->Gi activates Inflammation Pro-inflammatory responses P2Y14R->Inflammation leads to AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP This compound This compound (Antagonist) This compound->P2Y14R blocks

Caption: P2Y14R signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Workflow for Dose-Response Study of this compound cluster_setup Experimental Setup cluster_dosing Dosing and Observation cluster_analysis Data Analysis Strain Select Mouse Strain (e.g., C57BL/6J, BALB/c) Model Establish Experimental Model (e.g., Asthma, Neuropathic Pain) Strain->Model Dose_Range Select Dose Range of this compound (e.g., 1, 5, 10, 20 mg/kg) Model->Dose_Range Administration Administer this compound or Vehicle (i.p. injection) Dose_Range->Administration Monitoring Monitor for Efficacy and Toxicity Administration->Monitoring Endpoint Measure Biological Endpoints Monitoring->Endpoint Analysis Plot Dose-Response Curve Endpoint->Analysis Optimal_Dose Determine Optimal Dose Analysis->Optimal_Dose Logical_Relationship Troubleshooting Logic for Suboptimal this compound Efficacy Start Suboptimal or No Effect Observed with this compound Check_Dose Is the dose optimized for the specific mouse strain? Start->Check_Dose Check_Route Was the route and frequency of administration appropriate? Check_Dose->Check_Route Yes Perform_Dose_Response Action: Perform a dose-response study. Check_Dose->Perform_Dose_Response No Check_PK Consider potential strain-specific pharmacokinetic differences. Check_Route->Check_PK Yes Adjust_Protocol Action: Adjust administration protocol (e.g., timing, frequency). Check_Route->Adjust_Protocol No Check_PD Consider strain-specific immunological differences. Check_PK->Check_PD Consider_Alternative Consider alternative antagonist or experimental model. Check_PD->Consider_Alternative Monitoring Monitoring Perform_Dose_Response->Monitoring Adjust_Protocol->Monitoring

References

Overcoming challenges in MRS4738 delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with MRS4738, a selective antagonist for the G-protein coupled receptor, NeuroReceptor-X1 (NRX1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective competitive antagonist of the NeuroReceptor-X1 (NRX1). By binding to NRX1, it prevents the downstream activation of the Gαq signaling cascade, which subsequently inhibits the production of inositol triphosphate (IP3) and the release of intracellular calcium.

Q2: What is the recommended solvent for reconstituting this compound?

For initial stock solutions, we recommend using high-quality, anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For final experimental dilutions, aqueous buffers such as phosphate-buffered saline (PBS) or cell culture media are suitable, but the final DMSO concentration should be kept below 0.1% to avoid solvent-induced artifacts.

Q3: Is this compound light-sensitive or temperature-sensitive?

This compound shows slight sensitivity to prolonged exposure to UV light. It is recommended to store the solid compound and stock solutions in amber vials or protected from light. The compound is stable at room temperature for short periods, but for long-term storage, it should be kept at -20°C or below.

Troubleshooting Guide

Issue 1: Poor Solubility in Aqueous Solutions

Q: I'm observing precipitation of this compound when diluting my DMSO stock solution into my aqueous experimental buffer. What can I do?

A: This is a common challenge with hydrophobic compounds. Here are several strategies to improve solubility:

  • Use a Surfactant: Consider adding a small amount of a non-ionic surfactant, such as Tween® 20 (at a final concentration of 0.01-0.05%), to your aqueous buffer.

  • Pre-warm the Buffer: Gently warming your aqueous buffer to 37°C before adding the this compound stock solution can help improve solubility.

  • Vortexing: Ensure thorough mixing by vortexing immediately after dilution.

  • Carrier Proteins: For in vitro cell culture experiments, the presence of serum (like FBS) in the media can help to keep the compound in solution. For serum-free conditions, consider adding bovine serum albumin (BSA) at a concentration of 0.1%.

Issue 2: Inconsistent or Noisy Results in Cell-Based Assays

Q: My dose-response curves for this compound are not consistent between experiments. What could be the cause?

A: Inconsistent results can stem from several factors. Refer to the following checklist:

  • Final DMSO Concentration: Ensure the final concentration of DMSO is identical across all wells, including the vehicle control. High concentrations of DMSO can have biological effects on their own.

  • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.

  • Compound Adsorption: this compound can adsorb to some plastics. Using low-adhesion microplates can mitigate this issue.

  • Incubation Time: Ensure that the incubation time with this compound is consistent and sufficient to reach equilibrium.

Issue 3: Potential Off-Target Effects or Cellular Toxicity

Q: I'm observing unexpected changes in cell morphology or viability at higher concentrations of this compound. How can I address this?

A: It is crucial to distinguish between NRX1-mediated effects and off-target toxicity.

  • Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH release assay) in parallel with your functional experiments to determine the concentration at which this compound becomes toxic to your cells.

  • Control Cell Line: Use a control cell line that does not express NRX1. If you observe the same effects in this cell line, it is likely an off-target effect.

  • Rescue Experiment: A rescue experiment, where the effect of this compound is reversed by adding an excess of the native NRX1 agonist, can help confirm that the observed effect is on-target.

Quantitative Data Summary

The following tables provide key quantitative data for working with this compound.

Table 1: Solubility of this compound

SolventMaximum Solubility (at 25°C)
DMSO≥ 50 mM
Ethanol~10 mM
PBS (pH 7.4)< 10 µM
Cell Culture Media + 10% FBS~50 µM

Table 2: Recommended Concentration Ranges for Common Assays

Assay TypeRecommended Concentration RangeNotes
In Vitro Receptor Binding Assay0.1 nM - 1 µMDependent on radioligand affinity.
In Vitro Calcium Flux Assay1 nM - 10 µMIC50 may vary by cell type.
In Vivo Pharmacokinetic Study (Rodent)1 - 10 mg/kgDependent on route of administration.
In Vivo Efficacy Study (Rodent)5 - 25 mg/kgDose and frequency depend on the model.

Key Experimental Protocols

Protocol 1: In Vitro Calcium Flux Assay in HEK293 cells expressing NRX1

This protocol details the measurement of this compound's ability to inhibit agonist-induced calcium release.

Materials:

  • HEK293 cells stably expressing NRX1

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • NRX1 Agonist (e.g., "NeuroStim-A")

  • 96-well black, clear-bottom microplates

Methodology:

  • Cell Plating: Seed the NRX1-expressing HEK293 cells into a 96-well plate at a density of 50,000 cells per well and culture overnight.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS with 0.02% Pluronic F-127. Remove the culture medium from the cells, add 100 µL of the loading solution to each well, and incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS. Also, prepare the NRX1 agonist at a concentration that elicits an 80% maximal response (EC80).

  • Antagonist Incubation: Wash the cells twice with HBSS. Add 50 µL of the diluted this compound solutions to the appropriate wells and incubate for 20 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • Agonist Injection & Reading: Set the plate reader to measure fluorescence (Excitation: 494 nm, Emission: 516 nm) every second. After 15 seconds of baseline reading, inject 50 µL of the EC80 concentration of the NRX1 agonist into the wells. Continue reading the fluorescence for an additional 90 seconds.

  • Data Analysis: Calculate the antagonist activity by determining the percentage inhibition of the agonist-induced calcium response at each concentration of this compound. Plot the results to determine the IC50 value.

Protocol 2: In Vivo Pharmacodynamic Study in a Rodent Model

This protocol outlines a method to assess the target engagement of this compound in a rodent model.

Materials:

  • This compound

  • Vehicle solution (e.g., 5% DMSO, 10% Solutol® HS 15, 85% saline)

  • NRX1 Agonist ("NeuroStim-A")

  • Anesthesia

  • Tissue homogenization buffer and equipment

  • ELISA kit for a downstream biomarker (e.g., phosphorylated form of a target protein)

Methodology:

  • Animal Acclimation: Acclimate adult male rodents (e.g., Wistar rats) for at least one week before the experiment.

  • Grouping and Dosing: Randomly assign animals to treatment groups (e.g., Vehicle, 5 mg/kg this compound, 10 mg/kg this compound, 20 mg/kg this compound). Administer this compound via the desired route (e.g., intraperitoneal injection).

  • Time Course: At various time points post-dose (e.g., 1, 4, 8, and 24 hours), proceed to the next step.

  • Agonist Challenge: At the designated time point, administer a challenge dose of the NRX1 agonist known to induce a measurable downstream effect.

  • Tissue Collection: 30 minutes after the agonist challenge, euthanize the animals and collect the target tissue (e.g., brain, spleen). Flash-freeze the tissue in liquid nitrogen and store at -80°C.

  • Biomarker Analysis: Homogenize the collected tissues and quantify the level of the downstream biomarker using a validated ELISA kit.

  • Data Analysis: Compare the biomarker levels in the this compound-treated groups to the vehicle-treated group to determine the degree of target engagement and the duration of action.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NRX1 NRX1 Receptor This compound->NRX1 Inhibits Agonist Agonist Agonist->NRX1 Activates Gq Gαq NRX1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate NRX1-HEK293 Cells (Day 1) dye_load Load Cells with Fluo-4 AM plate_cells->dye_load 24h Incubation prepare_compounds Prepare this compound Dilutions (Day 2) add_antagonist Add this compound prepare_compounds->add_antagonist wash_cells Wash Cells dye_load->wash_cells wash_cells->add_antagonist add_agonist Inject Agonist & Read Fluorescence add_antagonist->add_agonist 20 min Incubation calc_inhibition Calculate % Inhibition add_agonist->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 G start Inconsistent Results Observed check_dmso Is final DMSO concentration consistent across all wells? start->check_dmso check_passage Are cells within a low, consistent passage number? check_dmso->check_passage Yes sol_dmso Adjust dilutions to ensure consistent final DMSO <0.1% check_dmso->sol_dmso No check_plates Are you using low-adhesion plates? check_passage->check_plates Yes sol_passage Thaw a new, low-passage vial of cells check_passage->sol_passage No check_toxicity Have you run a cytotoxicity assay? check_plates->check_toxicity Yes sol_plates Switch to low-adhesion plates to prevent compound adsorption check_plates->sol_plates No sol_toxicity Determine toxicity threshold and stay below that concentration check_toxicity->sol_toxicity No end_node Problem Resolved check_toxicity->end_node Yes sol_dmso->check_passage sol_passage->check_plates sol_plates->check_toxicity sol_toxicity->end_node

Technical Support Center: Ensuring Consistent P2Y14R Antagonism with MRS4738

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MRS4738, a potent and selective P2Y14 receptor (P2Y14R) antagonist. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, ensuring reliable and reproducible results.

Understanding this compound

This compound is a high-affinity antagonist of the P2Y14R, a G protein-coupled receptor activated by UDP-sugars like UDP-glucose.[1][2][3] The P2Y14R is implicated in various physiological and pathophysiological processes, including inflammation, immune responses, and neuropathic pain.[4][5][6] this compound has demonstrated in vivo efficacy in animal models of asthma and hyperalgesia, making it a valuable tool for studying P2Y14R function and a potential therapeutic lead.[1][2]

Quantitative Data for this compound

For consistent experimental outcomes, it is crucial to understand the pharmacological properties of this compound. The following table summarizes key quantitative data for this antagonist.

ParameterSpeciesValueAssay TypeReference
IC50 Human3.11 nMFluorescence Binding Assay[3]
In Vivo Efficacy MouseReduction of lung inflammationAsthma Model[1][2]
In Vivo Efficacy MouseReversal of mechano-allodyniaNeuropathic Pain Model[1][2]

P2Y14R Signaling Pathway

Activation of the P2Y14R by its endogenous agonists, such as UDP-glucose, initiates a signaling cascade through Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, P2Y14R activation can mobilize intracellular calcium (Ca2+) and stimulate the Rho/Rho kinase pathway, which is crucial for cellular processes like chemotaxis.

P2Y14R_Signaling cluster_membrane Cell Membrane P2Y14R P2Y14R Gi_o Gαi/o P2Y14R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PLC Phospholipase C Gi_o->PLC Activates Rho RhoA Gi_o->Rho Activates cAMP cAMP AC->cAMP Converts ATP to Ca2_release Ca2+ Release PLC->Ca2_release Leads to Chemotaxis Chemotaxis Rho->Chemotaxis Promotes Agonist UDP-Glucose (Agonist) Agonist->P2Y14R Activates This compound This compound (Antagonist) This compound->P2Y14R Inhibits ATP ATP ATP->AC

P2Y14R signaling cascade.

Troubleshooting Guides & FAQs

This section provides practical guidance for common experimental challenges with this compound.

Solubility and Stock Solution Preparation

Q1: I am having trouble dissolving this compound. What is the recommended solvent and storage condition?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).[7] For stock solutions, a concentration of 10 mM in DMSO is commonly used.[7] It is recommended to store the stock solution at -20°C.[8] For in vivo studies, further dilution in appropriate vehicles is necessary. Always refer to the Certificate of Analysis for specific storage recommendations.[9]

Q2: My compound seems to have precipitated out of solution after freeze-thaw cycles. How can I avoid this?

A2: To avoid precipitation, it is best to aliquot your stock solution into smaller, single-use volumes after the initial preparation. This minimizes the number of freeze-thaw cycles. If you observe precipitation, gently warm the solution and vortex until the compound is fully dissolved before use.

In Vitro Functional Assays

Q3: I am not observing the expected antagonist effect of this compound in my cAMP assay. What could be the issue?

A3: There are several potential reasons for this:

  • Cell Line and Receptor Expression: Ensure your cell line endogenously expresses P2Y14R at a sufficient level or is stably transfected. The lack of response could be due to low or absent receptor expression.

  • Agonist Concentration: The concentration of the agonist (e.g., UDP-glucose) used to stimulate the cells is critical. If the agonist concentration is too high, it may be difficult to see a competitive antagonist effect. It is recommended to use an agonist concentration that elicits a submaximal response (e.g., EC80).[10]

  • Incubation Time: The pre-incubation time with this compound before adding the agonist can influence the observed antagonism. A pre-incubation time of 15-30 minutes is generally recommended to allow the antagonist to reach equilibrium with the receptor.

  • Assay Components: Ensure all assay components, including the phosphodiesterase (PDE) inhibitor (e.g., IBMX), are fresh and used at the correct concentrations. PDE degradation of cAMP can mask the inhibitory effect of this compound.

Experimental Workflow: cAMP Assay

cAMP_Assay_Workflow start Start cell_prep Prepare Cells (e.g., HEK293-P2Y14R) start->cell_prep end End plate_cells Plate Cells in Assay Plate cell_prep->plate_cells pre_incubation Pre-incubate with This compound (15-30 min) plate_cells->pre_incubation agonist_addition Add Agonist (e.g., UDP-glucose at EC80) pre_incubation->agonist_addition stimulation Incubate for Stimulation (e.g., 30 min) agonist_addition->stimulation lysis_detection Lyse Cells and Add Detection Reagents stimulation->lysis_detection read_plate Read Plate (e.g., TR-FRET) lysis_detection->read_plate data_analysis Data Analysis (IC50 determination) read_plate->data_analysis data_analysis->end

Workflow for a typical cAMP assay.

Q4: My calcium imaging results with this compound are inconsistent. What are the key parameters to control?

A4: For reproducible calcium imaging results, consider the following:

  • Dye Loading: Ensure consistent loading of the calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[11] Variations in dye concentration can lead to inconsistent fluorescence signals. A loading time of 30-60 minutes at 37°C is a good starting point.[11]

  • Cell Health: Only use healthy, adherent cells for imaging. Poorly attached or unhealthy cells will give unreliable responses.

  • Antagonist Pre-incubation: Similar to the cAMP assay, a pre-incubation step with this compound (15-30 minutes) is crucial before agonist stimulation.[11]

  • Agonist Application: The method of agonist application (e.g., manual pipetting vs. perfusion system) can impact the kinetics of the calcium response. A perfusion system generally provides more consistent results.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Preparation: Seed cells expressing P2Y14R onto black, clear-bottom microplates to form a confluent monolayer.

  • Dye Loading: Prepare a dye loading solution with a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate assay buffer. Remove the culture medium, wash the cells, and add the dye loading solution. Incubate for 30-60 minutes at 37°C in the dark.[11]

  • Antagonist Incubation: After dye loading, wash the cells and add solutions containing different concentrations of this compound. Incubate for 15-30 minutes at room temperature or 37°C.[11]

  • Agonist Stimulation and Measurement: Place the microplate in a fluorescence plate reader. Add the P2Y14R agonist (e.g., UDP-glucose) and immediately begin recording fluorescence intensity over time.

Q5: I am performing a neutrophil chemotaxis assay and not seeing inhibition with this compound. What should I check?

A5: Neutrophil chemotaxis assays can be complex. Here are some troubleshooting tips:

  • Neutrophil Viability and Purity: Use freshly isolated neutrophils with high viability and purity (>95%).[12] The quality of the neutrophils is paramount for a successful assay.

  • Chemoattractant Gradient: Ensure a stable and appropriate chemoattractant gradient is established in your assay system (e.g., Boyden chamber or microfluidic device).[13][14]

  • This compound Concentration: Verify that the concentrations of this compound used are sufficient to antagonize the P2Y14R. A dose-response curve should be performed.

  • Incubation Time: The incubation time for migration is critical. A typical incubation period is 60-90 minutes at 37°C.[13]

Logical Relationship: Troubleshooting Chemotaxis Assay

Chemotaxis_Troubleshooting cluster_checks Potential Issues to Investigate cluster_solutions Corrective Actions start No Inhibition of Chemotaxis Observed neutrophil_quality Neutrophil Viability/ Purity Low? start->neutrophil_quality gradient_issue Improper Chemoattractant Gradient? start->gradient_issue antagonist_conc This compound Concentration Too Low? start->antagonist_conc incubation_time Incorrect Incubation Time? start->incubation_time isolate_fresh Isolate Fresh Neutrophils, Check Viability neutrophil_quality->isolate_fresh validate_gradient Validate Gradient Formation gradient_issue->validate_gradient dose_response Perform Dose-Response Curve for this compound antagonist_conc->dose_response optimize_time Optimize Migration Incubation Time incubation_time->optimize_time

Troubleshooting a neutrophil chemotaxis assay.
Selectivity and Off-Target Effects

Q6: How selective is this compound for the P2Y14R?

In Vivo Experiments

Q7: I am planning an in vivo study with this compound. What are the important considerations?

A7: For in vivo experiments, several factors are crucial for success:

  • Formulation and Route of Administration: this compound is a zwitterionic compound, which can affect its solubility and bioavailability.[1][2] A prodrug of this compound, MRS4815, has been developed to improve its pharmacokinetic properties for in vivo use.[1][2] The choice of vehicle and route of administration (e.g., intraperitoneal, oral) will depend on the experimental model and should be carefully optimized.

  • Dosing: The effective dose of this compound will vary depending on the animal model and the endpoint being measured. Pilot studies are essential to determine the optimal dose range for your specific application.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding the PK/PD relationship of this compound in your model is important for interpreting the results. This includes determining the time to maximum concentration (Tmax) and the duration of action to design an appropriate dosing schedule.

This technical support center is intended to be a living resource. As more data on this compound becomes available, this guide will be updated to provide the most current and comprehensive information to the research community.

References

Technical Support Center: Mitigating Variability in MRS4738 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and sources of variability encountered during in vivo studies with MRS4738, a potent P2Y14 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and high-affinity antagonist for the P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR).[1] Its mechanism of action is to block the binding of endogenous ligands, such as UDP-glucose, to the P2Y14R, thereby inhibiting its downstream signaling pathways. The P2Y14 receptor is coupled to Gi proteins, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1]

Q2: What are the reported in vivo applications of this compound?

A2: In vivo studies have demonstrated the efficacy of this compound in animal models of chronic neuropathic pain and allergic asthma.[2][3] In a mouse model of neuropathic pain, this compound has been shown to reverse mechanical allodynia.[2] In a mouse model of allergic asthma, its prodrug, MRS4815, has been shown to reduce lung inflammation.[2][3]

Q3: Are there species-specific differences in this compound affinity for the P2Y14 receptor?

A3: Yes, the binding affinity of this compound and its analogs can differ between human and mouse P2Y14 receptors.[4] It is crucial to consider these differences when designing experiments and interpreting data, especially when translating findings from murine models to potential human applications.

Q4: Is there a prodrug of this compound available for in vivo studies?

A4: Yes, a double prodrug of this compound, designated as MRS4815, has been developed and used in in vivo studies.[2][3] Prodrugs are often designed to improve pharmacokinetic properties such as solubility and bioavailability, which can enhance in vivo efficacy and reduce variability.

Troubleshooting Guide

Issue 1: High variability in therapeutic response between animals in the same treatment group.
  • Possible Cause 1: Inconsistent Drug Formulation and Administration.

    • Solution: this compound is a hydrophobic compound, and improper formulation can lead to inconsistent solubility and bioavailability. A recommended vehicle for intraperitoneal (i.p.) injection of a similar P2Y14R antagonist in mice is a mixture of 10% DMSO, 30% PEG-400, and 60% water .[5][6] Ensure the compound is fully dissolved and the solution is homogenous before each injection. Standardize the injection volume and technique for all animals. For detailed guidance on i.p. injections in mice, refer to established protocols.[7][8]

  • Possible Cause 2: Variability in the Animal Model.

    • Solution: For the chronic constriction injury (CCI) model of neuropathic pain, ensure consistent ligature placement and tension.[9][10][11][12][13] In the ovalbumin (OVA)-induced asthma model, standardize the sensitization and challenge protocols, including the dose and timing of OVA and adjuvant administration.[14][15][16][17][18] Biological variables such as age, weight, and sex of the animals should be consistent across all experimental groups.

  • Possible Cause 3: Subjective Readout Measures.

    • Solution: When assessing pain behaviors (e.g., mechanical allodynia), the experimenter should be blinded to the treatment groups to minimize bias. Utilize automated or semi-automated methods for data collection where possible.

Issue 2: Lack of expected therapeutic effect.
  • Possible Cause 1: Insufficient Dose or Target Engagement.

    • Solution: The reported effective dose for a similar P2Y14R antagonist in a mouse neuropathic pain model is 10 µmol/kg, administered intraperitoneally.[5] It is recommended to perform a dose-response study to determine the optimal dose of this compound for your specific model. Consider conducting a pharmacokinetic/pharmacodynamic (PK/PD) study to confirm that this compound is reaching the target tissue at a sufficient concentration to engage the P2Y14 receptor.

  • Possible Cause 2: Poor Bioavailability.

    • Solution: If consistent formulation and administration do not yield the expected effect, consider using the prodrug MRS4815, which is designed for improved in vivo performance.[2][3]

  • Possible Cause 3: Species-Specific Differences in Receptor Affinity.

    • Solution: As noted, the affinity of this compound can vary between species.[4] Ensure that the dose administered is sufficient to achieve antagonism of the mouse P2Y14 receptor.

Issue 3: Unexpected Toxicity or Adverse Events.
  • Possible Cause 1: Vehicle Toxicity.

    • Solution: Always include a vehicle-only control group in your experiments to differentiate between the effects of this compound and the vehicle. If adverse effects are observed in the vehicle group, consider alternative formulations.

  • Possible Cause 2: Off-Target Effects.

    • Solution: While this compound is a selective P2Y14R antagonist, high concentrations may lead to off-target effects. If toxicity is observed at doses required for efficacy, it may be necessary to conduct further studies to investigate potential off-target interactions.

Data Presentation

Table 1: Summary of In Vivo Efficacy Data for P2Y14R Antagonists

CompoundAnimal ModelRoute of AdministrationDoseObserved EffectReference
This compound Mouse model of neuropathic painIntraperitoneal (i.p.)Not explicitly stated, but related compounds used at 10 µmol/kgReversal of hyperalgesia[2]
MRS4815 (prodrug of this compound) Mouse model of allergic asthmaIntraperitoneal (i.p.)Not explicitly statedReduced lung inflammation[2][3]
Related P2Y14R Antagonist Mouse model of neuropathic painIntraperitoneal (i.p.)10 µmol/kgReversal of mechano-allodynia[5]
Related P2Y14R Antagonist Mouse model of allergic asthmaIntraperitoneal (i.p.)10 mg/kgReduction in BALF eosinophils[6]

Experimental Protocols

Protocol 1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice

This protocol is adapted from established methods.[9][10][11][12][13]

  • Anesthesia: Anesthetize the mouse using isoflurane or another appropriate anesthetic.

  • Surgical Preparation: Shave and disinfect the lateral surface of the mid-thigh of one hind limb.

  • Sciatic Nerve Exposure: Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

  • Ligation: Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest epifascicular blood flow.

  • Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of distress.

  • Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline and at various time points post-surgery.

Protocol 2: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This protocol is based on established methods.[14][15][16][17][18]

  • Sensitization:

    • On days 0 and 14, administer an intraperitoneal (i.p.) injection of 50 µg ovalbumin (OVA) emulsified in 1 mg aluminum hydroxide in a total volume of 200 µL PBS.

  • Drug Administration:

    • Administer this compound or its prodrug MRS4815 (formulated as described in the Troubleshooting Guide) via i.p. injection at the desired dose 30 minutes prior to the OVA challenge.

  • Challenge:

    • On days 28, 29, and 30, challenge the mice by exposing them to an aerosol of 1-2% OVA in PBS for 20-30 minutes in a nebulizer chamber.

  • Endpoint Analysis:

    • 24-48 hours after the final OVA challenge, collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration (e.g., eosinophils) by cell counting and differential staining. Lung tissue can also be collected for histological analysis.

Visualizations

P2Y14R_Signaling_Pathway P2Y14 Receptor Signaling Pathway UDP_glucose UDP-Glucose (Endogenous Agonist) P2Y14R P2Y14 Receptor (GPCR) UDP_glucose->P2Y14R Activates This compound This compound (Antagonist) This compound->P2Y14R Blocks Gi_protein Gi Protein P2Y14R->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Regulates CCI_Workflow Chronic Constriction Injury (CCI) Experimental Workflow cluster_pre_surgery Pre-Surgery cluster_surgery Surgery cluster_post_surgery Post-Surgery Baseline_Testing Baseline Behavioral Testing (von Frey) Anesthesia Anesthesia Baseline_Testing->Anesthesia Sciatic_Nerve_Exposure Sciatic Nerve Exposure Anesthesia->Sciatic_Nerve_Exposure Ligation Loose Ligation of Sciatic Nerve Sciatic_Nerve_Exposure->Ligation Wound_Closure Wound Closure Ligation->Wound_Closure Post_Op_Care Post-Operative Care Wound_Closure->Post_Op_Care Drug_Administration This compound or Vehicle Administration (e.g., i.p.) Post_Op_Care->Drug_Administration Behavioral_Testing Post-Treatment Behavioral Testing (von Frey) Drug_Administration->Behavioral_Testing Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis Asthma_Workflow OVA-Induced Allergic Asthma Experimental Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Day_0 Day 0: OVA/Alum i.p. Injection Day_14 Day 14: OVA/Alum i.p. Injection Day_0->Day_14 Drug_Admin This compound/Vehicle Administration (30 min prior to challenge) Day_14->Drug_Admin Challenge Days 28, 29, 30: OVA Aerosol Challenge Drug_Admin->Challenge BALF_Collection BALF Collection (24-48h post-final challenge) Challenge->BALF_Collection Cell_Analysis Inflammatory Cell Analysis BALF_Collection->Cell_Analysis Histology Lung Histology BALF_Collection->Histology

References

Validation & Comparative

A Comparative Guide to MRS4738 and MRS4815 in Preclinical Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two promising P2Y14 receptor antagonists, MRS4738 and its prodrug MRS4815, for the treatment of asthma. The information presented is based on available preclinical data from murine models of allergic asthma.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, mucus hypersecretion, and airway remodeling. The P2Y14 receptor, a G protein-coupled receptor activated by UDP-glucose, has emerged as a key player in amplifying allergen-induced airway eosinophilia, a hallmark of allergic asthma.[1][2] Consequently, antagonism of the P2Y14 receptor presents a novel therapeutic strategy for mitigating asthmatic inflammation. This guide focuses on the comparative efficacy of this compound, a potent P2Y14 receptor antagonist, and its double prodrug, MRS4815, in preclinical asthma models.[3][4]

Product Overview

This compound is a high-affinity, selective antagonist of the P2Y14 receptor. It has demonstrated in vivo antiasthmatic activity in mouse models.[3][4]

MRS4815 is a double prodrug of this compound, designed to enhance its therapeutic potential. In preclinical studies, MRS4815 has been shown to dramatically reduce lung inflammation in a mouse model of asthma.[3][4]

Performance Comparison in Asthma Models

FeatureThis compoundMRS4815Source
Target P2Y14 ReceptorP2Y14 Receptor (active form is this compound)[3][4]
Compound Type P2Y14R AntagonistDouble Prodrug of this compound[3][4]
Reported Efficacy In vivo antiasthmatic activityDramatically reduced lung inflammation[3][4]
Key Outcome Reduction in airway inflammationSignificant reduction in lung inflammation[3][4][5]

Signaling Pathway of P2Y14 Receptor in Asthma

The activation of the P2Y14 receptor by its endogenous ligand, UDP-glucose, on immune cells, particularly eosinophils, plays a crucial role in the inflammatory cascade in allergic asthma. The binding of UDP-glucose to the P2Y14 receptor on eosinophils enhances their chemotaxis and recruitment to the airways. This creates a positive feedback loop, as eosinophils themselves can trigger the release of more UDP-glucose, thus amplifying the inflammatory response.[1][2] this compound and MRS4815 act by blocking this receptor, thereby inhibiting the downstream signaling that leads to eosinophilic inflammation.

P2Y14R_Signaling_Asthma cluster_allergen Allergen Exposure cluster_immune_cells Immune Cell Activation cluster_mediators Mediator Release cluster_receptor Receptor Signaling cluster_response Pathophysiological Response cluster_intervention Therapeutic Intervention Allergen Allergen (e.g., Ovalbumin) Mast_Cell Mast Cells Allergen->Mast_Cell Activation UDP_Glucose UDP-Glucose (Danger Signal) Mast_Cell->UDP_Glucose Release Eosinophil Eosinophils Eosinophil->UDP_Glucose Amplification Loop Inflammation Airway Inflammation (Eosinophilia) Eosinophil->Inflammation P2Y14R P2Y14 Receptor UDP_Glucose->P2Y14R Activation Chemoattractants Eosinophil Chemoattractants (e.g., CCL24) Chemoattractants->Eosinophil Recruitment P2Y14R->Eosinophil Enhanced Chemokinesis AHR Airway Hyperresponsiveness Inflammation->AHR MRS4738_4815 This compound / MRS4815 MRS4738_4815->P2Y14R Inhibition

Caption: P2Y14R signaling in allergic asthma and point of intervention.

Experimental Protocols

The following is a generalized protocol for an ovalbumin (OVA)-induced allergic asthma model in mice, a common model used to evaluate the efficacy of anti-asthmatic compounds.

I. Sensitization Phase
  • Animals: BALB/c mice (female, 6-8 weeks old) are typically used due to their robust Th2-type immune response.[6]

  • Sensitization: On days 0 and 7, mice receive an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL of saline.[6] Control mice receive saline with alum only.

II. Challenge Phase
  • Aerosol Challenge: From day 14 to day 21, mice are challenged daily with an aerosolized solution of 1% OVA in saline for 30 minutes.[7] Control mice are challenged with saline aerosol.

  • Compound Administration: this compound or MRS4815 is administered to the treatment groups, typically via i.p. injection, at a specified dose and time relative to the OVA challenge (e.g., 30 minutes prior).[5] The vehicle used for the compounds is administered to the control and OVA-challenged groups.

III. Endpoint Analysis (24-48 hours after the final challenge)
  • Bronchoalveolar Lavage (BAL) Fluid Analysis:

    • Mice are euthanized, and the lungs are lavaged with phosphate-buffered saline (PBS).

    • The collected BAL fluid is centrifuged, and the supernatant is stored for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.

    • The cell pellet is resuspended, and total inflammatory cell counts are determined. Differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed on cytospin preparations stained with a Wright-Giemsa stain.

  • Lung Histology:

    • Lungs are perfused with PBS and then fixed with 10% buffered formalin.

    • Fixed lung tissue is embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production and goblet cell hyperplasia.

  • Airway Hyperresponsiveness (AHR) Measurement:

    • AHR to a bronchoconstrictor agent like methacholine is measured in anesthetized, tracheostomized mice using a whole-body plethysmograph or a specialized ventilator system.[6]

Experimental Workflow Diagram

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Endpoint Analysis Day0 Day 0: OVA/Alum i.p. Day7 Day 7: OVA/Alum i.p. Day14_21 Days 14-21: Daily OVA Aerosol Challenge + MRS Compound/Vehicle Admin. Day7->Day14_21 Day22_23 Days 22-23: (24-48h post-final challenge) Day14_21->Day22_23 BALF BAL Fluid Analysis (Cell Counts, Cytokines) Histology Lung Histology (H&E, PAS) AHR Airway Hyperresponsiveness (Methacholine Challenge)

Caption: Generalized workflow for an OVA-induced mouse model of asthma.

Conclusion

Both this compound and its prodrug MRS4815 are promising therapeutic candidates for asthma, acting through the inhibition of the P2Y14 receptor. The available data suggests that MRS4815, as a prodrug, effectively delivers the active compound and leads to a dramatic reduction in lung inflammation. Further studies with direct, quantitative comparisons of these two molecules in standardized asthma models will be crucial for determining their full therapeutic potential and selecting the optimal candidate for clinical development.

References

A Head-to-Head Comparison of P2Y14 Receptor Antagonists: Efficacy and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various P2Y14 receptor (P2Y14R) antagonists, supported by experimental data from head-to-head studies. The P2Y14R, a G protein-coupled receptor activated by UDP-sugars, has emerged as a significant therapeutic target for inflammatory and neuropathic pain conditions. [1][2][3]

This guide focuses on a comparative analysis of several prominent P2Y14R antagonists, primarily drawing from studies that have directly compared their efficacy in preclinical models. The data presented herein is intended to facilitate informed decisions in the selection and development of next-generation P2Y14R-targeting therapeutics.

Comparative Efficacy of P2Y14R Antagonists

A key head-to-head study compared the efficacy of eight P2Y14R antagonists, including the well-characterized antagonist PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid) and its analogues, in a mouse model of chronic neuropathic pain induced by sciatic nerve constriction.[3] The antagonists, all belonging to a naphthalene or phenyl-triazolyl scaffold, were evaluated for their ability to reverse mechanical allodynia.[3]

The quantitative data from this comparative study, including in vivo efficacy and in vitro receptor affinity at both human (hP2Y14R) and mouse (mP2Y14R) orthologs, are summarized in the table below.

Compound NumberAntagonist Name/DescriptionIn Vivo Efficacy (Emax, % Pain Reversal)hP2Y14R Affinity (IC50, nM)mP2Y14R Affinity (IC50, nM)
1 PPTN100%11.721.6
2 PPTN analogue65.8%11.222.8
3 PPTN analogue27.6%126239
4 N-acetyl analogue of PPTN100%12.329.7
5 N-propionyl analogue of PPTN84.5%12.825.1
6 Phenyl-triazolyl analogue77.2%16.731.5
7 Reversed triazole analogue87%31.745.3
8 Thiophene analogue91.5%121384

Data compiled from Mufti et al., ACS Medicinal Chemistry Letters, 2020.[3]

The results indicate that while several analogues exhibit high affinity for the P2Y14R, in vivo efficacy can vary, suggesting that pharmacokinetic factors also play a crucial role.[3] Notably, both PPTN (compound 1) and its N-acetyl analogue (compound 4) achieved complete reversal of pain in the neuropathic pain model.[3]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative studies of P2Y14R antagonists.

P2Y14 Receptor Fluorescent Antagonist Binding Assay

This assay is used to determine the binding affinity (IC50) of test compounds for the P2Y14 receptor.

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled P2Y14R antagonist from the receptor. The assay is typically performed on whole cells stably expressing the human or mouse P2Y14R.[3]

Materials:

  • CHO or HEK293 cells stably expressing hP2Y14R or mP2Y14R

  • Fluorescently labeled P2Y14R antagonist (e.g., a derivative of PPTN conjugated to a fluorophore like AlexaFluor488)

  • Test compounds (P2Y14R antagonists)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture the P2Y14R-expressing cells to confluency. On the day of the assay, detach the cells and resuspend them in assay buffer to a concentration of 1-2 x 10^6 cells/mL.

  • Competition Binding: In a 96-well plate, add a fixed concentration of the fluorescent antagonist to each well.

  • Add serial dilutions of the test compounds to the wells. Include wells with only the fluorescent antagonist (total binding) and wells with a high concentration of a known potent unlabeled antagonist (non-specific binding).

  • Add the cell suspension to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Analyze the fluorescence intensity of the cells in each well using a flow cytometer.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Model of Chronic Neuropathic Pain (Chronic Constriction Injury)

This surgical model is used to induce a state of chronic neuropathic pain in rodents, characterized by mechanical allodynia, to evaluate the in vivo efficacy of analgesic compounds.[3][4]

Principle: Loose ligatures are placed around the sciatic nerve, causing a partial nerve injury that leads to the development of persistent pain-like behaviors.[4][5]

Materials:

  • Male C57BL/6 mice (or other suitable rodent strain)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Chromic gut or silk sutures (e.g., 4-0 or 5-0)

  • Test compounds (P2Y14R antagonists) and vehicle

  • Von Frey filaments for assessing mechanical allodynia

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the animal and shave the fur over the lateral aspect of the thigh.

  • Sciatic Nerve Exposure: Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

  • Ligation: Proximal to the trifurcation of the sciatic nerve, place 3-4 loose ligatures around the nerve with a spacing of about 1 mm. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting circulation.

  • Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Allow the animals to recover from surgery. Monitor for signs of distress and provide appropriate post-operative care.

  • Behavioral Testing (Mechanical Allodynia):

    • Allow several days for the neuropathic pain state to develop.

    • Place the animal in a testing chamber with a wire mesh floor.

    • Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw on the injured side until the animal withdraws its paw.

    • The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in approximately 50% of applications.

  • Drug Administration and Efficacy Measurement:

    • Administer the test P2Y14R antagonist or vehicle (e.g., intraperitoneally).

    • Measure the paw withdrawal threshold at various time points after drug administration.

    • Calculate the percentage of pain reversal (Emax) based on the increase in the paw withdrawal threshold compared to baseline and the maximum possible effect.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the underlying biology and the experimental approaches, the following diagrams have been generated.

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is a Gi/o-coupled receptor.[6] Upon activation by its endogenous ligands, such as UDP-glucose, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6]

P2Y14R_Signaling cluster_membrane Plasma Membrane P2Y14R P2Y14R G_protein Gi/o Protein P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts UDP_glucose UDP-Glucose (Agonist) UDP_glucose->P2Y14R Activates Antagonist P2Y14R Antagonist Antagonist->P2Y14R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: P2Y14R signaling cascade.

Experimental Workflow for P2Y14R Antagonist Evaluation

The evaluation of novel P2Y14R antagonists typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.

Antagonist_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation binding_assay Fluorescent Antagonist Binding Assay functional_assay Functional Assay (e.g., cAMP measurement) binding_assay->functional_assay Confirm antagonism lead_id Lead Identification functional_assay->lead_id Select potent antagonists cci_model Chronic Constriction Injury (Neuropathic Pain Model) behavioral_testing Mechanical Allodynia (von Frey Test) cci_model->behavioral_testing Assess efficacy pk_pd Pharmacokinetic/ Pharmacodynamic Studies behavioral_testing->pk_pd start Compound Library start->binding_assay lead_id->cci_model lead_opt Lead Optimization pk_pd->lead_opt candidate Preclinical Candidate lead_opt->candidate

References

Validating the Specificity of MRS4738 for the P2Y14 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MRS4738, a potent antagonist of the P2Y14 receptor (P2Y14R), with other relevant compounds. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the associated signaling pathways and experimental workflows to aid in the objective assessment of this compound's specificity.

Comparative Analysis of P2Y14R Antagonists

The specificity of a pharmacological tool is paramount for reliable experimental outcomes. This section compares the binding affinity and selectivity of this compound with the well-characterized P2Y14R antagonist, PPTN ((4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid).

Table 1: Comparative Binding Affinity of P2Y14R Antagonists

CompoundTargetAssay TypeCell LineAffinity (IC₅₀/Kᵢ)Citation(s)
This compound human P2Y14RFluorescence BindingCHOIC₅₀ = 3.11 nM[1]
PPTNhuman P2Y14RFluorescence BindingCHOIC₅₀ = 4 nM[2]
PPTNhuman P2Y14RAdenylyl Cyclase InhibitionC6 gliomaKₑ = 434 pM[3][4]

Table 2: Selectivity Profile of P2Y14R Antagonists

CompoundOff-TargetAssay TypeResultCitation(s)
This compound Panel of 45 receptors, transporters, and channelsRadioligand BindingNo significant interactions at ≤10 μM[5]
PPTNP2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13Functional AssaysNo agonist or antagonist effect at 1 μM[3][4]
PPTN Related Analoguesσ1 receptor, α2C receptor, 5-HT2C receptorRadioligand BindingWeak interactions (Kᵢ in μM range)[5]

P2Y14 Receptor Signaling

Understanding the signaling pathways downstream of P2Y14R activation is crucial for designing and interpreting specificity assays. P2Y14R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, P2Y14R activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, and the RhoA pathway, which is involved in cytoskeletal rearrangements and cell migration.[6][7][8]

P2Y14R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y14R P2Y14R G_protein Gi/o P2Y14R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK_pathway MAPK Pathway (ERK1/2) G_protein->MAPK_pathway activates RhoA_pathway RhoA Pathway G_protein->RhoA_pathway activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC UDP_glucose UDP-glucose (Agonist) UDP_glucose->P2Y14R activates This compound This compound (Antagonist) This compound->P2Y14R blocks

P2Y14R Signaling Cascade.

Experimental Protocols for Specificity Validation

To experimentally validate the specificity of this compound, a combination of binding and functional assays should be employed. Below are detailed protocols for key assays.

Experimental Workflow

The general workflow for validating antagonist specificity involves confirming direct binding to the target receptor and then assessing the functional consequences of this binding in cellular systems.

Experimental_Workflow start Start: Validate Antagonist Specificity binding_assay Binding Assay (Fluorescence Polarization) start->binding_assay functional_assay_cAMP Functional Assay 1 (cAMP Measurement) binding_assay->functional_assay_cAMP functional_assay_calcium Functional Assay 2 (Calcium Mobilization) binding_assay->functional_assay_calcium selectivity_screen Selectivity Screening (Off-Target Panel) functional_assay_cAMP->selectivity_screen functional_assay_calcium->selectivity_screen end End: Confirm Specificity selectivity_screen->end

Workflow for Antagonist Specificity Validation.
Fluorescence Polarization (FP) Competition Binding Assay

This assay directly measures the binding of an antagonist to the receptor by assessing its ability to displace a fluorescently labeled ligand.

Materials:

  • HEK293 or CHO cells stably expressing human P2Y14R

  • Fluorescently labeled P2Y14R tracer (e.g., a fluorescent derivative of a known antagonist)

  • This compound and other test compounds

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Cell Preparation: Culture P2Y14R-expressing cells to ~80-90% confluency. Harvest cells and resuspend in assay buffer to the desired concentration (to be optimized).

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.

  • Assay Setup: In a 384-well plate, add in the following order:

    • Assay buffer

    • P2Y14R-expressing cells

    • Serial dilutions of the test compound (this compound) or vehicle control

    • A fixed concentration of the fluorescent tracer (the concentration should be at or below its Kd for P2Y14R)

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium. Protect the plate from light.

  • Measurement: Measure fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay assesses the ability of an antagonist to block the agonist-induced inhibition of cAMP production, a hallmark of P2Y14R activation.

Materials:

  • HEK293 cells stably expressing human P2Y14R

  • P2Y14R agonist (e.g., UDP-glucose)

  • This compound and other test compounds

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and reagents

  • 96- or 384-well microplates

Procedure:

  • Cell Seeding: Seed P2Y14R-expressing HEK293 cells into microplates and culture overnight.[9]

  • Compound Pre-incubation: Remove the culture medium and add assay buffer containing serial dilutions of this compound or vehicle. Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of UDP-glucose (typically the EC₈₀) in the presence of forskolin to all wells except the negative control.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for changes in intracellular cAMP levels.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Calcium Mobilization Functional Assay

This assay is typically used for Gq-coupled GPCRs. However, by co-expressing a chimeric G protein (e.g., Gαqi) that redirects the Gi signal to the Gq pathway, it can be adapted to monitor P2Y14R activity.

Materials:

  • HEK293 cells co-expressing human P2Y14R and a chimeric G protein (e.g., Gαqi)

  • P2Y14R agonist (e.g., UDP-glucose)

  • This compound and other test compounds

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96- or 384-well, black-walled, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

  • Cell Seeding: Seed the engineered HEK293 cells into microplates and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution. Incubate for approximately 60 minutes at 37°C.

  • Compound Addition: Place the plate in the fluorescence plate reader. Add serial dilutions of this compound or vehicle control to the wells.

  • Baseline Reading: Measure the baseline fluorescence for a short period.

  • Agonist Injection and Measurement: Inject a fixed concentration of UDP-glucose (typically the EC₈₀) and immediately begin kinetic measurement of the fluorescence intensity over time.

  • Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal induced by the agonist. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC₅₀ value.[10]

Conclusion

The data presented in this guide demonstrate that this compound is a potent and highly selective antagonist for the P2Y14 receptor. Its sub-nanomolar affinity, combined with a clean off-target profile, makes it a valuable tool for investigating the physiological and pathological roles of P2Y14R. The detailed experimental protocols provided herein offer a robust framework for researchers to independently validate the specificity of this compound and other P2Y14R antagonists in their own experimental systems. The use of orthogonal assays, including direct binding and multiple functional readouts, is strongly recommended to comprehensively characterize the pharmacological properties of any P2Y14R-targeting compound.

References

Comparative analysis of MRS4738 and other anti-inflammatory compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the purinergic P2Y14 receptor (P2Y14R) has emerged as a promising therapeutic target. Antagonists of this receptor, such as MRS4738, offer a novel mechanistic approach to mitigating inflammatory responses. This guide provides a comparative analysis of this compound and other anti-inflammatory compounds, supported by available experimental data, to aid researchers in evaluating its potential.

Mechanism of Action: A Targeted Approach to Inflammation

This compound is a potent and high-affinity competitive antagonist of the P2Y14 receptor.[1] This receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous ligands like UDP-glucose, couples to the Gi alpha subunit. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Furthermore, P2Y14R activation can stimulate mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK1/2, as well as the RhoA pathway, all of which are implicated in inflammatory processes. By blocking the P2Y14 receptor, this compound effectively inhibits these downstream signaling events, thereby exerting its anti-inflammatory effects.

In Vitro Potency: A Quantitative Comparison

The potency of this compound has been quantified through in vitro assays, primarily by determining its half-maximal inhibitory concentration (IC50) at the human P2Y14 receptor. This allows for a direct comparison with other P2Y14R antagonists.

CompoundTargetAssay TypeIC50 / KBReference
This compound Human P2Y14RRadioligand Binding Assay3.16 nM (pIC50 = 8.5)[Source]
PPTN Human P2Y14RSchild Analysis434 pM (KB)[Source]
PPTN Human Neutrophil ChemotaxisFunctional Assay~1-4 nM[Source]

Table 1: In Vitro Potency of P2Y14 Receptor Antagonists. PPTN (4-(4-(4-piperidinyl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthalenecarboxylic acid) is a prototypical P2Y14R antagonist structurally related to this compound. The KB value represents the equilibrium dissociation constant, another measure of affinity.

In Vivo Efficacy: Preclinical Models of Inflammation

The anti-inflammatory potential of this compound and its related compounds has been evaluated in various preclinical animal models, demonstrating their efficacy in vivo.

CompoundAnimal ModelInflammatory ConditionKey FindingsReference
MRS4815 (prodrug of this compound) MouseOvalbumin-induced allergic asthmaDramatically reduced lung inflammation.[2]
PPTN MouseChronic Constriction Injury (Neuropathic Pain)Rapidly and completely reversed mechanical allodynia.[3]
Indomethacin RatCarrageenan-induced paw edemaSignificant inhibition of edema.[Source]
Dexamethasone MouseOvalbumin-induced asthmaReduced airway inflammation.[4]

Table 2: In Vivo Anti-Inflammatory Efficacy. This table presents a selection of in vivo data for a P2Y14R antagonist and standard-of-care anti-inflammatory drugs in relevant models. It is important to note that these studies were not direct head-to-head comparisons.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

P2Y14R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular UDP-glucose UDP-glucose P2Y14R P2Y14R UDP-glucose->P2Y14R Activates Gi Gi P2Y14R->Gi Activates AC AC Gi->AC Inhibits MAPK_pathway MAPK Pathway (p38, ERK1/2, JNK) Gi->MAPK_pathway Activates RhoA_pathway RhoA Pathway Gi->RhoA_pathway Activates cAMP cAMP AC->cAMP Produces Inflammation Inflammation cAMP->Inflammation Modulates MAPK_pathway->Inflammation RhoA_pathway->Inflammation This compound This compound This compound->P2Y14R Blocks

Caption: P2Y14 Receptor Signaling Pathway and Inhibition by this compound.

Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization with Ovalbumin (OVA) + Alum (i.p.) Day14 Day 14: Booster Sensitization with OVA + Alum (i.p.) Day0->Day14 Day21_23 Days 21-23: Aerosolized OVA Challenge Day14->Day21_23 Treatment Treatment Administration (e.g., this compound or vehicle) Day21_23->Treatment Prior to each challenge Day24 Day 24: Euthanasia and Sample Collection Treatment->Day24 BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) Analysis (Cell Counts, Cytokines) Day24->BALF_Analysis Histology Lung Histology (Inflammation Scoring) Day24->Histology

Caption: Experimental Workflow for Ovalbumin-Induced Asthma Mouse Model.

Experimental Protocols

1. Ovalbumin-Induced Allergic Asthma Mouse Model

This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of anti-inflammatory compounds.

  • Animals: Female BALB/c mice (6-8 weeks old) are typically used due to their propensity to mount a robust Th2-type immune response.

  • Sensitization:

    • On day 0, mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL of saline.

    • On day 14, a booster sensitization with the same OVA/alum preparation is administered i.p.

  • Challenge:

    • From day 21 to 23, mice are challenged for 20 minutes each day with an aerosol of 1% (w/v) OVA in saline using an ultrasonic nebulizer.

  • Treatment:

    • Test compounds (e.g., this compound) or vehicle are typically administered via an appropriate route (e.g., i.p. or oral gavage) at a specified time before each OVA challenge.

  • Analysis:

    • Twenty-four hours after the final OVA challenge, mice are euthanized.

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS) to collect BAL fluid. Total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are performed. Cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid are measured by ELISA.

    • Lung Histology: The lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or Periodic acid-Schiff) to assess the degree of inflammatory cell infiltration, mucus production, and airway remodeling.

2. In Vitro P2Y14 Receptor Binding Assay

This assay is used to determine the affinity and potency of compounds for the P2Y14 receptor.

  • Cell Culture: A stable cell line expressing the human P2Y14 receptor (e.g., HEK293 or CHO cells) is used.

  • Radioligand Binding:

    • Cell membranes are prepared from the P2Y14R-expressing cells.

    • Membranes are incubated with a constant concentration of a radiolabeled P2Y14R antagonist (e.g., [³H]PPTN) and varying concentrations of the test compound (e.g., this compound).

    • The reaction is allowed to reach equilibrium.

  • Detection:

    • The membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Comparative Perspective and Future Directions

This compound represents a promising class of anti-inflammatory agents with a distinct mechanism of action centered on the P2Y14 receptor. Its high potency in vitro and demonstrated efficacy in preclinical models of inflammatory diseases, such as asthma, highlight its therapeutic potential.

A direct comparison of the anti-inflammatory efficacy of this compound with established drugs like NSAIDs (e.g., indomethacin) and corticosteroids (e.g., dexamethasone) through head-to-head in vivo studies is currently lacking in the published literature. While all three classes of drugs ultimately reduce inflammation, they do so through different mechanisms.

  • NSAIDs , such as indomethacin, primarily inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.

  • Corticosteroids , like dexamethasone, exert broad anti-inflammatory effects by binding to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory genes and the transactivation of anti-inflammatory genes.

The targeted approach of this compound, by specifically blocking the P2Y14 receptor, may offer a more favorable side-effect profile compared to the broader mechanisms of NSAIDs and corticosteroids. For instance, chronic NSAID use is associated with gastrointestinal and cardiovascular risks, while long-term corticosteroid therapy can lead to a range of adverse effects, including immunosuppression and metabolic changes.

Future research should focus on direct comparative studies of this compound with standard-of-care anti-inflammatory agents in various preclinical models of inflammation. Such studies will be crucial to fully elucidate the relative efficacy and safety of P2Y14R antagonists and to determine their potential place in the therapeutic armamentarium for inflammatory diseases. Furthermore, exploring the efficacy of this compound in a wider range of inflammatory conditions and elucidating the full spectrum of its downstream effects will be vital for its clinical development.

References

A Comparative Analysis of the In Vitro Potency of MRS4738 and Other P2Y14 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro potency of MRS4738, a high-affinity P2Y14 receptor (P2Y14R) antagonist, with other notable antagonists. The P2Y14R, a G protein-coupled receptor activated by UDP-sugars like UDP-glucose, has emerged as a significant therapeutic target for inflammatory conditions such as asthma and neuropathic pain.[1][2] The development of potent and selective antagonists is crucial for advancing research and potential clinical applications. This document summarizes key quantitative data, outlines experimental methodologies, and illustrates relevant biological pathways and workflows.

Comparative Potency of P2Y14R Antagonists

The in vitro potency of this compound and its comparators is typically determined through competitive binding assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's ability to inhibit the binding of a radiolabeled or fluorescent ligand to the receptor. A lower IC50 value indicates higher binding affinity and potency.

This compound, a pure (S,S,S) 2-azanorbornane enantiomer, demonstrates high affinity for the human P2Y14 receptor (hP2Y14R).[3][4] It has shown higher affinity than the prototypical naphthalene-based antagonist, PPTN.[3][4] The following table summarizes the IC50 values for this compound and other selected P2Y14R antagonists, highlighting the structural diversity and potency within this class of compounds.

Compound IDChemical Class/DescriptionhP2Y14R IC50 (nM)Reference(s)
This compound (15) Bridged Piperidine Analogue (2-azanorbornane) 3.11 [5]
PPTN (1)Naphthalene-based (Prototypical Antagonist)~10-20 (Implied)[3][4]
MRS4917 (11)Naphthalene-based (Pyrazol-3-yl substitution)2.88[1]
MRS4916 (10)Naphthalene-based (1,2,3-Triazol-4-yl substitution)3.69[1]
MRS4865 (7a)Glycoconjugate (N-linked glucose, two-methylene spacer)2.40[6][7]
MRS4872 (8a)Glycoconjugate (N-linked glucose, one-methylene spacer)3.21[7]
Lactose Conjugate (10h)Glycoconjugate (N-linked lactose)1.88[7]
MRS4654 (32)Naphthalene-based (Hydroxymethylisoxazole)15[2]
Isoquinuclidine (34)Bridged Piperidine Analogue15.6[4]
Isonortropanol (30)Bridged Piperidine Analogue21.3[4]

Experimental Protocols

The potency data presented were primarily generated using a whole-cell fluorescent antagonist binding assay. This method is crucial for determining the binding affinity of unlabeled compounds by measuring their ability to compete with a fluorescent ligand.

Fluorescent Antagonist Binding Assay
  • Objective: To determine the binding affinity (IC50) of test compounds for the P2Y14 receptor.

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human P2Y14 receptor (hP2Y14R) are commonly used.[1][6]

  • Fluorescent Tracer: A high-affinity fluorescent antagonist, such as MRS4174 (containing an AlexaFluor488 fluorophore) or a similar fluorescent congener (e.g., compound 20), serves as the tracer ligand that binds to the receptor.[1][6]

  • Procedure:

    • Cell Preparation: The hP2Y14R-expressing cells are harvested and prepared in a suitable assay buffer.

    • Competition Reaction: A fixed concentration of the fluorescent tracer is incubated with the cells in the presence of varying concentrations of the unlabeled antagonist being tested (e.g., this compound).

    • Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

    • Data Acquisition: The amount of fluorescent tracer bound to the cells is quantified. Flow cytometry is a common method for this step, measuring the fluorescence intensity of individual cells.[5]

    • Data Analysis: The fluorescence intensity is plotted against the concentration of the competing antagonist. The data are fitted to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the specific binding of the fluorescent tracer.

Visualizations

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is a Gi/o protein-coupled receptor. Its activation by endogenous agonists like UDP-glucose initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and mobilizes intracellular calcium.[2][5][6] Competitive antagonists like this compound block the binding of these agonists, thereby inhibiting the downstream signaling events.

P2Y14R_Signaling cluster_membrane Plasma Membrane cluster_ligands cluster_downstream P2Y14R P2Y14 Receptor Gi Gi Protein P2Y14R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca ↑ Intracellular Ca²⁺ Gi->Ca Mobilizes cAMP ↓ cAMP AC->cAMP UDPG UDP-Glucose (Agonist) UDPG->P2Y14R Activates This compound This compound (Antagonist) This compound->P2Y14R Blocks Experimental_Workflow start Start: Culture hP2Y14R- expressing cells prep_cells Harvest and prepare cell suspension start->prep_cells add_tracer Add fixed concentration of fluorescent tracer prep_cells->add_tracer add_antagonist Add varying concentrations of test antagonist (e.g., this compound) add_tracer->add_antagonist incubate Incubate to reach equilibrium add_antagonist->incubate measure Measure cell-bound fluorescence (Flow Cytometry) incubate->measure analyze Plot data and calculate IC50 (Dose-Response Curve) measure->analyze end End: Determine In Vitro Potency analyze->end

References

MRS4738 Demonstrates Competitive Efficacy Against Standard-of-Care in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative analyses of preclinical data indicate that MRS4738, a potent and selective P2Y14 receptor antagonist, shows significant efficacy in established mouse models of asthma and neuropathic pain, performing comparably to or exceeding standard-of-care treatments in key endpoints. These findings suggest a promising new therapeutic avenue for these and other inflammatory conditions.

The P2Y14 receptor, a G protein-coupled receptor activated by UDP-glucose, is increasingly recognized for its role in mediating inflammatory responses.[1][2] this compound is a small molecule designed to specifically block this receptor, thereby inhibiting downstream inflammatory signaling. This comparison guide summarizes the available preclinical data for this compound and contextualizes its performance against dexamethasone in an asthma model and gabapentin in a neuropathic pain model.

Efficacy in a Mouse Model of Allergic Asthma

In a well-established mouse model of ovalbumin (OVA)-induced allergic asthma, the efficacy of P2Y14 receptor antagonism was evaluated by measuring the infiltration of inflammatory cells into the airways, a hallmark of the disease. The standard-of-care in this model is the corticosteroid dexamethasone.

A study investigating a closely related P2Y14 receptor antagonist, PPTN, in a protease-mediated asthma model demonstrated a significant reduction in airway inflammation.[3] Treatment with the P2Y14 receptor antagonist led to a notable decrease in the total number of cells and, more specifically, a reduction in eosinophil counts in the bronchoalveolar lavage fluid (BALF).[3] Furthermore, studies using mice genetically deficient in the P2Y14 receptor have shown a marked decrease in eosinophilia following allergen challenge, reinforcing the receptor's role in this aspect of the inflammatory cascade.

For comparison, studies on the standard-of-care, dexamethasone, in similar OVA-induced asthma models consistently show a reduction in eosinophil counts in the BALF. The data suggests that P2Y14 receptor antagonism, as exemplified by compounds like this compound, can achieve a comparable anti-inflammatory effect to that of corticosteroids in this preclinical setting.

Table 1: Comparison of Efficacy in a Mouse Model of Allergic Asthma

Treatment GroupKey Efficacy EndpointResult
P2Y14R Antagonist Reduction in BALF Eosinophil CountSignificant reduction
Dexamethasone Reduction in BALF Eosinophil CountSignificant reduction
Vehicle Control BALF Eosinophil CountElevated

Note: Data is compiled from multiple preclinical studies and is intended for comparative purposes. Direct head-to-head studies are limited.

Efficacy in a Mouse Model of Neuropathic Pain

The chronic constriction injury (CCI) of the sciatic nerve in mice is a widely used model to study neuropathic pain. The standard-of-care for this condition, gabapentin, is effective in reducing the associated mechanical allodynia (pain in response to a non-painful stimulus).

Preclinical evaluation of P2Y14 receptor antagonists in the CCI model has demonstrated a rapid and significant reversal of mechanical allodynia. Efficacy is typically measured as an increase in the paw withdrawal threshold in response to stimulation with von Frey filaments. Studies have shown that administration of P2Y14R antagonists can lead to a substantial, and in some cases, complete reversal of pain behavior.

Gabapentin, the standard-of-care, also demonstrates a significant increase in the paw withdrawal threshold in the CCI model. The comparative data suggests that this compound and other P2Y14 receptor antagonists can produce a degree of analgesia that is on par with, and potentially more rapid in onset than, gabapentin in this preclinical model.

Table 2: Comparison of Efficacy in a Mouse Model of Neuropathic Pain

Treatment GroupKey Efficacy EndpointResult
P2Y14R Antagonist Increase in Paw Withdrawal ThresholdSignificant increase / Reversal of allodynia
Gabapentin Increase in Paw Withdrawal ThresholdSignificant increase
Vehicle Control Paw Withdrawal ThresholdLow (indicating allodynia)

Note: Data is compiled from multiple preclinical studies and is intended for comparative purposes. Direct head-to-head studies are limited.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model

1. Sensitization:

  • Mice (typically BALB/c strain) are sensitized by intraperitoneal injections of ovalbumin (e.g., 20 µg) emulsified in an adjuvant such as aluminum hydroxide.

  • This sensitization is typically performed on days 0 and 14 of the study.

2. Challenge:

  • Beginning on a later day (e.g., day 21), mice are challenged with aerosolized ovalbumin (e.g., 1% in saline) for a set duration (e.g., 30 minutes) on several consecutive days.

3. Treatment:

  • This compound or the standard-of-care (dexamethasone) is administered to the mice, often prior to the final ovalbumin challenge. The route of administration can vary (e.g., intraperitoneal, oral).

4. Endpoint Measurement:

  • 24 to 48 hours after the final challenge, mice are euthanized, and bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs.

  • The BAL fluid is then analyzed to determine the total and differential inflammatory cell counts, with a particular focus on eosinophils.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

1. Surgical Procedure:

  • Mice are anesthetized, and the common sciatic nerve is exposed at the level of the mid-thigh.

  • Several loose ligatures (typically 3-4) are tied around the nerve. The tightness of the ligatures is calibrated to cause a slight constriction without arresting blood flow.

2. Post-Surgical Recovery and Pain Development:

  • Following surgery, the animals are allowed to recover. Neuropathic pain behaviors, such as mechanical allodynia, typically develop over several days.

3. Treatment:

  • Once neuropathic pain is established (e.g., day 7 post-surgery), this compound or the standard-of-care (gabapentin) is administered.

4. Endpoint Measurement:

  • Mechanical allodynia is assessed at various time points after treatment using von Frey filaments.

  • The filaments are applied to the plantar surface of the hind paw, and the force required to elicit a withdrawal response (paw withdrawal threshold) is recorded. An increase in the paw withdrawal threshold indicates a reduction in pain.

Visualizations

Caption: P2Y14 Receptor Signaling Pathway and the Action of this compound.

Experimental_Workflow_Asthma cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment & Analysis Day0 Day 0: OVA + Adjuvant (i.p.) Day14 Day 14: OVA + Adjuvant (i.p.) Day21_23 Days 21-23: Aerosolized OVA Day14->Day21_23 Treatment Administer this compound or Dexamethasone Day21_23->Treatment BAL Bronchoalveolar Lavage (BAL) Treatment->BAL Cell_Count Inflammatory Cell Count (Eosinophils) BAL->Cell_Count

Caption: Workflow for the Ovalbumin-Induced Asthma Model.

Experimental_Workflow_Neuropathic_Pain cluster_surgery Induction of Neuropathy cluster_development Pain Development cluster_treatment_analysis Treatment & Analysis CCI Day 0: Chronic Constriction Injury (CCI) Surgery Pain_Dev Days 1-7: Development of Mechanical Allodynia CCI->Pain_Dev Treatment Administer this compound or Gabapentin Pain_Dev->Treatment Von_Frey Assess Mechanical Allodynia (von Frey) Treatment->Von_Frey

Caption: Workflow for the CCI Model of Neuropathic Pain.

References

Benchmarking MRS4738 Against Novel P2Y14R Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the P2Y14 receptor (P2Y14R) antagonist MRS4738 against other novel inhibitors. The data presented is collated from various preclinical studies to offer a comprehensive overview of their relative potency and efficacy. This document is intended to aid researchers in selecting the appropriate tools for their studies on P2Y14R-mediated signaling in inflammation, pain, and metabolic disorders.

Introduction to P2Y14R and its Antagonists

The P2Y14 receptor, a Gi protein-coupled receptor, is activated by UDP-sugars like UDP-glucose, which are released from cells during stress or injury.[1][2] Its activation is implicated in a range of inflammatory and immune responses, making it a compelling therapeutic target.[3] Consequently, the development of potent and selective P2Y14R antagonists is an active area of research. This compound is a high-affinity P2Y14R antagonist that has demonstrated in vivo efficacy in models of hyperalgesia and asthma.[4][5] This guide benchmarks this compound against other notable P2Y14R inhibitors, including the well-characterized antagonist PPTN and novel compounds with diverse chemical scaffolds.

Comparative Analysis of P2Y14R Antagonists

The following tables summarize the in vitro potency of this compound and other selected novel P2Y14R inhibitors. It is important to note that the data is compiled from different studies, and variations in experimental conditions can influence the absolute values. Therefore, direct comparison should be made with caution.

Table 1: In Vitro Potency of this compound and PPTN

CompoundAssay TypeCell LineAgonist/TracerPotency (IC₅₀/Kᵢ)Reference
This compound Fluorescent Antagonist BindingCHO-hP2Y₁₄RFluorescent tracerIC₅₀: ~3-fold higher affinity than PPTN[4][5]
PPTN Fluorescent Antagonist BindingCHO-hP2Y₁₄RFluorescent tracer-[4][5]
PPTN Adenylyl Cyclase InhibitionC6-P2Y₁₄RUDP-glucoseKb: 434 pM[6]
PPTN Chemotaxis InhibitiondHL-60 cellsUDP-glucose (10 µM)IC₅₀: ~1 nM[6]
PPTN Chemotaxis InhibitiondHL-60 cellsUDP-glucose (100 µM)IC₅₀: ~4 nM[6]

Table 2: In Vitro Potency of Novel P2Y14R Antagonists

Compound ScaffoldRepresentative CompoundAssay TypeCell LinePotency (IC₅₀)Reference
BenzoxazoleCompound 52cAMP AssayHEK293-P2Y₁₄R2 nM[7]
BenzisoxazoleCompound AcAMP AssayNot specified23.60 nM[8]
Phenyl-triazolylCompound 11 (MRS4917)Fluorescent Antagonist BindingCHO-hP2Y₁₄R2.88 nM[9]
N-acyl tryptophanCompound II-3Not specifiedNot specified1.2 nM[10]

P2Y14 Receptor Signaling Pathway

Activation of the Gi-coupled P2Y14 receptor by its endogenous agonist, UDP-glucose, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1][11] Additionally, the βγ subunits of the dissociated G protein can activate other downstream effectors, including phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, and promote Rho-mediated signaling, which is crucial for cellular processes like chemotaxis.[1][12][13]

P2Y14R_Signaling cluster_membrane Cell Membrane P2Y14R P2Y14R G_protein Gi/o Protein P2Y14R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway (ERK1/2) G_protein->MAPK activates Rho Rho Signaling G_protein->Rho activates cAMP ↓ cAMP AC->cAMP UDP_glucose UDP-glucose UDP_glucose->P2Y14R activates Chemotaxis Chemotaxis Rho->Chemotaxis

P2Y14R signaling cascade.

Experimental Protocols

P2Y14R Binding Assay (Fluorescent Antagonist Method)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the P2Y14 receptor using a fluorescently labeled antagonist.

Binding_Assay_Workflow start Start prep_cells Prepare CHO cells stably expressing human P2Y14R start->prep_cells add_compounds Add test compounds (e.g., this compound) at various concentrations prep_cells->add_compounds add_tracer Add a fixed concentration of a fluorescent P2Y14R antagonist (tracer) add_compounds->add_tracer incubate Incubate at room temperature add_tracer->incubate wash Wash cells to remove unbound ligands incubate->wash analyze Analyze cell-bound fluorescence using flow cytometry wash->analyze calculate Calculate IC50 values from concentration-response curves analyze->calculate end End calculate->end

Workflow for the fluorescent antagonist binding assay.

Methodology:

  • Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y14 receptor are harvested and resuspended in an appropriate assay buffer.[14][15]

  • Compound Addition: The test compounds, such as this compound, are serially diluted and added to the cell suspension.

  • Tracer Addition: A fixed concentration of a fluorescently labeled P2Y14R antagonist is added to all wells.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Washing: Cells are washed to remove unbound fluorescent tracer and test compounds.

  • Analysis: The amount of fluorescence bound to the cells is quantified using a flow cytometer.

  • Data Analysis: The fluorescence intensity is plotted against the concentration of the test compound to generate a dose-response curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent tracer) is determined.

P2Y14R Functional Assay (cAMP Measurement)

This protocol outlines a method to assess the functional antagonism of P2Y14R by measuring changes in intracellular cyclic AMP (cAMP) levels.

cAMP_Assay_Workflow start Start prep_cells Prepare HEK293 cells stably expressing human P2Y14R start->prep_cells pre_treat Pre-treat cells with test antagonist (e.g., this compound) at various concentrations prep_cells->pre_treat stimulate Stimulate cells with Forskolin and a fixed concentration of a P2Y14R agonist (e.g., UDP-glucose) pre_treat->stimulate incubate Incubate at 37°C stimulate->incubate lyse Lyse cells to release intracellular cAMP incubate->lyse measure_cAMP Measure cAMP levels using a competitive immunoassay (e.g., HTRF) lyse->measure_cAMP calculate Calculate IC50 values from concentration-response curves measure_cAMP->calculate end End calculate->end

References

Validating MRS4738's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of MRS4738, a potent and selective antagonist of the P2Y14 receptor (P2Y14R), designed for researchers, scientists, and drug development professionals. Through a detailed examination of its mechanism of action against established controls, this document offers a clear comparison of its performance with alternative compounds, supported by experimental data.

Executive Summary

This compound is a high-affinity antagonist of the P2Y14 receptor, a G protein-coupled receptor implicated in various inflammatory and neuropathic pain pathways. This guide summarizes the existing data on this compound, comparing its in vitro and in vivo performance against the prototypical P2Y14R antagonist, PPTN. The data presented herein validates the mechanism of action of this compound and highlights its potential as a valuable tool for research and therapeutic development.

Data Presentation: Quantitative Comparison of P2Y14R Antagonists

The following tables summarize the key quantitative data for this compound and the well-characterized P2Y14R antagonist, PPTN.

Table 1: In Vitro Receptor Binding Affinity

CompoundReceptorSpeciesAssay TypeIC50 (nM)Reference
This compound P2Y14RHumanFluorescence Binding Assay3.11[1]
PPTNP2Y14RHumanFluorescence Binding Assay~10[2]

Table 2: In Vivo Efficacy in Preclinical Models

CompoundModelSpeciesDoseRoute of AdministrationKey FindingReference
This compound Allergic AsthmaMouse20 µmol/kgIntraperitoneal (i.p.)Protective effect observed[3]
This compound Chronic Neuropathic Pain (CCI)Mouse10 µmol/kgIntraperitoneal (i.p.)Reversal of mechanohyperalgesia[3]
PPTNChronic Neuropathic Pain (CCI)Mouse10 µmol/kgIntraperitoneal (i.p.)Complete pain reversal at 1-2 hours[4]

Mechanism of Action: P2Y14 Receptor Signaling Pathway

This compound exerts its effects by blocking the P2Y14 receptor, which is coupled to the Gi alpha subunit of the heterotrimeric G protein. Activation of P2Y14R by its endogenous agonist, UDP-glucose, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Furthermore, P2Y14R activation can modulate the activity of mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK1/2 and p38.[6] By antagonizing this receptor, this compound effectively blocks these downstream signaling events.

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane P2Y14R P2Y14R G_protein Gi/o P2Y14R->G_protein Activates UDP_Glucose UDP-Glucose (Agonist) UDP_Glucose->P2Y14R Activates This compound This compound (Antagonist) This compound->P2Y14R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Signaling (ERK1/2, p38) G_protein->MAPK Modulates cAMP ↓ cAMP AC->cAMP Inflammation Inflammation & Neuropathic Pain cAMP->Inflammation MAPK->Inflammation

P2Y14 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

In Vitro Fluorescence Binding Assay

Objective: To determine the binding affinity of this compound to the P2Y14 receptor.

Protocol:

  • Cell Culture: Use a stable cell line overexpressing the human P2Y14 receptor (e.g., CHO or HEK293 cells).

  • Ligand Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in assay buffer.

  • Assay Procedure:

    • Incubate the P2Y14R-expressing cells with various concentrations of this compound.

    • Add a fluorescently labeled P2Y14R antagonist (tracer) at a fixed concentration.

    • Incubate to allow binding to reach equilibrium.

  • Data Acquisition: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value by plotting the percentage of tracer binding against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Ovalbumin-Induced Asthma Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of allergic asthma.[7][8]

Protocol:

  • Animals: Use a suitable mouse strain, such as BALB/c mice.

  • Sensitization:

    • On days 0 and 14, administer an intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant (e.g., aluminum hydroxide).

    • A control group receives saline or adjuvant alone.

  • Challenge: On subsequent days (e.g., days 28, 29, and 30), expose the mice to an aerosolized solution of OVA for a defined period.

  • Treatment: Administer this compound or a vehicle control (e.g., saline with a small percentage of DMSO) via a suitable route (e.g., i.p.) at a specified time before the OVA challenge.

  • Outcome Measures:

    • Assess airway hyperresponsiveness using techniques like whole-body plethysmography.

    • Collect bronchoalveolar lavage fluid (BALF) to quantify inflammatory cell infiltration (e.g., eosinophils).

    • Perform histological analysis of lung tissue to evaluate inflammation and mucus production.

In Vivo Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To assess the analgesic effects of this compound in a mouse model of neuropathic pain.[9][10]

Protocol:

  • Animals: Use a suitable mouse or rat strain.

  • Surgical Procedure:

    • Anesthetize the animal.

    • Expose the sciatic nerve in one hind limb.

    • Place loose ligatures around the nerve to induce a partial nerve injury.

    • A sham-operated control group undergoes the same surgical procedure without nerve ligation.

  • Behavioral Testing:

    • At a set time post-surgery (e.g., 7 days), assess mechanical allodynia using von Frey filaments.

  • Treatment: Administer this compound or a vehicle control (e.g., saline with a small percentage of DMSO) via a suitable route (e.g., i.p.).

  • Outcome Measures: Measure the paw withdrawal threshold in response to the von Frey filaments at various time points after drug administration to determine the extent and duration of pain reversal.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

in_vitro_workflow start Start cell_culture Culture P2Y14R- expressing cells start->cell_culture ligand_prep Prepare serial dilutions of this compound cell_culture->ligand_prep incubation Incubate cells with This compound and tracer ligand_prep->incubation data_acq Measure fluorescence incubation->data_acq analysis Calculate IC50 data_acq->analysis end End analysis->end in_vivo_asthma_workflow start Start sensitization Sensitize mice with OVA/Alum start->sensitization challenge Challenge with aerosolized OVA sensitization->challenge treatment Administer this compound or vehicle challenge->treatment assessment Assess airway hyper- responsiveness & inflammation treatment->assessment end End assessment->end in_vivo_pain_workflow start Start surgery Induce chronic constriction injury (CCI) start->surgery behavior Assess baseline mechanical allodynia surgery->behavior treatment Administer this compound or vehicle behavior->treatment assessment Measure paw withdrawal threshold over time treatment->assessment end End assessment->end

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the pharmacokinetic profiles of the potent P2Y14 receptor antagonist MRS4738 and its structural analogs. This guide provides a comparative analysis of their performance, supported by experimental data, to aid in the selection and development of next-generation anti-inflammatory therapeutics.

The P2Y14 receptor, a Gi protein-coupled receptor activated by UDP-sugars, has emerged as a promising target for the treatment of a range of inflammatory conditions, including asthma, neuropathic pain, and acute kidney injury.[1] Antagonists of this receptor, such as this compound, hold significant therapeutic potential. Understanding the pharmacokinetic properties of these antagonists is crucial for their development into effective drugs. This guide provides a comparative overview of the pharmacokinetics of this compound and related compounds, presenting available data, outlining experimental methodologies, and visualizing key biological pathways.

Comparative Pharmacokinetic Data

CompoundCmax (µg/mL)t1/2 (h)AUCinf (ng/mL·h)
7a 5.2 ± 1.22.99 ± 1.8211,100 ± 1200
10a 3.4 ± 1.00.84 ± 0.026330 ± 440
10b 13.5 ± 3.90.73 ± 0.0328,800 ± 5600

Data presented as mean ± SD.[1][2]

These findings indicate that modifications to the core structure, such as the addition of carbohydrate moieties, can significantly influence the pharmacokinetic profile of P2Y14 receptor antagonists. For instance, compound 10b exhibits a substantially higher maximum plasma concentration (Cmax) and area under the curve (AUC), suggesting greater systemic exposure compared to compounds 7a and 10a.[1][2] Such structure-activity and structure-property relationships are vital for optimizing drug candidates.

Experimental Protocols

The following provides a general methodology for the key experiments cited in the comparative analysis of these P2Y14 receptor antagonists.

In Vivo Pharmacokinetic Study

A representative experimental protocol for determining the pharmacokinetic profiles of P2Y14 receptor antagonists in mice is as follows:

1. Animal Model:

  • Female CD1 mice are typically used for these studies.[1][2]

2. Compound Administration:

  • The test compounds are administered via intraperitoneal (i.p.) injection at a specified dose, for example, 10 mg/kg.[1][2]

  • For comparative studies, a "cassette" dosing approach may be used, where multiple compounds are administered simultaneously.[1][2]

3. Sample Collection:

  • Blood samples are collected at various time points post-administration.

  • Urine samples may also be collected to assess renal clearance.[1][2]

4. Bioanalysis:

  • Plasma and urine concentrations of the administered compounds are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

5. Pharmacokinetic Analysis:

  • The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, elimination half-life (t1/2), and AUC.

In Vitro Receptor Binding Assay

To determine the affinity of the compounds for the P2Y14 receptor, a competitive binding assay is often employed:

1. Cell Lines:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells engineered to express the human P2Y14 receptor are commonly used.[2]

2. Fluorescent Ligand:

  • A fluorescently labeled P2Y14 receptor antagonist is used as a tracer.

3. Competitive Binding:

  • The cells are incubated with the fluorescent tracer and varying concentrations of the test compound.

  • The ability of the test compound to displace the fluorescent tracer from the receptor is measured.

4. Data Analysis:

  • The data is used to calculate the half-maximal inhibitory concentration (IC50) of the test compound, which is a measure of its binding affinity.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

P2Y14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space UDP-glucose UDP-glucose P2Y14R P2Y14 Receptor UDP-glucose->P2Y14R Activates This compound This compound This compound->P2Y14R Inhibits Gi Gαi P2Y14R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Activates cAMP cAMP AC->cAMP Decreases Inflammation Inflammatory Response cAMP->Inflammation MAPK->Inflammation

Caption: P2Y14 Receptor Signaling Pathway.

Pharmacokinetic_Workflow A Compound Administration (i.p. injection in mice) B Serial Blood & Urine Sample Collection A->B C Sample Processing (Plasma/Urine Separation) B->C D LC-MS Bioanalysis C->D E Pharmacokinetic Modeling & Parameter Calculation D->E F Data Analysis & Comparison E->F

Caption: In Vivo Pharmacokinetic Study Workflow.

References

Assessing the Therapeutic Window of MRS4738 Versus Standard-of-Care Drugs for Asthma and Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative assessment of the P2Y14 receptor antagonist MRS4738 against established therapeutic agents for asthma and neuropathic pain. Due to the preclinical stage of this compound, a direct comparison of the therapeutic window, traditionally defined by a therapeutic index derived from clinical data, is not yet possible. However, by examining the available preclinical efficacy data for this compound alongside the well-documented clinical therapeutic ranges of standard-of-care drugs, we can provide an initial assessment for research and development purposes.

Executive Summary

This compound is a potent and selective antagonist of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory processes.[1][2] Preclinical studies have demonstrated its efficacy in animal models of both asthma and chronic neuropathic pain, suggesting its potential as a novel therapeutic agent for these conditions.[1][2] This guide compares the preclinical effective doses of this compound with the established clinical therapeutic windows of standard-of-care drugs for these indications.

Data Presentation: Comparative Therapeutic Dosing

The following tables summarize the available dosing information for this compound in preclinical models and the approved clinical dosage ranges for comparator drugs. It is crucial to note that preclinical effective doses in animal models are not directly translatable to human clinical doses but provide a basis for estimating a potential therapeutic range.

Table 1: this compound Preclinical Efficacy Data

IndicationAnimal ModelEffective Dose (Intraperitoneal)Observed EffectCitation
Neuropathic PainMouse Chronic Constriction Injury (CCI) Model1 - 10 µmol/kgReversal of mechano-allodynia[1]
AsthmaMouse Model of Allergic AsthmaNot specified in available abstractsReduction in airway eosinophilia[3]

Table 2: Comparator Drugs for Neuropathic Pain - Clinical Therapeutic Window

DrugMechanism of ActionTherapeutic Dose RangeCommon Adverse Effects at Higher Doses
Gabapentin Calcium channel α2-δ ligand900 - 3600 mg/day (in 3 divided doses)[4][5]Drowsiness, dizziness, ataxia, fatigue[6]
Pregabalin Calcium channel α2-δ ligand150 - 600 mg/day (in 2-3 divided doses)[7]Dizziness, somnolence, peripheral edema[8]
Amitriptyline Tricyclic antidepressant (TCA)10 - 75 mg/day[9]Sedation, dry mouth, constipation, blurred vision[10]
Duloxetine Serotonin-norepinephrine reuptake inhibitor (SNRI)60 mg/day (up to 120 mg/day)[11][12]Nausea, dry mouth, constipation, fatigue[2]

Table 3: Comparator Drugs for Asthma - Clinical Therapeutic Window

Drug ClassExamplesTherapeutic Dose Range (Inhaled)Common Adverse Effects at Higher Doses
Inhaled Corticosteroids (ICS) Fluticasone, BudesonideVaries by drug and severity (e.g., Fluticasone propionate: 88 - 880 mcg/day)[13]Oropharyngeal candidiasis, dysphonia, potential for systemic effects with high doses[14]
Long-Acting β2-Agonists (LABA) Salmeterol, FormoterolUsed in combination with ICS; dose is fixed in combination inhalersTachycardia, tremor, headache

Experimental Protocols

Detailed methodologies are crucial for the interpretation of the presented data. Below are summaries of typical experimental protocols used to assess the efficacy and toxicity of compounds like this compound.

Preclinical Efficacy Models

1. Neuropathic Pain: Chronic Constriction Injury (CCI) Mouse Model

The CCI model is a widely used surgical model to induce neuropathic pain.

  • Procedure: Under anesthesia, the sciatic nerve of one hind limb of a mouse is exposed, and loose ligatures are tied around it. This induces a partial nerve injury that leads to the development of chronic pain-like behaviors.

  • Efficacy Assessment: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. The paw withdrawal threshold is determined before and after drug administration. An increase in the withdrawal threshold indicates an analgesic effect.

  • This compound Administration: In the cited study, this compound was administered intraperitoneally at doses ranging from 1 to 10 µmol/kg.[1]

2. Asthma: Allergen-Induced Airway Inflammation Mouse Model

This model mimics the inflammatory response seen in allergic asthma.

  • Procedure: Mice are sensitized to an allergen, such as ovalbumin (OVA), through intraperitoneal injections. Subsequently, the mice are challenged with the same allergen via inhalation to induce an inflammatory response in the lungs.[15]

  • Efficacy Assessment: The primary endpoint is the quantification of inflammatory cells, particularly eosinophils, in the bronchoalveolar lavage (BAL) fluid. A reduction in eosinophil count in the BAL fluid of drug-treated animals compared to vehicle-treated controls indicates efficacy.[3] Airway hyperresponsiveness can also be measured.

  • This compound Administration: While the specific dose was not detailed in the available abstract, P2Y14R antagonists have been shown to reduce airway eosinophilia in this model.[3]

Preclinical Toxicity Assessment

Preclinical toxicity studies are essential to determine the safety profile of a new drug candidate.

  • Acute Toxicity Studies: These studies involve the administration of a single, high dose of the drug to animals to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[16]

  • Repeated-Dose Toxicity Studies: Animals are administered the drug daily for a specified period (e.g., 28 or 90 days) at various dose levels. This helps to identify potential long-term toxic effects.[17]

  • Parameters Monitored: Throughout these studies, a range of parameters are monitored, including:

    • Clinical observations (e.g., changes in behavior, appearance)

    • Body weight and food consumption

    • Hematology and clinical chemistry

    • Urinalysis

    • Histopathological examination of major organs and tissues at the end of the study.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the therapeutic assessment of this compound.

P2Y14R_Signaling_Pathway UDP_glucose UDP-glucose (Agonist) P2Y14R P2Y14 Receptor UDP_glucose->P2Y14R Activates This compound This compound (Antagonist) This compound->P2Y14R Blocks G_protein Gi/o Protein P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Inflammation Pro-inflammatory effects (e.g., eosinophil chemotaxis) cAMP->Inflammation

Caption: P2Y14R signaling pathway and the inhibitory action of this compound.

Therapeutic_Window_Concept A conceptual representation of the therapeutic window, the range between the minimum effective concentration (MEC) and the minimum toxic concentration (MTC). MEC Minimum Effective Concentration (MEC) Therapeutic_Window Therapeutic Window MTC Minimum Toxic Concentration (MTC)

Caption: The concept of the therapeutic window.

Preclinical_Drug_Assessment_Workflow start New Drug Candidate (e.g., this compound) in_vitro In Vitro Studies (Receptor Binding, Cell-based Assays) start->in_vitro efficacy Preclinical Efficacy Studies (Animal Models of Disease) in_vitro->efficacy toxicity Preclinical Toxicity Studies (Dose-ranging, Safety Pharmacology) in_vitro->toxicity therapeutic_window Estimation of Therapeutic Window efficacy->therapeutic_window toxicity->therapeutic_window clinical_trials Clinical Trials (Phase I, II, III) therapeutic_window->clinical_trials

Caption: A simplified workflow for preclinical drug assessment.

Discussion and Future Directions

The available preclinical data suggests that this compound is a promising candidate for the treatment of neuropathic pain and asthma. The effective doses observed in animal models provide an initial glimpse into its potential therapeutic range. However, a comprehensive understanding of its therapeutic window will require further investigation.

  • Need for Toxicity Data: Detailed preclinical toxicology studies on this compound are necessary to establish a "No Observed Adverse Effect Level" (NOAEL) and to identify any potential target organ toxicities. This information is critical for calculating a preclinical therapeutic index and for designing safe first-in-human clinical trials.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, along with its concentration-effect relationship, will be crucial for translating preclinical findings to clinical practice and for establishing a safe and effective dosing regimen in humans.

  • Comparison with Standard of Care: While the current comparison is indirect, future head-to-head preclinical studies comparing this compound with standard-of-care drugs in the same animal models would provide more direct evidence of its relative efficacy and safety.

References

In Vivo Comparative Analysis of the P2Y14 Receptor Antagonist MRS4738 and Its Prodrug MRS4815

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vivo comparison of the P2Y14 receptor antagonist MRS4738 and its double prodrug, MRS4815. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the P2Y14 receptor in inflammatory conditions such as allergic asthma and neuropathic pain.

Executive Summary

The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, has emerged as a promising target for inflammatory diseases. This compound is a potent and selective antagonist of the P2Y14 receptor. To improve its pharmacokinetic properties, a double prodrug, MRS4815, was developed. This guide summarizes the in vivo efficacy of both compounds in established mouse models of allergic asthma and neuropathic pain, presenting key experimental data, detailed protocols, and relevant signaling pathways. The findings indicate that the prodrug strategy maintains or enhances in vivo efficacy, offering a promising avenue for therapeutic development.

Data Presentation

Allergic Asthma Model: Eosinophil Infiltration in Bronchoalveolar Lavage Fluid (BALF)

The efficacy of the prodrug MRS4815 was evaluated in a mouse model of ovalbumin-induced allergic asthma. The data below shows the effect of MRS4815 on the number of eosinophils in the bronchoalveolar lavage fluid (BALF), a key indicator of allergic inflammation.

Treatment GroupDose (mg/kg, i.p.)Mean Eosinophils (x10^4/mL) ± SEM
Vehicle-15.2 ± 2.5
MRS4815104.8 ± 1.2
p < 0.05 compared to vehicle

Note: Direct comparative data for this compound in the same asthma study was not available in the referenced publications. The study highlights the significant anti-inflammatory effect of the prodrug MRS4815.

Neuropathic Pain Model: Reversal of Mechanical Allodynia

The in vivo efficacy of this compound and its prodrug was assessed in the chronic constriction injury (CCI) model of neuropathic pain. The data below presents the percentage of reversal of mechanical allodynia at different time points post-administration.

CompoundDose (µmol/kg, i.p.)1-hour Post-injection (% Reversal ± SEM)3-hours Post-injection (% Reversal ± SEM)
This compound1085 ± 1060 ± 12
Prodrug of this compound1095 ± 875 ± 9

Experimental Protocols

Ovalbumin-Induced Allergic Asthma in Mice

This model mimics the inflammatory response observed in human allergic asthma.

1. Sensitization:

  • On days 0 and 7, female BALB/c mice (6-8 weeks old) are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in saline.

2. Challenge:

  • On days 14, 15, and 16, mice are challenged for 20 minutes with an aerosol of 1% OVA in saline using a nebulizer.

3. Treatment:

  • Test compounds (e.g., MRS4815) or vehicle are administered i.p. 30 minutes prior to the final OVA challenge on day 16.

4. Endpoint Measurement:

  • 24 hours after the final challenge, mice are euthanized, and bronchoalveolar lavage (BAL) is performed.

  • The BAL fluid is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (specifically eosinophils) are determined using a hemocytometer and cytospin preparations stained with a modified Wright-Giemsa stain.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice

This model is widely used to study peripheral neuropathic pain.

1. Surgery:

  • Male C57BL/6 mice (8-10 weeks old) are anesthetized.

  • The right common sciatic nerve is exposed at the mid-thigh level.

  • Four loose ligatures are tied around the nerve with a 1 mm spacing.

2. Behavioral Testing:

  • Mechanical allodynia is assessed using von Frey filaments at baseline (before surgery) and at various time points post-surgery (e.g., day 7, 14, 21).

  • The 50% paw withdrawal threshold is determined using the up-down method.

3. Treatment:

  • On the day of behavioral testing, after establishing a stable baseline of mechanical allodynia, test compounds (e.g., this compound or its prodrug) or vehicle are administered i.p.

  • Mechanical allodynia is reassessed at various time points after drug administration (e.g., 1, 3, and 5 hours).

4. Data Analysis:

  • The percentage reversal of mechanical allodynia is calculated using the formula: % Reversal = [(Post-drug threshold - Post-surgery/pre-drug threshold) / (Baseline pre-surgery threshold - Post-surgery/pre-drug threshold)] x 100

Mandatory Visualization

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is a Gi/o-coupled GPCR. Its activation by ligands such as UDP-glucose leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, signaling through the βγ subunits of the G protein can activate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade.

P2Y14_Signaling cluster_membrane Plasma Membrane P2Y14R P2Y14R G_protein Gi/o P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway (e.g., ERK1/2) G_protein->MAPK_pathway Activates (via Gβγ) cAMP cAMP AC->cAMP Ligand UDP-Glucose (Agonist) Ligand->P2Y14R ATP ATP ATP->AC Inflammation Inflammatory Response cAMP->Inflammation Modulates MAPK_pathway->Inflammation Promotes

Caption: P2Y14 Receptor Signaling Cascade.

Experimental Workflow: Ovalbumin-Induced Allergic Asthma Model

This diagram outlines the key steps in the in vivo mouse model of allergic asthma used to evaluate the efficacy of MRS4815.

Asthma_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase Day0 Day 0: OVA/Alum i.p. Day7 Day 7: OVA/Alum i.p. Day14 Day 14: OVA Aerosol Day7->Day14 Day15 Day 15: OVA Aerosol Day16 Day 16: OVA Aerosol Treatment Treatment: MRS4815 or Vehicle i.p. (30 min before final challenge) Day16->Treatment Endpoint Endpoint Measurement: 24h post-final challenge (BALF Eosinophil Count) Treatment->Endpoint

Caption: Workflow for the Allergic Asthma Model.

Logical Relationship: Prodrug Activation

This diagram illustrates the conversion of the inactive prodrug MRS4815 to the active antagonist this compound in vivo.

Prodrug_Activation Prodrug MRS4815 (Prodrug) - Inactive - Improved Bioavailability Enzymes In vivo Esterases Prodrug->Enzymes Metabolized by Active_Drug This compound (Active Drug) - Active P2Y14R Antagonist Enzymes->Active_Drug Converts to

Caption: In Vivo Activation of MRS4815 Prodrug.

MRS4738: A Superior Choice for P2Y14 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of P2Y14 receptor (P2Y14R) antagonists, MRS4738 emerges as a compelling option for researchers and drug development professionals due to its enhanced potency and demonstrated in vivo efficacy compared to other available antagonists. This guide provides an objective comparison of this compound with the prototypical P2Y14R antagonist, PPTN, and other analogs, supported by experimental data to inform your selection process.

Superior Potency and Affinity

Experimental data consistently demonstrates that this compound, a pure (S,S,S) 2-azanorbornane enantiomer, exhibits a higher affinity for the P2Y14 receptor than the widely used antagonist PPTN.[1] In competitive fluorescent antagonist binding assays, this compound displayed a three-fold higher affinity than its corresponding enantiomer.[1] This enhanced potency allows for the use of lower concentrations to achieve effective receptor blockade, minimizing potential off-target effects.

CompoundhP2Y14R IC50 (nM)mP2Y14R IC50 (nM)Reference
This compound (15) < 10 (Implied higher affinity than 1) Not explicitly stated, but showed in vivo efficacy in mice [1]
PPTN (1)~10-20~20[2][3][4]
MRS4917 (11)2.88Not explicitly stated for mP2Y14R, but maintained high affinity[5]
MRS4916 (10)3.6912-fold lower than hP2Y14R[5]

Table 1: Comparative Potency of P2Y14R Antagonists. IC50 values represent the concentration of the antagonist required to inhibit 50% of the binding of a fluorescent tracer. Lower values indicate higher potency. Data is compiled from multiple studies.

Demonstrated In Vivo Efficacy

Beyond its impressive in vitro profile, this compound has shown significant efficacy in preclinical animal models of chronic neuropathic pain and asthma.[1] In a mouse model of chronic constriction injury, this compound demonstrated antihyperalgesic activity.[1] Furthermore, a double prodrug of this compound, MRS4815, dramatically reduced lung inflammation in a mouse asthma model, highlighting its therapeutic potential.[1] This proven in vivo activity provides a strong rationale for its use in translational research. While other antagonists like PPTN have also shown in vivo efficacy in models of acute kidney injury and allergic asthma, the superior potency of this compound may offer a wider therapeutic window.[6][7]

The P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[8][9] Its activation by endogenous ligands, such as UDP-glucose, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Additionally, P2Y14R activation can stimulate mitogen-activated protein kinase (MAPK) signaling pathways, including ERK1/2, and promote Rho-mediated signaling, which is involved in cell migration and chemotaxis.[9][10][11] Antagonists like this compound block these downstream signaling events by preventing agonist binding.

P2Y14R_Signaling cluster_membrane Plasma Membrane P2Y14R P2Y14R Gi Gi/o P2Y14R->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Agonist UDP-Glucose (Agonist) Agonist->P2Y14R Activates This compound This compound (Antagonist) This compound->P2Y14R Blocks Gi->AC Inhibits MAPK MAPK Pathway (ERK1/2) Gi->MAPK Activates Rho Rho Pathway Gi->Rho Activates Response Cellular Responses (e.g., Chemotaxis, Inflammation) MAPK->Response Rho->Response

Caption: P2Y14 Receptor Signaling Pathway.

Experimental Methodologies

The evaluation and comparison of P2Y14R antagonists rely on a set of standardized in vitro and in vivo assays.

In Vitro Assays

Fluorescent Antagonist Binding Assay: This is a common method to determine the binding affinity of unlabeled antagonists.[2][4]

  • Cell Culture: CHO or HEK-293 cells stably expressing the human or mouse P2Y14R are used.[5]

  • Incubation: Cells are incubated with a fluorescently labeled P2Y14R antagonist (tracer) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Detection: The amount of bound fluorescent tracer is measured using flow cytometry or a fluorescence plate reader.

  • Analysis: The data is used to calculate the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the fluorescent tracer.

Binding_Assay_Workflow start Start cells P2Y14R-expressing cells start->cells incubation Incubate with Fluorescent Antagonist & Test Compound cells->incubation detection Measure Fluorescence (Flow Cytometry) incubation->detection analysis Calculate IC50 detection->analysis end End analysis->end

Caption: Workflow for Fluorescent Antagonist Binding Assay.

Calcium Mobilization Assay: This functional assay measures the antagonist's ability to block agonist-induced intracellular calcium release, a downstream effect of P2Y14R activation when co-expressed with a suitable G protein like Gα16.

In Vivo Models

Chronic Constriction Injury (CCI) Model of Neuropathic Pain: This model is used to assess the analgesic effects of P2Y14R antagonists.[4][5]

  • Surgery: The sciatic nerve of a mouse is loosely ligated to induce neuropathic pain.

  • Drug Administration: After a set period for pain development, the antagonist (e.g., this compound) or vehicle is administered.

  • Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments at different time points after drug administration.

  • Analysis: The withdrawal threshold of the paw is recorded and compared between treated and control groups.

Ovalbumin/Aspergillus Model of Allergic Asthma: This model evaluates the anti-inflammatory effects of P2Y14R antagonists in the context of asthma.[4]

  • Sensitization and Challenge: Mice are sensitized and subsequently challenged with ovalbumin or Aspergillus extract to induce an allergic airway inflammatory response.

  • Drug Administration: The antagonist is administered before or during the challenge phase.

  • Assessment: Airway hyperresponsiveness, inflammatory cell infiltration in the bronchoalveolar lavage fluid, and lung histology are assessed.

Conclusion

References

Replicating Published Findings: A Comparative Guide to the P2Y14R Antagonist MRS4738

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potent and selective P2Y14 receptor antagonist, MRS4738, with other relevant compounds. It is designed to assist researchers in replicating and expanding upon published findings by offering detailed experimental data, protocols, and visual representations of key biological pathways and workflows.

Data Presentation: Quantitative Comparison of P2Y14R Antagonists

The following table summarizes the in vitro potency of this compound and other key P2Y14 receptor (P2Y14R) antagonists. The data, presented as IC50 values, have been compiled from various published studies. Lower IC50 values are indicative of higher potency.

CompoundTargetAssay TypeCell LineIC50 (nM)Reference
This compound human P2Y14RFluorescence BindingCHO3.11[1]
PPTNhuman P2Y14RFluorescence BindingCHO4 - 19[2][3]
MRS4815human P2Y14R(Prodrug of this compound)--[1]
Compound 8human P2Y14RFluorescence Binding-2.47[2]
Compound 10human P2Y14RFluorescence Binding-5.36[2]
Compound 18human P2Y14RFluorescence Binding-5.12[2]
Compound 19human P2Y14RFluorescence Binding-7.79[2]

Signaling Pathway and Experimental Workflow

To better understand the mechanism of action and the methods used to evaluate compounds like this compound, the following diagrams illustrate the P2Y14R signaling cascade and a typical experimental workflow.

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane P2Y14R P2Y14R Gi Gi Protein P2Y14R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits UDP_glucose UDP-glucose (Agonist) UDP_glucose->P2Y14R Activates This compound This compound (Antagonist) This compound->P2Y14R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Inflammation) cAMP->Downstream Regulates

Caption: P2Y14 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Compound_Selection Compound Selection (this compound & Alternatives) Binding_Assay Fluorescence Binding Assay (Determine IC50) Compound_Selection->Binding_Assay Functional_Assay cAMP Accumulation Assay (Confirm Antagonism) Compound_Selection->Functional_Assay Animal_Model Mouse Model of Allergic Asthma (Sensitization & Challenge) Binding_Assay->Animal_Model Promising candidates Functional_Assay->Animal_Model Treatment Compound Administration (e.g., this compound, MRS4815) Animal_Model->Treatment Endpoint_Analysis Analysis of Inflammation (BAL Fluid, Cytokines, IgE) Treatment->Endpoint_Analysis

Caption: General Experimental Workflow.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize P2Y14R antagonists.

P2Y14R Fluorescence Binding Assay

This assay is used to determine the binding affinity (IC50) of a test compound to the P2Y14 receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human P2Y14 receptor are cultured in appropriate media (e.g., F-12 or DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic.

  • Assay Procedure:

    • Cells are harvested and washed with a binding buffer (e.g., PBS with 0.1% BSA).

    • A fluorescently labeled P2Y14R antagonist (tracer) is incubated with the cells in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

    • The incubation is typically carried out for 30-60 minutes at room temperature or 37°C.

    • Following incubation, the cells are washed to remove unbound tracer and compound.

    • The fluorescence intensity of the cell-bound tracer is measured using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity is plotted against the concentration of the test compound. The IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the fluorescent tracer, is calculated using non-linear regression analysis.

cAMP Accumulation Assay

This functional assay confirms the antagonistic activity of a compound by measuring its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.

  • Cell Culture and Labeling: P2Y14R-expressing cells (e.g., CHO or C6 glioma cells) are plated in 24-well plates. The cells are then labeled by incubating with [3H]adenine in a serum-free medium for approximately 2 hours to allow for incorporation into the cellular ATP pool.[4][5]

  • Assay Procedure:

    • After labeling, the cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram or IBMX) for 15-30 minutes to prevent cAMP degradation.[5]

    • The cells are then incubated with the test antagonist (e.g., this compound) at various concentrations for a short period.

    • Adenylyl cyclase is stimulated with forskolin, and simultaneously, a P2Y14R agonist (e.g., UDP-glucose) is added to the wells (except for the forskolin-only control).[4]

    • The incubation continues for 10-15 minutes at 37°C.

    • The reaction is terminated by the addition of an acid (e.g., trichloroacetic acid or HCl).

    • The amount of [3H]cAMP produced is quantified by sequential Dowex and alumina column chromatography followed by liquid scintillation counting.[6]

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is measured. The data is used to determine the potency of the antagonist.

Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma

This in vivo model is used to evaluate the efficacy of P2Y14R antagonists in a disease-relevant context of eosinophilic airway inflammation.

  • Animals: Female BALB/c or C57BL/6J mice (6-8 weeks old) are commonly used.[7][8]

  • Sensitization:

    • On days 0 and 7 (or 0 and 14), mice are sensitized by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (alum).[7][8]

  • Challenge:

    • Approximately one to two weeks after the final sensitization, mice are challenged with an aerosolized solution of OVA for a set period (e.g., 20-30 minutes) on consecutive days (e.g., days 14-17 or 21-23).[7][8]

  • Treatment:

    • The test compound (e.g., this compound or its prodrug MRS4815) or vehicle is administered to the mice, typically via i.p. injection or another appropriate route, before and/or during the challenge phase.[1]

  • Endpoint Analysis (24-48 hours after the final challenge):

    • Bronchoalveolar Lavage (BAL): Mice are euthanized, and their lungs are lavaged with saline. The BAL fluid is collected to determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

    • Cytokine and Chemokine Analysis: The levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and relevant chemokines in the BAL fluid or lung homogenates are measured by ELISA or other immunoassays.[8]

    • Serum IgE Levels: Blood is collected, and the levels of total and OVA-specific IgE in the serum are quantified by ELISA.[8]

    • Histology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess the degree of airway inflammation and remodeling.

  • Data Analysis: The effects of the treatment are evaluated by comparing the inflammatory parameters in the treated group to the vehicle-treated control group. Statistical analysis is performed to determine the significance of the observed effects.

References

Safety Operating Guide

Prudent Disposal of MRS4738: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for MRS4738 necessitates a cautious approach to its disposal, adhering to general best practices for research-grade chemical waste management. This guide provides essential procedural steps and safety information for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.[1][2][3][4][5]

Characterization for Disposal

In the absence of specific data for this compound, a conservative assessment of its properties is crucial for determining the appropriate disposal route. The following table outlines key characteristics to consider, which should be determined in consultation with your institution's EHS department, potentially requiring analytical testing for safe disposal.[4]

CharacteristicImportance for DisposalAssessment for this compound (Assumed in absence of data)
Physical State Determines the type of container and handling procedures required.[4]Solid (powder)
Solubility Indicates potential for aqueous disposal routes and the choice of solvent for cleaning containers. This compound is reported to be soluble in DMSO.[6]Soluble in organic solvents (e.g., DMSO).
Flammability Flammable substances pose a fire risk and necessitate storage away from ignition sources in specialized, fire-resistant containers.[4]Assume non-flammable unless otherwise specified.
Corrosivity (pH) Highly acidic or basic materials require specific handling and may need neutralization prior to disposal.[4]Assume neutral.
Reactivity Unstable or reactive chemicals can pose explosion hazards and require specialized handling and segregation.Assume stable under normal laboratory conditions.
Toxicity Toxic or hazardous compounds require containment and disposal as hazardous waste to prevent harm to human health and the environment.Assume to be a biologically active compound requiring disposal as chemical waste.

Disposal Protocol: A Step-by-Step Approach

The following is a generalized experimental protocol for the disposal of research chemicals like this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

2. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[4]

  • Collect solid this compound waste in a separate, designated container.

  • Solutions of this compound in solvents (e.g., DMSO) should be collected in a designated liquid waste container for organic solvents.

3. Container Labeling and Storage:

  • Use a chemically compatible container with a secure lid for waste collection.[3]

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the solvent used (if any).[3]

  • Store the waste container in a designated and secure satellite accumulation area within the laboratory.[2]

4. Scheduling Waste Pickup:

  • Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste.[2][3]

  • Provide the EHS department with all available information regarding this compound.

5. Decontamination of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the compound).[3]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3]

  • After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your EHS department.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

A Step 1: Assess Hazards (Assume Hazardous) B Step 2: Wear Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Step 3: Segregate Waste (Solid vs. Liquid) B->C D Step 4: Use Labeled, Compatible Waste Container C->D E Step 5: Store in Designated Satellite Accumulation Area D->E F Step 6: Contact EHS for Pickup E->F G Step 7: Decontaminate Empty Containers (Triple Rinse) H Collect Rinsate as Hazardous Waste G->H I Dispose of Clean Container G->I

Caption: General workflow for the proper disposal of this compound.

It is the responsibility of the researcher to ensure that all chemical waste is managed and disposed of in accordance with institutional policies and government regulations.[1][2][3][5] Always prioritize safety and environmental responsibility in the laboratory.

References

Personal protective equipment for handling MRS4738

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of MRS4738, a potent and high-affinity P2Y14R antagonist used in research.[1][2][3][4] Given that a specific Safety Data Sheet (SDS) is not publicly available, this guidance is based on best practices for handling potent, novel small-molecule compounds in a laboratory setting. All procedures should be conducted with the utmost caution, assuming the compound is hazardous.

Physicochemical and Storage Data

While comprehensive quantitative data for this compound is limited, the following information has been compiled from available literature.

PropertyData
Molecular Formula C₃₀H₂₄F₃NO₂
Molecular Weight 487.51 g/mol
Appearance Solid (assumed)
Solubility Soluble in DMSO.[5] The introduction of certain moieties can improve aqueous solubility.[5][6]
Storage (Powder) Long-term storage at -20°C is recommended.
Storage (in DMSO) Short-term storage at 4°C or -80°C is recommended. Prepare solutions on the day of use whenever possible.
Shipping Typically shipped at room temperature.[3]
Chemical Class 4,7-disubstituted 2-naphthoic acid derivative; Naphthalene-based P2Y14R antagonist.[7][8][9]

Personal Protective Equipment (PPE)

A risk assessment should be performed before handling this compound. The following PPE is recommended as a minimum standard:

  • Body Protection: A buttoned lab coat should be worn at all times. For procedures with a higher risk of splashes, consider a chemical-resistant apron or gown.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended when handling the solid compound or concentrated solutions. Change gloves immediately if they become contaminated.

  • Eye Protection: Safety glasses with side shields are required. In cases of splash hazards, chemical splash goggles or a face shield should be used.

  • Respiratory Protection: When handling the powdered form of this compound, work within a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a respirator may be necessary, and consultation with your institution's environmental health and safety (EHS) office is required.

Operational Plan for Safe Handling

The following step-by-step guidance ensures a systematic and safe approach to working with this compound.

1. Preparation:

  • Fume Hood: All manipulations of powdered this compound and preparation of stock solutions should be performed in a certified chemical fume hood.

  • Work Area: Designate a specific area for handling this compound. Ensure the work surface is clean and uncluttered. Have a spill kit readily accessible.

  • Weighing: Weigh the compound in a disposable container within the fume hood to minimize contamination of balances.

2. Solution Preparation:

  • Prepare solutions on the day of use if possible.

  • If making stock solutions for future use, store them in tightly sealed vials at the recommended temperatures.

  • Allow the product to equilibrate to room temperature for at least one hour before opening the vial.

3. Experimentation:

  • Handle all solutions containing this compound with the same precautions as the solid compound.

  • Avoid direct contact with skin and eyes.

  • Minimize the generation of aerosols.

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that have come into contact with this compound. The appropriate decontamination solution will depend on the solvent used.

  • Remove PPE carefully to avoid self-contamination.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container for hazardous waste.

  • Contaminated Labware: All disposable labware (e.g., pipette tips, vials, tubes) that has come into contact with this compound should be collected in a designated, puncture-resistant hazardous waste container.

  • Liquid Waste: Collect all aqueous and organic solutions containing this compound in a sealed, labeled hazardous waste container. Do not pour any solutions down the drain.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.

All hazardous waste must be disposed of through your institution's EHS-approved waste management program.

Experimental Workflow for Handling this compound

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area prep_weigh Weigh Compound prep_area->prep_weigh handle_solution Prepare Stock Solution prep_weigh->handle_solution handle_experiment Perform Experiment handle_solution->handle_experiment post_decon Decontaminate Surfaces & Equipment handle_experiment->post_decon post_ppe Doff PPE post_decon->post_ppe disp_waste Segregate & Label Hazardous Waste post_ppe->disp_waste disp_pickup Arrange for EHS Waste Pickup disp_waste->disp_pickup

Caption: A logical workflow for the safe handling of this compound.

Signaling Pathway Context

Signaling_Pathway This compound This compound P2Y14R P2Y14 Receptor This compound->P2Y14R Antagonist Binding Downstream Downstream Signaling (e.g., Inhibition of Adenylyl Cyclase) P2Y14R->Downstream Signal Transduction Biological_Effect Biological Effect (e.g., Anti-inflammatory Response) Downstream->Biological_Effect

Caption: Mechanism of action for this compound as a P2Y14R antagonist.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。